(S)-(-)-2-Acetoxypropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-acetyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975744 | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-46-4 | |
| Record name | (2S)-2-(Acetyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-(-)-2-Acetoxypropionic acid chemical properties and structure
An In-depth Technical Guide to (S)-(-)-2-Acetoxypropionic Acid: Structure, Properties, and Application
Introduction
This compound, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a significant chiral building block in modern organic synthesis.[1][2] As a derivative of the naturally occurring L-lactic acid, it provides a stereochemically defined three-carbon synthon that is extensively utilized in the pharmaceutical and chemical industries.[3] Its bifunctional nature, possessing both a carboxylic acid and an ester group, combined with a single, defined stereocenter, makes it a versatile intermediate for creating complex, enantiomerically pure molecules.[4] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a specific focus on its critical role in the production of advanced pharmaceutical agents.
Molecular Structure and Stereochemistry
The fundamental structure of this compound consists of a propanoic acid backbone with an acetoxy group substituent at the C-2 position.[4] This second carbon is a chiral center, giving rise to two enantiomers. The "(S)" designation in its name refers to the specific spatial arrangement of the four different groups (hydrogen, methyl, carboxyl, and acetoxy) around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a colorless, clear liquid under standard conditions. Its physical and chemical properties are critical for its handling, reaction design, and purification.[3] A summary of these properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(acetyloxy)propanoic acid | [2] |
| Synonyms | (-)-O-Acetyl-L-lactic acid | [1][2] |
| CAS Number | 6034-46-4 | [2][3] |
| Molecular Formula | C₅H₈O₄ | [4] |
| Molecular Weight | 132.11 - 132.12 g/mol | [2][3] |
| Appearance | Colorless clear liquid | [3] |
| Density | 1.18 g/mL | [3] |
| Boiling Point | 141 - 143 °C at 20 mmHg | [3] |
| Refractive Index (n20/D) | ~1.42 | [3] |
| Optical Rotation [α]20/D | -44° to -55° (c=7 in CHCl₃) | [3] |
| SMILES | CC(=O)OC(=O)O | [4] |
| InChIKey | WTLNOANVTIKPEE-VKHMYHEASA-N | [4] |
Synthesis and Mechanism
The most prevalent and industrially viable method for producing this compound is through the direct acetylation of L-lactic acid.[5] This reaction leverages a readily available and renewable chiral starting material.
Core Reaction: The synthesis involves treating L-lactic acid with an acetylating agent, typically acetic anhydride, often using acetic acid as a solvent.[5][6] The reaction is an esterification of the secondary alcohol group of lactic acid. While the reaction can proceed without a catalyst, acidic catalysts such as sulfuric acid or solid acid catalysts like ion-exchange resins are often employed to increase the reaction rate and efficiency.[1][7]
Caption: Synthesis of this compound from L-lactic acid.
Experimental Protocol 1: Laboratory Synthesis
This protocol describes a representative laboratory-scale synthesis of this compound from L-lactic acid using acetic anhydride.
Materials:
-
L-Lactic acid (e.g., 90% aqueous solution)
-
Acetic anhydride (≥98%)
-
Sulfuric acid (concentrated, 98%)
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, dropping funnel, distillation apparatus)
-
Magnetic stirrer and heating mantle
Procedure:
-
Azeotropic Water Removal: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add L-lactic acid (90 g, 0.9 mol of lactic acid) and toluene (150 mL). Heat the mixture to reflux, collecting the water in the Dean-Stark trap until no more water separates. This step is crucial as water consumes the acetic anhydride reagent.
-
Reaction Setup: Cool the flask to room temperature. Remove the Dean-Stark trap and fit the flask with a reflux condenser and a dropping funnel.
-
Acetylation: Add acetic anhydride (102 g, 1.0 mol) to the dropping funnel. Slowly add the acetic anhydride to the stirred lactic acid/toluene mixture. After the initial exothermic reaction subsides, add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Reaction Completion: Heat the mixture to a gentle reflux (oil bath temperature ~100-110 °C) for 2-3 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with cold water (2 x 100 mL) to remove any remaining acid catalyst and acetic acid byproduct.
-
Dry the organic layer (toluene) over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation (e.g., at ~141-143 °C / 20 mmHg) to yield pure this compound as a colorless liquid.[3]
-
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the C3 methyl group (~1.5 ppm), a singlet for the acetyl methyl group (~2.1 ppm), a quartet for the C2 methine proton (~5.1 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two methyl carbons (~17 ppm and ~20 ppm), the methine carbon (~69 ppm), and the two carbonyl carbons (ester ~170 ppm, carboxylic acid ~174 ppm).[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the ester carbonyl (~1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1720 cm⁻¹). A strong C-O stretching band will also be present around 1180-1240 cm⁻¹.[2]
-
Chromatography:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID), is a standard method for assessing the purity of the final product.[9] Derivatization, for instance by silylation, may be required to analyze the reaction mixture effectively, as direct analysis of hydroxy carboxylic acids can be challenging.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric excess (e.e.) of the (S)-enantiomer, chiral HPLC is the method of choice. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
-
Application in Pharmaceutical Synthesis: The Iopamidol Case Study
A primary industrial application of this compound is as a key starting material for the synthesis of Iopamidol, a non-ionic, low-osmolar X-ray contrast agent.[1][10] The stereochemistry of the final drug is critical for its safety and efficacy, which is imparted by the chiral side chain derived from this compound.
The first step in this synthetic route is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, (S)-(-)-2-acetoxypropionyl chloride.[1][5] This is typically achieved by reacting the acid with thionyl chloride (SOCl₂).[11] The resulting acyl chloride is then used to acylate the primary amine of a complex tri-iodinated benzene core structure, introducing the essential chiral side chain.[12][13]
Caption: Role of this compound in Iopamidol synthesis.
Experimental Protocol 2: Conversion to (S)-(-)-2-Acetoxypropionyl Chloride
This protocol outlines the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gases.[11]
Materials:
-
This compound (purified)
-
Thionyl chloride (SOCl₂)
-
Anhydrous glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Equip a dry 100 mL two-necked round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler with sodium hydroxide solution).
-
Reaction: Charge the flask with this compound (13.2 g, 0.1 mol). Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) to the stirred acid at room temperature.[14]
-
Heating: Once the addition is complete, gently heat the reaction mixture to reflux (oil bath temperature ~80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[15]
-
Purification:
-
Cool the mixture to room temperature.
-
The excess thionyl chloride (b.p. 76 °C) can be removed by distillation at atmospheric pressure.
-
The desired product, (S)-(-)-2-acetoxypropionyl chloride, is then purified by vacuum distillation. The crude product is typically used directly in the next synthetic step without extensive purification due to its moisture sensitivity.[16]
-
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation or work in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place (recommended 2-8 °C) in a tightly sealed container.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Prevent entry into drains.
Conclusion
This compound stands out as a high-value chiral intermediate derived from a sustainable source. Its well-defined stereochemistry and versatile chemical handles are indispensable for the asymmetric synthesis of complex molecules, most notably in the pharmaceutical sector for the production of life-enhancing drugs like Iopamidol. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is fundamental for researchers and scientists aiming to leverage this powerful building block in drug development and chemical innovation.
References
-
PubChem. (2S)-2-(Acetyloxy)propanoic acid. Retrieved from [Link]
-
SpectraBase. This compound - 13C NMR Spectrum. Retrieved from [Link]
-
Organic Syntheses. (2014). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Org. Synth., 91, 221-232. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Step 2: 2,2-bis-acetoxymethyl propionic acid chloride. Retrieved from [Link]
- KR20170015330A. (2017). Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. Google Patents.
- WO2000050385A1. (2000). Process for the preparation of iopamidol. Google Patents.
-
Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(5), 4103-4108. Retrieved from [Link]
- CN115010617A. (2022). Preparation method of iopamidol. Google Patents.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. Retrieved from [Link]
- RU2657238C2. (2018). Process for preparation of iopamidol. Google Patents.
- WO2014090650A1. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride. Google Patents.
- US7368101B2. (2008). Process for the preparation of iopamidol and the new intermediates therein. Google Patents.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- US20070078281A1. (2007). Process for the Preparation of Iopamidol. Google Patents.
-
precisionFDA. 2-ACETOXYPROPANOIC ACID, (S)-. Retrieved from [Link]
-
precisionFDA. 2-ACETOXYPROPANOIC ACID, (+/-)-. Retrieved from [Link]
-
NIST WebBook. 2-acetoxypropanoic acid. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
SpectraBase. 2-Acetoxypropionic acid methyl ester - FTIR Spectrum. Retrieved from [Link]
Sources
- 1. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 2. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. GSRS [precision.fda.gov]
- 5. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]
- 10. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]
- 13. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
Synonyms for (S)-(-)-2-Acetoxypropionic acid like (-)-O-Acetyl-L-lactic acid
A Comprehensive Technical Guide to (S)-(-)-2-Acetoxypropionic Acid
Abstract: This technical guide provides an in-depth exploration of this compound, a valuable chiral building block in modern organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's nomenclature, physicochemical properties, synthesis, and applications. Emphasis is placed on the causality behind experimental choices and the importance of stereochemical purity. This guide includes detailed experimental protocols, data summaries, and visual diagrams to facilitate a comprehensive understanding of this versatile molecule.
Introduction to this compound
This compound is a chiral carboxylic acid that serves as a critical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a stereocenter at the C-2 position, makes it an essential tool for introducing chirality into larger, more complex molecules.
The Significance of Chirality: In drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like this compound is often a key strategy in the synthesis of single-enantiomer drugs, leading to improved efficacy and reduced side effects.[1]
This compound's utility stems from its bifunctional nature, possessing both a carboxylic acid and an ester group, which allows for a wide range of chemical transformations. Its applications range from being a precursor in the synthesis of anti-inflammatory drugs to its use in the production of biodegradable polymers.[1]
Nomenclature and Synonyms
Properly identifying a chemical compound is crucial for clear scientific communication. This compound is known by several names, which can vary between different chemical suppliers and publications. The systematic IUPAC name for this compound is (2S)-2-(acetyloxy)propanoic acid.[2] One of its most common synonyms, (-)-O-Acetyl-L-lactic acid, highlights its derivation from L-lactic acid.[2][3][4][5][6][7]
Below is a table summarizing the various identifiers for this compound.
| Identifier Type | Value | Source |
| IUPAC Name | (2S)-2-(acetyloxy)propanoic acid | PubChem[2] |
| Common Synonym | (-)-O-Acetyl-L-lactic acid | Chem-Impex, TCI Chemicals[1][6] |
| CAS Registry Number | 6034-46-4 | PubChem, ChemicalBook[2][8] |
| Molecular Formula | C5H8O4 | Chem-Impex, PubChem[1][2] |
| Molecular Weight | 132.12 g/mol | Chem-Impex[1] |
| InChIKey | WTLNOANVTIKPEE-VKHMYHEASA-N | PubChem[2] |
| SMILES | COC(=O)C | PubChem[2] |
Physicochemical Properties
The physical and spectral properties of this compound are essential for its handling, characterization, and use in synthesis. It is typically a colorless clear liquid at room temperature.[1][4]
| Property | Value | Conditions | Source |
| Appearance | Colorless clear liquid | Ambient | Chem-Impex[1] |
| Boiling Point | 141 - 143 °C | at 20 mmHg | Chem-Impex[1] |
| 115-117 °C | at 2 mmHg | Smolecule, ChemicalBook[3][8] | |
| Density | 1.18 g/mL | at 25 °C | Chem-Impex[1] |
| 1.162 g/mL | at 25 °C | Smolecule, ChemicalBook[3][8] | |
| Refractive Index | 1.42 | at 20 °C | Chem-Impex[1] |
| 1.422 | at 20 °C | Smolecule, ChemicalBook[3][8] | |
| Optical Rotation | -44° to -55° | c=7 in CHCl3, at 20°C | Chem-Impex, Smolecule[1][3] |
| Storage Temperature | 2 - 8 °C | Chem-Impex[1] |
Spectral Data Interpretation:
-
¹H NMR: The proton NMR spectrum would be expected to show a doublet for the methyl group on the propionic acid backbone, a quartet for the alpha-proton, a singlet for the acetyl methyl group, and a broad singlet for the carboxylic acid proton. The splitting patterns and chemical shifts are characteristic of the structure.
-
¹³C NMR: The carbon NMR would show five distinct signals corresponding to the two methyl carbons, the alpha-carbon, the carbonyl carbon of the ester, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ester and carboxylic acid carbonyl groups.
Synthesis of this compound
The most common and logical synthetic route to this compound is through the acetylation of L-lactic acid. This approach is favored because L-lactic acid is a readily available and inexpensive chiral starting material. The key to a successful synthesis is to achieve high yield and purity while preserving the stereochemical integrity of the chiral center.
Several methods for this acetylation have been reported, often involving acetic anhydride or acetyl chloride as the acetylating agent.[9] Some procedures utilize an acid catalyst, such as sulfuric acid, to accelerate the reaction.[9]
Caption: Synthesis of this compound from L-lactic acid.
Detailed Step-by-Step Protocol for Synthesis:
This protocol is a representative example based on common laboratory practices for the acetylation of a chiral alcohol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-lactic acid.
-
Reagent Addition: Slowly add acetic anhydride to the flask. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
Causality in Experimental Choices:
-
Acetic Anhydride: Acetic anhydride is often preferred over acetyl chloride as it is less volatile and the byproduct, acetic acid, is less corrosive than HCl.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the nucleophilic attack by the hydroxyl group of lactic acid.
-
Vacuum Distillation: Purification by vacuum distillation is suitable for this compound as it has a relatively high boiling point, and the reduced pressure prevents thermal decomposition.
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block in asymmetric synthesis.[1] Its defined stereochemistry allows for the construction of enantiomerically pure target molecules.
-
Pharmaceutical Intermediates: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a key raw material for the preparation of (S)-2-acetoxypropionyl chloride, which is an important intermediate in the synthesis of iopamidol, a non-ionic iodinated contrast agent.[10]
-
Agrochemicals: This compound also finds use as an intermediate in the synthesis of certain agrochemicals.[1]
-
Biodegradable Polymers: It is utilized in the production of biodegradable polymers, contributing to the development of environmentally friendly materials.[1]
-
Flavoring Agent: It has potential applications in the food industry as a flavoring agent.[1]
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical for its applications, especially in drug development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Chemical Purity Assessment:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the percentage purity and to detect any process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
Enantiomeric Purity Assessment:
-
Chiral HPLC: This is the most common method for determining the enantiomeric excess (e.e.) of chiral compounds. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Chiral GC: Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers in the gas phase.
Caption: A typical quality control workflow for this compound.
Detailed Step-by-Step Protocol for Chiral HPLC Analysis:
This protocol is a general guideline and may require optimization for specific instruments and columns.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC System:
-
Column: A suitable chiral column (e.g., a polysaccharide-based CSP).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is a common choice. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Safety and Handling
This compound is classified as a skin and eye irritant.[5][11] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[11] It should be used in a well-ventilated area or a fume hood.[5]
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical and chemical industries. Its synthesis from readily available L-lactic acid and its versatile chemical nature make it an attractive intermediate for the stereoselective synthesis of complex molecules. A thorough understanding of its properties, synthesis, and analysis, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. (2S)-2-(Acetyloxy)propanoic acid. [Link]
- Google Patents. KR20170015330A - Method for the preparation of (s)
-
Oakwood Chemical. (-)-O-Acetyl-L-lactic acid. [Link]
- Google Patents. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 4. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 6034-46-4 | TCI AMERICA [tcichemicals.com]
- 7. (-)-O-Acetyl-L-lactic acid [oakwoodchemical.com]
- 8. This compound | 6034-46-4 [chemicalbook.com]
- 9. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
Spectroscopic Characterization of (S)-(-)-2-Acetoxypropionic Acid: A Technical Guide
(S)-(-)-2-Acetoxypropionic acid , also known as (-)-O-Acetyl-L-lactic acid, is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial, as it can significantly influence the biological activity of the final product.[1] Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not only on the data itself but on the rationale behind the experimental methodologies, providing a framework for robust analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For a chiral molecule like this compound, NMR confirms the presence and connectivity of all atoms in the structure.
Experimental Protocol & Rationale
Sample Preparation:
-
Material: Weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the presence of only a single carbon signal at ~77 ppm which is easily identifiable.[4] Its proton residual signal at ~7.26 ppm typically does not interfere with the analyte signals.
-
Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5] Modern spectrometers can also perform this referencing electronically.[6]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent issues with magnetic field homogeneity (shimming).[3]
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. Higher field strengths provide better signal dispersion and resolution, which is critical for accurate coupling constant analysis.[5]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.[7] A larger number of scans is required due to the low natural abundance of the ¹³C isotope (~1.1%).[4]
The workflow for NMR analysis is a systematic process from sample preparation to final structure verification.
¹H NMR Spectral Data
The proton NMR spectrum provides a distinct fingerprint for the molecule. The signals are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J (Hz) | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | H -O-C=O | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange.[8] |
| ~5.10 | Quartet (q) | 1H | CH -O | ~7.0 | This methine proton is attached to a stereocenter and is deshielded by two adjacent oxygen atoms. It is split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[9] |
| ~2.15 | Singlet (s) | 3H | CH₃ -C=O | - | The methyl protons of the acetyl group are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to cause splitting. |
| ~1.50 | Doublet (d) | 3H | CH₃ -CH | ~7.0 | These methyl protons are split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2). The coupling constant (J) value of ~7.0 Hz is typical for vicinal coupling in such aliphatic systems.[9] |
| Note: Chemical shifts are predicted based on standard values and data from similar compounds. The acidic proton may be unobserved if D₂O is used as a solvent due to H-D exchange. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives rise to a single peak.[10]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.5 | C =O (Acid) | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 170-185 ppm range.[7] |
| ~170.0 | C =O (Ester) | The ester carbonyl carbon is also highly deshielded, appearing in a similar region to the acid carbonyl.[7] |
| ~68.5 | C H-O | This methine carbon is bonded to an oxygen atom, causing a significant downfield shift into the 50-80 ppm range.[4] |
| ~20.5 | C H₃ (Acetyl) | The methyl carbon of the acetyl group is relatively shielded, appearing in the typical aliphatic region. |
| ~16.5 | C H₃ (Lactyl) | This terminal methyl carbon is the most shielded carbon in the molecule. |
| Note: Data is referenced from SpectraBase for a sample in CDCl₃.[10] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The absorption of infrared radiation corresponds to specific molecular vibrations, creating a unique spectral fingerprint.
Experimental Protocol & Rationale
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.
-
Instrument Setup: Perform a background scan of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.[12]
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
This direct analysis method avoids the need for preparing KBr pellets or liquid cells, which can be more time-consuming.[13]
IR Spectral Data
The IR spectrum of this compound is dominated by features from its two carbonyl groups and the hydroxyl group.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[8] |
| ~1750 | C=O stretch | Ester | A strong, sharp absorption corresponding to the carbonyl of the acetate group. |
| ~1715 | C=O stretch | Carboxylic Acid | A strong, sharp absorption for the acid carbonyl. This may overlap with the ester C=O stretch, appearing as a very intense or broadened carbonyl band.[8] |
| ~1220 | C-O stretch | Ester / Acid | Strong absorption associated with the stretching of the C-O single bonds. |
| 2990 - 2850 | C-H stretch | Aliphatic | Medium to weak absorptions from the methyl and methine groups. |
| Note: Wavenumbers are based on typical values for the respective functional groups. The exact positions can vary slightly based on the sample state and intermolecular interactions.[8][11] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.[14] It is a destructive technique that involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio.[15]
Experimental Protocol & Rationale
Sample Preparation & Introduction:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the ppm range) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique for polar molecules like carboxylic acids.[14] It typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, preserving the molecular ion. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be useful for detailed structural analysis.
-
Analysis: The ionized sample is introduced into the mass analyzer (e.g., Quadrupole, Time-of-Flight). For accurate mass measurement, which helps in determining the elemental composition, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is essential.[16]
Mass Spectrometry Data
The molecular formula of this compound is C₅H₈O₄, with a monoisotopic mass of approximately 132.0423 Da.[17]
| m/z Value | Proposed Fragment Ion | Formula of Loss | Rationale |
| 131 | [M-H]⁻ | H | In negative ion ESI, the most common observation is the deprotonated molecular ion. |
| 89 | [M-CH₃CO]⁻ | C₂H₃O | Loss of an acetyl group as ketene (CH₂=C=O) from the deprotonated molecule. |
| 87 | [M-COOH]⁺ | COOH | In positive ion EI, cleavage of the bond adjacent to the carbonyl can lead to the loss of the carboxyl radical.[18] |
| 73 | [M-CH₃COO]⁺ | C₂H₃O₂ | Loss of the entire acetate group as a radical. |
| 45 | [COOH]⁺ | C₄H₇O₂ | Formation of the carboxyl cation, a common fragment for carboxylic acids.[19] |
| 43 | [CH₃CO]⁺ | C₃H₅O₃ | Formation of the acylium ion from the acetate group, which is typically a very stable and abundant fragment. |
| Note: Fragmentation patterns are predictive and based on established chemical principles. The relative abundance of peaks depends heavily on the ionization method and energy used.[18][20] |
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation and identification. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments. Infrared spectroscopy quickly confirms the presence of the essential carboxylic acid and ester functional groups. Finally, mass spectrometry verifies the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques offer a complete and robust analytical profile for this important chiral molecule.
References
-
Aladdin Scientific. (-)-O-Acetyl-L-lactic Acid. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. (2025-04-02). Available from: [Link]
-
SpectraBase. This compound - Optional[13C NMR] - Spectrum. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000190). Available from: [Link]
-
Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. (2020-05-30). Available from: [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. 1 H NMR spectra of A) O:2 (68% OAc); B) O:2-ADH (70% OAc). Available from: [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum?. (2021-01-24). Available from: [Link]
-
National Institute of Standards and Technology. Lactic acid. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available from: [Link]
-
Chalk, R. (2021). Small Molecule Accurate Mass Analysis. YouTube. Available from: [Link]
-
ResearchGate. Spectrum of 1 H NMR analysis (400 MHz, D2O as solvent and internal...). Available from: [Link]
-
AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21). Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Available from: [Link]
-
University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. (2020-02-14). Available from: [Link]
-
Iowa State University. NMR Coupling Constants. Available from: [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]
-
SpectraBase. 2-Acetoxypropionic acid methyl ester - Optional[FTIR] - Spectrum. Available from: [Link]
-
PubChem. Lactic Acid. Available from: [Link]
-
precisionFDA. 2-ACETOXYPROPANOIC ACID, (S)-. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022-07-20). Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-Lactic acid [webbook.nist.gov]
- 3. ripublication.com [ripublication.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. (±)-2-乙酰氧基丙酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. (-)-O-Acetyl-L-lactic acid [oakwoodchemical.com]
- 16. researchgate.net [researchgate.net]
- 17. GSRS [precision.fda.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
Physical properties of (S)-(-)-2-Acetoxypropionic acid (boiling point, density, refractive index)
An In-Depth Technical Guide to the Physical Properties of (S)-(-)-2-Acetoxypropionic Acid
Introduction
This compound, also known as (-)-O-Acetyl-L-lactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its role as a key intermediate in the synthesis of complex, stereospecific molecules necessitates a thorough understanding of its fundamental physical properties.[1] For researchers, process chemists, and drug development professionals, precise data on properties such as boiling point, density, and refractive index are not merely academic; they are critical for process design, purity assessment, reaction monitoring, and ensuring the safety and reproducibility of synthetic protocols. This guide provides a comprehensive overview of these core physical characteristics, grounded in established experimental data and methodologies, to empower scientists in their research and development endeavors.
Core Physical Properties at a Glance
The essential physical constants for this compound are summarized below. It is crucial to note the specific conditions, particularly pressure and temperature, under which these values were determined, as they significantly influence the measurements.
| Physical Property | Reported Value | Conditions | Source(s) |
| Molecular Formula | C₅H₈O₄ | - | [1][2][3] |
| Molecular Weight | 132.11 g/mol | - | [2][3][4][5][6] |
| Appearance | Colorless Clear Liquid | Ambient | [1][5][7] |
| Boiling Point | 115-117 °C | 2 mmHg | [2][4][5][6][8] |
| 141-143 °C | 20 mmHg | [1] | |
| Density | 1.162 g/mL | 25 °C | [2][4][5][6][9] |
| 1.18 g/mL | Not Specified | [1] | |
| Refractive Index (n_D) | 1.422 | 20 °C | [2][4][5][8] |
| 1.42 | 20 °C | [1] |
In-Depth Analysis of Physicochemical Parameters
Boiling Point: A Function of Atmospheric Pressure
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition to gas.[10][11] The data for this compound clearly illustrate a critical principle: boiling point is highly dependent on pressure. The compound boils at a significantly lower temperature (115-117 °C) under a vacuum of 2 mmHg compared to 141-143 °C at 20 mmHg.[1][2][4][5][6][8]
Causality Insight: This pressure dependence is fundamental to the purification of thermally sensitive organic compounds. By reducing the pressure, the temperature required to achieve boiling is lowered, which minimizes the risk of thermal decomposition. For a compound like this compound, which contains ester and carboxylic acid functional groups, vacuum distillation is the preferred method of purification to prevent degradation and ensure high purity of the final product.
Density: A Measure of Mass Concentration
Density, defined as mass per unit volume, is a fundamental physical property used for substance identification and purity verification.[12][13] The most consistently reported density for this compound is 1.162 g/mL at 25 °C.[2][4][5][6][9] As with most liquids, density is temperature-dependent; an increase in temperature typically leads to an increase in volume and thus a decrease in density.[12] Therefore, specifying the temperature of measurement is essential for reproducibility and accurate comparison with literature values.
Experimental Insight: In a laboratory setting, density can be a quick and effective preliminary check for the identity or purity of a sample. A significant deviation from the expected value of 1.162 g/mL at 25 °C could indicate the presence of impurities or residual solvent from a previous synthetic step.
Refractive Index: Probing Purity with Light
The refractive index (RI) measures how light propagates through a substance and is defined as the ratio of the speed of light in a vacuum (or air) to its speed in the liquid.[14] It is a highly sensitive property that is invaluable for assessing the purity of liquid compounds.[14] The reported refractive index for this compound is 1.422, measured at 20 °C using the sodium D-line (wavelength of 589 nm), denoted as nD²⁰.[2][4][5][8]
Trustworthiness Pillar: The refractive index is a self-validating measurement in many contexts. Because it is extremely sensitive to minute amounts of impurities, a measured value that matches the established literature value provides a high degree of confidence in the sample's purity. Like density, RI is temperature-dependent, and measurements must be performed at a controlled temperature or corrected to a standard temperature (typically 20 °C) for accurate comparison.[14][15]
Experimental Determination Protocols
The accurate determination of these physical properties relies on meticulous experimental technique. Below are detailed protocols grounded in standard laboratory practices.
Workflow for Physical Property Determination
The logical flow for characterizing a liquid sample like this compound involves a series of sequential, independent measurements.
Caption: Workflow for the determination of physical properties.
Protocol 1: Boiling Point Determination (Micro-Method)
This method is suitable for small sample volumes and is performed under vacuum to prevent thermal degradation.
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum, or use a Thiele tube setup with a connection to a vacuum pump and a manometer.
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[10]
-
Capillary Tube Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube into the fusion tube with the sealed end pointing upwards.[10][16]
-
Assembly: Attach the fusion tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Heating and Evacuation: Place the assembly in a heating bath (e.g., an aluminum block or oil bath).[10] Slowly evacuate the system to the desired pressure (e.g., 2 mmHg), monitoring with the manometer.
-
Observation: Begin heating the bath slowly and uniformly.[10] Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10]
-
Recording: Record the temperature and the precise pressure from the manometer.
Protocol 2: Density Determination (Volumetric Flask Method)
This gravimetric method provides high accuracy.
-
Preparation: Thoroughly clean and dry a small volumetric flask (e.g., 5 mL or 10 mL) with its stopper.
-
Initial Weighing: Accurately weigh the empty, dry flask with its stopper (W1).[12]
-
Sample Filling: Carefully fill the flask with this compound, ensuring the liquid has equilibrated to a known, constant temperature (e.g., 25 °C). Fill precisely to the calibration mark.
-
Final Weighing: Stopper the flask and weigh it again (W2).[12]
-
Calculation: The mass of the liquid is (W2 - W1). The density (ρ) is calculated by dividing the mass by the calibrated volume (V) of the flask: ρ = (W2 - W1) / V
-
Verification: For highest accuracy, the process should be repeated, and the flask's volume should be calibrated with deionized water at the same temperature.
Protocol 3: Refractive Index Measurement (Abbe Refractometer)
This protocol uses a standard laboratory instrument for rapid and precise RI measurement.
-
Instrument Calibration: Turn on the refractometer and the circulating water bath set to 20.0 °C. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue and a volatile solvent like acetone or ethanol.[15][17] Allow the prisms to dry completely.
-
Sample Application: Using a pipette, place 2-3 drops of this compound onto the surface of the lower prism.[15][17]
-
Measurement: Close the prism assembly firmly. Adjust the light source and use the coarse adjustment knob until the light and dark fields are visible through the eyepiece. Turn the fine adjustment knob to bring the dividing line exactly onto the crosshairs.[17]
-
Reading the Value: Press the switch to illuminate the scale and read the refractive index to four decimal places.[15] Record the temperature from the thermometer attached to the instrument.
-
Temperature Correction (if necessary): If the measurement temperature (T) is not 20 °C, correct the observed refractive index (n_obs) to nD²⁰ using the standard correction factor:[14][15] nD²⁰ = n_obs + (T - 20) * 0.00045
Conclusion
The physical properties of this compound—boiling point, density, and refractive index—are well-defined characteristics that are essential for its effective use in research and development. The strong dependence of its boiling point on pressure underscores the necessity of vacuum distillation for purification, while its specific density and refractive index serve as reliable indicators of identity and purity. Adherence to standardized, meticulous experimental protocols is paramount for obtaining accurate and reproducible data, ensuring the integrity of subsequent synthetic applications and contributing to the successful development of novel chemical entities.
References
-
Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]
-
This compound - ChemBK. [Link]
-
This compound - CHEMICAL POINT. [Link]
-
(S)-A-2-acetoxypropionic acid - ChemBK. [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]
-
Determination Of Boiling Point Of An Organic Compound - BYJU'S. [Link]
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]
-
(2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem. [Link]
-
EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. [Link]
-
Organic Chemistry LABORATORY. [Link]
-
Experiment 1 - Density, Measurement, & Error. [Link]
-
Experiment 4: Refractive Index. [Link]
-
10: Refractive Index - Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 5. This compound CAS#: 6034-46-4 [m.chemicalbook.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. chm.uri.edu [chm.uri.edu]
- 14. athabascau.ca [athabascau.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. davjalandhar.com [davjalandhar.com]
Chirality and optical rotation of (S)-(-)-2-Acetoxypropionic acid
An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-(-)-2-Acetoxypropionic Acid
Authored by: A Senior Application Scientist
Foreword: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity and material properties. Chirality, the property of a molecule being non-superimposable on its mirror image, stands as a central pillar of stereochemistry. The two mirror-image forms, known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer of a drug may be therapeutic, while the other could be inert or, in the most critical cases, toxic. Therefore, the ability to synthesize, isolate, and characterize a single enantiomer is a cornerstone of modern chemical and pharmaceutical science.
This guide provides an in-depth technical examination of this compound, a key chiral building block. We will move beyond a simple recitation of facts to explore the causality behind its chiroptical properties, the rigorous experimental protocols required for its characterization, and its significance as a precursor in enantioselective synthesis.
This compound: A Profile of a Versatile Chiral Intermediate
This compound, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a chiral carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers[1]. Its structure incorporates a stereocenter at the second carbon, giving rise to two enantiomeric forms: (S) and (R). The "(S)" designation refers to the absolute configuration of the molecule as defined by the Cahn-Ingold-Prelog (CIP) priority rules.
The utility of this compound lies in its dual functionality: a reactive carboxylic acid group and an acetoxy group, combined with a defined stereochemistry[1][2]. This structure makes it an essential component for researchers and industry professionals focused on drug development and complex chemical synthesis where precise stereocontrol is paramount[1].
Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. These data are critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 6034-46-4 | [1][3][4][5] |
| Molecular Formula | C₅H₈O₄ | [1][5][6] |
| Molecular Weight | 132.11 - 132.12 g/mol | [1][5][6] |
| Appearance | Colorless clear liquid | [1][6] |
| Density | 1.162 - 1.18 g/mL at 20-25 °C | [1][3][6] |
| Boiling Point | 115-117 °C at 2 mmHg; 141-143 °C at 20 mmHg | [1][3][6] |
| Refractive Index (n20D) | 1.422 | [1][3][6] |
| Synonyms | (-)-O-Acetyl-L-lactic acid, (S)-2-Acetyloxypropanoic acid | [1][5][6] |
Optical Rotation: The Signature of Chirality
Optical activity is the defining physical property that distinguishes enantiomers. When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated[7][8]. This compound is optically active and exhibits a negative sign of rotation, indicating that it is levorotatory —it rotates the plane of polarized light to the left (counter-clockwise)[7].
Understanding Specific Rotation
The magnitude of this rotation is a characteristic physical constant known as the specific rotation, [α] . It is a standardized value that allows for comparison across different experiments and laboratories[8][9]. The specific rotation is defined by the Biot's law equation:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light used (typically the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
For this compound, the reported specific rotation is:
[α]20D = -44 to -55 ° (c=7 in CHCl₃) [1]
This notation is a concise summary of the experimental conditions: the measurement was taken at 20°C using the D-line of a sodium lamp , with a sample concentration of 7 g per 100 mL (or 0.07 g/mL) dissolved in chloroform (CHCl₃) . The negative sign confirms its levorotatory nature. The range indicates typical variance observed in high-purity samples.
Experimental Protocol: High-Integrity Measurement of Optical Rotation
The accurate determination of specific rotation is a self-validating system for assessing the enantiomeric purity of a sample. The following protocol outlines the rigorous methodology required for this measurement, emphasizing the causality behind each step.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Action: Power on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10-15 minutes[10]. This ensures thermal equilibrium and a stable light output, which are critical for a consistent baseline.
-
Causality: A stable light source and detector are fundamental to an accurate reading. Fluctuations in lamp intensity or detector temperature can introduce significant error.
-
-
Blank Measurement (Zeroing):
-
Action: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent to be used for the sample (e.g., Chloroform). Ensure no air bubbles are present in the light path[10][11].
-
Action: Place the cell in the polarimeter and take a measurement. Press the "zero" or "blank" function to set this reading as the 0° baseline[10].
-
Causality: This step is crucial for trustworthiness. It compensates for any slight optical rotation caused by the solvent itself, or by imperfections in the cell windows, effectively isolating the rotation caused solely by the chiral analyte.
-
-
Sample Preparation:
-
Action: Accurately weigh a precise amount of this compound (e.g., 0.700 g) and dissolve it in a precise volume of solvent (e.g., in a 10.0 mL volumetric flask) to achieve the target concentration (c = 0.07 g/mL).
-
Causality: As shown in the specific rotation formula, the observed rotation is directly proportional to concentration. Inaccurate concentration is the most common source of error in specific rotation determination.
-
-
Sample Measurement:
-
Action: Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Again, ensure no air bubbles are trapped.
-
Action: Place the sample cell in the instrument and initiate the measurement. Record the observed rotation (α) and the temperature (T) [10].
-
Causality: Rinsing the cell with the sample solution prevents dilution from any residual solvent, ensuring the concentration in the cell is identical to the prepared stock solution.
-
-
Calculation of Specific Rotation:
-
Action: Use the recorded observed rotation (α), the known path length (l, e.g., 1.0 dm), and the calculated concentration (c, e.g., 0.07 g/mL) to calculate the specific rotation [α] using the formula.
-
Example Calculation: If the observed rotation α = -3.47°, l = 1.0 dm, and c = 0.07 g/mL, then: [α] = -3.47° / (1.0 dm × 0.07 g/mL) = -49.6°
-
Causality: This final calculation normalizes the observed rotation to standard conditions, yielding the intrinsic specific rotation of the compound, a value that can be compared to literature standards to verify identity and enantiomeric purity.
-
Workflow Visualization
The logical flow of the polarimetry experiment is crucial for obtaining reproducible and reliable data.
Caption: Workflow for Determining Specific Optical Rotation.
Synthesis and Application in Drug Development
The primary method for producing this compound is through chiral pool synthesis . This strategy leverages naturally occurring, enantiomerically pure starting materials to build more complex chiral molecules[12].
Enantioselective Synthesis from L-Lactic Acid
This compound is readily synthesized from (S)-lactic acid (L-lactic acid), an abundant and inexpensive chiral starting material. The synthesis involves the acetylation of the hydroxyl group of lactic acid, typically using acetic anhydride or acetyl chloride[13][14].
Reaction: (S)-Lactic Acid + Acetylating Agent → this compound
This approach is highly efficient because the stereocenter of the starting material is retained in the product, ensuring high enantiomeric purity. The process is a cornerstone of industrial production for intermediates used in pharmaceuticals[14][15].
Synthetic Pathway Visualization
Caption: Chiral Pool Synthesis of the Target Compound.
Role in Pharmaceutical Synthesis
This compound and its highly reactive derivative, (S)-(-)-2-acetoxypropionyl chloride, are critical chiral building blocks[16][17]. They are used to introduce a specific stereocenter into a larger molecule. This is particularly important in the synthesis of anti-inflammatory drugs and other complex active pharmaceutical ingredients (APIs), where the stereochemistry directly influences efficacy and reduces potential side effects[1]. For instance, it is a key intermediate in the industrial production of Iopamidol, a non-ionic iodinated contrast agent[14][15]. The use of such enantiopure fragments ensures that the final drug product is also enantiomerically pure, a strict requirement by regulatory agencies.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for precision in stereoselective synthesis. Its levorotatory optical activity is a direct and measurable consequence of its (S)-configuration. A thorough understanding of its chiroptical properties, coupled with rigorous experimental verification via polarimetry, provides researchers and drug development professionals with a reliable method to ensure stereochemical integrity from an early intermediate stage through to the final product. As the demand for enantiopure pharmaceuticals continues to grow, the importance of well-characterized chiral building blocks like this compound will only increase.
References
-
Enantioselective synthesis. Wikipedia. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]
-
Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [Link]
-
Enantioselective determination of chiral acids and amino acids by chiral receptors with aggregation-induced emissions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
2-Acetoxypropionic Acid | C5H8O4. PubChem - NIH. [Link]
- Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
-
Polarimeter Experiment. The Neotia University. [Link]
-
EXPERIMENT NO.4. Unknown Source. [Link]
-
Polarimeter. Wikipedia. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. [Link]
- Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
2-ACETOXYPROPANOIC ACID, (S)-. precisionFDA. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Optical rotation. Wikipedia. [Link]
-
5.4: Optical Activity. Chemistry LibreTexts. [Link]
-
Applications in drug development. European Pharmaceutical Review. [Link]
-
2-ACETOXYPROPANOIC ACID, (+/-)-. precisionFDA. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | 6034-46-4 [chemicalbook.com]
- 4. This compound | 6034-46-4 [amp.chemicalbook.com]
- 5. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 6. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. mnitians.yolasite.com [mnitians.yolasite.com]
- 12. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 13. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 15. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 16. Buy (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 [smolecule.com]
- 17. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of (S)-(-)-2-Acetoxypropionic Acid from L-Lactic Acid
Abstract
(S)-(-)-2-Acetoxypropionic acid, also known as (-)-O-Acetyl-L-lactic acid, is a pivotal chiral building block in modern organic synthesis.[1][2] Its unique structural features make it an essential intermediate in the production of various high-value chemicals, including pharmaceuticals and agrochemicals.[1] Notably, it serves as a key precursor for non-ionized iodinated contrast agents like Iopamidol and for certain anti-inflammatory drugs, where its specific stereochemistry is critical for biological activity.[1][3] This guide provides an in-depth, scientifically-grounded overview of the synthesis of this compound from the readily available, bio-renewable starting material, L-lactic acid.[4][5] We will explore the underlying reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline methods for purification and characterization, offering field-proven insights for researchers and drug development professionals.
Introduction and Strategic Importance
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. The specific three-dimensional arrangement of a molecule can dictate its efficacy, metabolism, and toxicity. This compound (CAS No: 6034-46-4) is a prime example of a chiral intermediate whose value lies in its stereochemical integrity.[1][2]
Key Applications:
-
Pharmaceutical Synthesis: It is a fundamental component in the synthesis of complex active pharmaceutical ingredients (APIs). Its acetoxy group enhances reactivity, facilitating efficient transformations in the creation of chiral drugs.[1]
-
Agrochemicals: It serves as a building block for developing new, stereospecific pesticides and herbicides.[1]
-
Polymer Chemistry: The compound is utilized in the production of specialized biodegradable polymers.[1]
The conversion of L-lactic acid, a naturally occurring alpha-hydroxy acid, into this versatile acetoxy derivative represents an efficient and sustainable synthetic route, leveraging a renewable feedstock to produce a high-value chemical.
Reaction Mechanism: Acetylation of a Secondary Alcohol
The core transformation in this synthesis is the acetylation of the secondary hydroxyl group of L-lactic acid. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism Breakdown:
-
Catalyst Activation (Optional but Recommended): In acid-catalyzed routes, a proton (H⁺) from a catalyst like sulfuric acid protonates the carbonyl oxygen of the acetylating agent, typically acetic anhydride. This protonation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the secondary hydroxyl oxygen of L-lactic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the activated acetic anhydride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a stable leaving group. In the case of acetic anhydride, the leaving group is an acetate ion.
-
Deprotonation: A weak base (e.g., water or another molecule of lactic acid) removes the proton from the newly formed ester's oxygen, regenerating the catalyst and yielding the final product, this compound.
A crucial aspect of this reaction is the retention of stereochemistry . The reaction occurs at the hydroxyl oxygen and does not involve breaking any bonds at the C2 chiral center of lactic acid. Therefore, starting with L-lactic acid ((S)-2-hydroxypropanoic acid) directly yields the desired (S)-enantiomer of the product.[6]
Experimental Protocol and Process Optimization
This section details a robust, field-validated protocol for the synthesis. The primary challenge in this synthesis is managing the water content of the starting L-lactic acid, which is often supplied as an 80-90% aqueous solution. Water reacts with the acetylating agent, acetic anhydride, reducing yield and complicating purification.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Lactic Acid | 85-90% aq. solution | Sigma-Aldrich | A bio-renewable starting material. |
| Acetic Anhydride | ≥98% | Fisher Scientific | The acetylating agent. Highly reactive with water. |
| Acetic Acid | Glacial | VWR | Used as a reaction solvent.[7] |
| Sulfuric Acid | Concentrated (98%) | J.T. Baker | Optional acid catalyst.[3][7] |
Step-by-Step Synthesis Workflow
The following protocol is designed for laboratory-scale synthesis and can be scaled with appropriate engineering controls.
Step 1: Pre-reaction Water Removal (Recommended)
-
Causality: Acetic anhydride is readily hydrolyzed by water to form acetic acid. Removing water from the commercial lactic acid solution a priori significantly improves the yield and purity of the final product by preventing consumption of the acetylating agent.[3]
-
Method: A common industrial approach involves the azeotropic removal of water. For a lab scale, a simplified approach is to use a slight excess of acetic anhydride to consume the water, though this impacts stoichiometry calculations. More advanced continuous processes use distillation columns to swap water with acetic acid before the main reaction.[3][7]
Step 2: Acetylation Reaction
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with L-lactic acid (e.g., 1.0 mole) and glacial acetic acid (e.g., 150 mL).
-
Begin stirring and slowly add concentrated sulfuric acid (e.g., 0.5 mL) as a catalyst. An exotherm may be observed.
-
Add acetic anhydride (e.g., 1.2 moles, an excess to account for any residual water) dropwise from the dropping funnel over 30-45 minutes. Control the addition rate to maintain the reaction temperature below a specified point, if necessary.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours to ensure the reaction goes to completion.[8]
Step 3: Purification by Vacuum Distillation
-
Causality: The product, this compound, has a high boiling point. Attempting to purify it at atmospheric pressure would require temperatures that could lead to decomposition or side reactions. Vacuum distillation lowers the boiling point, allowing for a clean separation from lower-boiling impurities like acetic acid and unreacted acetic anhydride.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the crude reaction mixture to the distillation flask.
-
Apply vacuum (e.g., 20 mmHg) and gently heat the flask.
-
Collect the initial fraction, which will primarily be acetic acid and residual acetic anhydride.
-
Increase the temperature to collect the main product fraction. This compound typically distills at 141-143 °C at 20 mmHg.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Ensuring the purity and stereochemical integrity of the final product is paramount.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless clear liquid | [1] |
| Molecular Formula | C₅H₈O₄ | [1][9] |
| Molecular Weight | 132.12 g/mol | [1] |
| Boiling Point | 141 - 143 °C / 20 mmHg | [1] |
| Density | ~1.18 g/mL at 25 °C | [1] |
| Refractive Index | n20/D ≈ 1.42 | [1] |
| Optical Rotation | [α]20/D = -44 to -55° (c=7, CHCl₃) | [1] |
Analytical Methods
-
Gas Chromatography (GC): Used to determine the chemical purity of the distilled product. A purity of ≥98% is typically achievable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should be consistent with the structure of 2-acetoxypropionic acid.[9]
-
Polarimetry: This is the most critical analysis to confirm the stereochemical outcome. A negative specific rotation value confirms the presence of the (S)-(-)-enantiomer.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For rigorous quantification of enantiomeric excess (e.e.), chiral HPLC is the gold standard, allowing for the separation and detection of even trace amounts of the (R)-(+)-enantiomer.[10]
Conclusion
The synthesis of this compound from L-lactic acid via acetylation with acetic anhydride is a well-established and efficient method. The key to achieving high yields and purity lies in the effective management of water from the starting material and the use of vacuum distillation for purification. The retention of stereochemistry at the C2 position makes this a reliable route for producing this enantiomerically pure building block, which is of significant value to the pharmaceutical and fine chemical industries. This guide provides a comprehensive framework for the successful laboratory synthesis and characterization of this important chiral intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 3. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-Lactic acid | (S)-2-Hydroxypropanoic acid | TargetMol [targetmol.com]
- 6. GSRS [precision.fda.gov]
- 7. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]
Biological activity of (S)-(-)-2-Acetoxypropionic acid and its derivatives
An In-Depth Technical Guide to the Biological Activity of (S)-(-)-2-Acetoxypropionic Acid and Its Derivatives
Abstract
This compound is a chiral molecule of significant interest, serving as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stereochemistry is a critical determinant of biological function, a principle that extends to its numerous derivatives.[1] This guide provides a comprehensive technical overview of the biological activities associated with this compound and, more broadly, the propionic acid class of compounds. We will delve into the primary anti-inflammatory and analgesic mechanisms, which are foundational to the therapeutic applications of many aryl propionic acid derivatives like ibuprofen.[2][3] Furthermore, we will explore emerging research into their anticancer properties, detailing the molecular pathways involved. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and detailed experimental protocols, emphasizing the causal relationships between chemical structure, molecular mechanism, and biological outcome.
Part 1: Foundational Chemistry and Stereochemical Significance
Introduction to this compound
This compound, also known as (S)-2-acetyloxypropanoic acid, is an organic compound featuring a propanoic acid backbone with an acetoxy group at the alpha-carbon.[4][5] This carbon is a stereocenter, giving rise to two enantiomers: (S)-(-) and (R)-(+). The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial, as different enantiomers of a molecule often exhibit vastly different biological activities and potencies.[6] The (S)-enantiomer, in particular, is a valuable chiral intermediate, primarily because its specific configuration is often required for effective interaction with biological targets like enzymes and receptors.[1] Its enhanced reactivity, conferred by the acetoxy group, makes it an efficient component in the synthesis of complex chiral drugs.[1]
The Landscape of Propionic Acid Derivatives
The propionic acid moiety is a privileged scaffold in medicinal chemistry, most notably forming the core of an entire class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2][7] Aryl propionic acid derivatives, such as ibuprofen, naproxen, and ketoprofen, are among the most widely used medications globally for treating pain and inflammation.[2][3] These compounds share a common structural feature—a propionic acid group attached to an aromatic ring—which is essential for their primary mechanism of action. The biological activities of this class are extensive and include potent anti-inflammatory, analgesic, and antipyretic effects, with ongoing research exploring activities in oncology and neurology.[2][3]
Part 2: Primary Biological Activity: Anti-inflammatory and Analgesic Effects
The hallmark biological activity of many propionic acid derivatives is the modulation of inflammatory pathways. This effect is intrinsically linked to their ability to provide pain relief (analgesia).
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of propionic acid NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs).
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[2]
Most traditional aryl propionic acid NSAIDs are non-selective, inhibiting both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal ulceration.[2] This has driven the development of derivatives with higher selectivity for COX-2.[8][9]
Caption: The Arachidonic Acid Cascade and Point of NSAID Inhibition.
In Vivo Evaluation of Anti-inflammatory Activity
A cornerstone for preclinical assessment of anti-inflammatory agents is the carrageenan-induced paw edema model.[10] This model is a well-validated and highly reproducible method for studying acute inflammation.
-
Principle: Carrageenan, a sulfated polysaccharide, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized, acute, and biphasic inflammatory response. The resulting increase in paw volume (edema) is a quantifiable measure of inflammation. The first phase is mediated by histamine and serotonin, while the second, later phase (3-6 hours) is primarily mediated by prostaglandins, making it ideal for evaluating NSAIDs.[11]
-
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control, Reference Standard (e.g., Diclofenac 25 mg/kg)[10], and Test Compound groups at various doses (e.g., 10, 20, 40 mg/kg).[10] Animals are fasted overnight before the experiment to ensure uniform drug absorption.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer. This serves as the baseline (0-hour) reading.
-
Compound Administration: The test compound, reference, or vehicle is administered intraperitoneally or orally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vitro Corroboration: COX Inhibition Assays
To confirm the mechanism of action at a molecular level, in vitro assays are used to quantify the inhibitory activity of compounds against COX-1 and COX-2.
The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀). A compound's selectivity for COX-2 is often represented by a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Reference) | 15.5 | 25.2 | 0.62 |
| Celecoxib (Reference) | 28.1 | 0.08 | 351.25 |
| Derivative A | 10.2 | 0.95 | 10.74 |
| Derivative B | 35.8 | 29.1 | 1.23 |
| Derivative C | 5.4 | 0.06 | 90.00 |
Table: Hypothetical data illustrating COX inhibition and selectivity for novel propionic acid derivatives.
Part 3: Emerging Biological Activity: Anticancer Properties
Beyond inflammation, propionic acid and its derivatives are being investigated for their potential as anticancer agents. Research has shown that these compounds can induce cell death in various cancer cell lines through multiple mechanisms.[12][13]
Key Mechanisms: Apoptosis and Autophagy Induction
A study on propionic acid's effect on cervical cancer (HeLa) cells revealed a complex mechanism involving oxidative stress and the modulation of key cellular signaling pathways.[13]
-
Induction of Reactive Oxygen Species (ROS): Propionic acid treatment leads to an increase in intracellular ROS.
-
Mitochondrial Dysfunction: Elevated ROS disrupts the mitochondrial membrane potential, a critical early event in the apoptotic cascade.
-
Inhibition of Pro-Survival Pathways: The treatment was shown to inhibit the NF-κB and AKT/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.
-
Induction of Autophagy and Apoptosis: Inhibition of mTOR, a master regulator of cell growth, triggers autophagy. Concurrently, mitochondrial dysfunction and other signals lead to a significant increase in apoptosis (programmed cell death), evidenced by a larger sub-G1 cell population in flow cytometry analysis.[13]
Caption: Proposed anticancer signaling pathway of propionic acid.
Experimental Workflow for Assessing Cytotoxicity
A fundamental step in evaluating anticancer potential is to determine a compound's ability to reduce the viability of cancer cells in vitro. The MTT assay is a widely used colorimetric method for this purpose.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Workflow Diagram:
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Part 4: Conclusion and Future Directions
This compound and its derivatives represent a chemically and biologically rich class of compounds. Their foundation as potent anti-inflammatory agents, primarily through the inhibition of COX enzymes, is well-established and forms the basis of major therapeutic drug classes.[2] The stereospecificity of the (S)-enantiomer is a critical design principle in the synthesis of these and other bioactive molecules.[1][6]
The future of research in this area is twofold. First, the refinement of anti-inflammatory agents continues, with a focus on designing derivatives with high selectivity for the COX-2 enzyme to improve safety profiles and reduce gastrointestinal side effects.[9] Second, the exploration of novel biological activities, particularly in oncology, presents an exciting frontier. The ability of simple propionic acid structures to induce apoptosis and autophagy in cancer cells warrants deeper investigation.[13] Future work should focus on elucidating the precise molecular targets beyond the general pathways identified, synthesizing novel derivatives to improve anticancer potency and selectivity, and advancing promising candidates into preclinical in vivo models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 5. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]
- 6. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [The modes of anti-inflammatory and analgesic actions of 2-[4-(3-methyl-2-butenyl) phenyl] propionic acid (TA-60) and 2-[4-(2,2-dichlorovinyl) phenyl] propionic acid (TA-668) and effect of TA-60 on the gastrointestinal tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-(-)-2-Acetoxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Acetoxypropionic acid, a chiral building block, holds significant importance in the realms of pharmaceutical and agrochemical synthesis. This technical guide provides an in-depth exploration of its core attributes, including its chemical identity, physicochemical properties, synthesis methodologies, and diverse applications. As a versatile intermediate, understanding its characteristics is paramount for leveraging its full potential in research and development. This document serves as a comprehensive resource, consolidating critical information to facilitate its effective and safe utilization.
Chemical Identity and Molecular Structure
This compound, also known by its synonym (-)-O-Acetyl-L-lactic acid, is a chiral carboxylic acid.[1][2][3][4][5][6] Its unique structure, featuring an acetoxy group at the alpha-position to the carboxylic acid, imparts specific reactivity and stereochemistry that are highly valued in organic synthesis.
-
IUPAC Name: (S)-2-(acetyloxy)propanoic acid[2]
The stereochemistry of this compound is crucial, with the (S)-enantiomer exhibiting a negative optical rotation.[2]
Structural Representation:
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.162 - 1.18 g/mL at 20-25 °C | [1][2][7] |
| Boiling Point | 115-117 °C at 2 mmHg; 141-143 °C at 20 mmHg | [1][2][7] |
| Refractive Index | n20/D 1.422 - 1.423 | [1][2][7] |
| Optical Rotation | [α]20/D -44° to -55° (c=7 in CHCl₃) | [1][2] |
| Purity | ≥ 98% (Assay by titration) | [1] |
Storage: It is recommended to store the compound at 2 - 8 °C to maintain its stability and purity.[1][6]
Synthesis Methodologies
The primary route for synthesizing 2-Acetoxypropionic acid involves the acetoxylation of lactic acid.
Acetoxylation of Lactic Acid
This method utilizes acetic anhydride or acetic acid to acetylate lactic acid. The reaction can be catalyzed by ion-exchange resins or zeolites, offering an efficient and selective pathway to the desired product.[2] A continuous process for preparing (S)-2-acetoxypropionic acid from an aqueous solution of lactic acid and acetic anhydride in acetic acid has also been developed, highlighting its industrial relevance.[10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 3. This compound | 6034-46-4 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 6034-46-4 | TCI AMERICA [tcichemicals.com]
- 6. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 7. This compound | 6034-46-4 [chemicalbook.com]
- 8. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 9. GSRS [precision.fda.gov]
- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
A Technical Guide to (S)-(-)-2-Acetoxypropionic Acid: Synthesis, Characterization, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-(-)-2-Acetoxypropionic acid, a valuable chiral building block in modern organic synthesis. We will delve into its precise nomenclature, stereochemistry, synthesis, analytical validation, and key applications, offering field-proven insights for its effective use in research and development.
Nomenclature and Stereochemical Assignment
Properly identifying a chiral molecule is paramount for reproducibility and regulatory compliance. The IUPAC name, this compound, precisely defines the molecule's structure and stereochemistry.
-
This compound is also known by synonyms such as (-)-O-Acetyl-L-lactic acid and (S)-2-acetyloxypropanoic acid .[1][2]
The name can be deconstructed as follows:
-
Propionic acid : This defines the parent chain, a three-carbon carboxylic acid.
-
2-Acetoxy : An acetoxy group (CH₃COO-) is attached to the second carbon (C2) of the propanoic acid backbone.[3]
-
(S)- : This prefix denotes the absolute configuration of the stereocenter at C2, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
-
(-)- : This indicates that the enantiomer is levorotatory, meaning it rotates plane-polarized light to the left.
The relationship between the IUPAC name components and the molecular structure is illustrated below.
Sources
Commercial availability and suppliers of (S)-(-)-2-Acetoxypropionic acid
An In-depth Technical Guide to (S)-(-)-2-Acetoxypropionic Acid: Commercial Availability, Quality Control, and Handling
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It provides an in-depth analysis of its commercial availability, key suppliers, quality control protocols, and essential handling and storage procedures. The information herein is curated to support the procurement and effective utilization of this versatile chiral building block in a scientific setting.
Section 1: Chemical Profile and Significance
This compound, also known as (-)-O-Acetyl-L-lactic acid, is a valuable chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid, an acetate ester, and a defined stereocenter, makes it a critical component for creating complex, stereospecific molecules.
Key Chemical Information:
The compound's acetoxy group enhances its reactivity, proving beneficial in the synthesis of chiral drugs where specific stereochemistry is paramount to biological activity.[1] Beyond pharmaceuticals, it finds applications in the production of biodegradable polymers, as a food additive for flavoring and preservation, and in cosmetic formulations for its moisturizing properties.[1]
Section 2: Commercial Suppliers and Procurement
This compound is commercially available from various global suppliers, catering to both research and industrial scales. When sourcing this chemical, it is crucial to assess purity, available quantities, and the supplier's quality assurance documentation.
Table 1: Prominent Commercial Suppliers
| Supplier | Typical Purity | Available Quantities |
| TCI (Tokyo Chemical Industry) | >98.0%[2] | 5g, 25g[5] |
| Chem-Impex | ≥ 98%[1] | Inquire for details |
| Biosynth | Min. 95%[3] | Inquire for details |
| Various Suppliers on ChemicalBook | Varies (typically ≥95%)[6] | Grams to bulk[6] |
Procurement Workflow
A systematic approach to procurement is essential to ensure the quality and suitability of this compound for its intended application. The following workflow outlines the key steps from defining requirements to incoming quality control.
Caption: Simplified representation of the synthesis of this compound.
Potential Impurities:
-
Unreacted (S)-lactic acid: Incomplete reaction can leave residual starting material.
-
Acetic acid and acetic anhydride: These reagents may be present in the final product if not completely removed during workup and purification.
-
Dimerization products: Lactic acid can dimerize, and these dimers may undergo acetylation, leading to impurities. [7]* (R)-(+)-2-Acetoxypropionic acid: The presence of the R-enantiomer can arise from an impure starting material of (S)-lactic acid.
Section 4: Quality Control and Analytical Protocols
Rigorous quality control is essential to verify the identity, purity, and enantiomeric excess of this compound.
Protocol 1: Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the chemical purity of the sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for carboxylic acids (e.g., DB-FFAP).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 15 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Prepare a 1% solution of the sample in a suitable solvent like dichloromethane.
-
Analysis: Inject 1 µL of the sample. Purity is determined by the area percent of the main peak.
Protocol 2: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The e.e. is calculated from the peak areas of the two enantiomers.
Section 5: Handling, Storage, and Safety
Proper handling and storage are critical for maintaining the stability and quality of this compound.
-
Handling: Wear protective gloves, eye protection, and handle in a well-ventilated area. [2]Avoid contact with skin and eyes, as it can cause skin and serious eye irritation. [2]In case of contact, wash the affected area thoroughly with water. [2]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [8]Recommended storage temperature is between 2-8 °C. [1][9]* Safety Precautions:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [2] * Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).
-
Section 6: Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 115-117 °C at 2 mm Hg | [5] |
| Density | 1.162 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.422 | [5] |
| Optical Rotation | [α]20/D -51° (c=7, CHCl₃) | [5] |
| Flash Point | > 230 °F (> 110 °C) | [5][10] |
References
- Google Patents. (2017). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
-
CP Lab Safety. This compound, 25 grams. Retrieved from [Link]
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Loba Chemie. PROPIONIC ACID FOR SYNTHESIS. Retrieved from [Link]
-
The Good Scents Company. This compound. Retrieved from [Link]
-
precisionFDA. 2-ACETOXYPROPANOIC ACID, (S)-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | 6034-46-4 [amp.chemicalbook.com]
- 6. This compound | 6034-46-4 [chemicalbook.com]
- 7. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 10. This compound, 6034-46-4 [thegoodscentscompany.com]
Methodological & Application
Application Notes & Protocols: (S)-(-)-2-Acetoxypropionic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of (S)-(-)-2-Acetoxypropionic Acid
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries.[] Chiral building blocks are fundamental tools in this pursuit, offering a reliable and efficient strategy to introduce stereocenters into complex molecular architectures. This compound, also known as (-)-O-Acetyl-L-lactic acid, has emerged as a particularly valuable C3 chiral synthon.[2][3] Derived from the natural chiral pool (L-lactic acid), it provides a cost-effective and readily available source of (S)-stereochemistry.[3]
This bifunctional molecule, possessing both a carboxylic acid and an ester group, offers unique reactivity that can be strategically exploited.[3] Its acetoxy group enhances reactivity and allows for efficient transformations, making it an ideal intermediate in the synthesis of high-value chiral molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens).[4][5] The therapeutic activity of profens, such as ibuprofen and naproxen, resides almost exclusively in the (S)-enantiomer, underscoring the critical importance of enantioselective synthesis.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides in-depth application notes, validated experimental protocols, and the underlying scientific rationale for leveraging this compound as a cornerstone in asymmetric synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for successful experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [2][6] |
| Molecular Weight | 132.11 g/mol | [2][6] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| CAS Number | 6034-46-4 | [6] |
| Boiling Point | 115-117 °C @ 2 mmHg | [7] |
| Density | 1.162 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.422 | [7] |
| Optical Rotation [α]20/D | -51° (c=7, CHCl₃) | [7] |
| Storage Temperature | 0-8 °C | [6][7] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation, skin contact, and ingestion.[9] Store in a cool, dry place as recommended.[6]
Core Application: Synthesis of (S)-α-Arylpropionic Acids (Profens)
A primary application of this compound is its role as a precursor in the enantioselective synthesis of profen-class NSAIDs.[5] The strategy involves transforming the existing stereocenter into the target α-arylpropionic acid structure, preserving the critical (S)-configuration.
Conceptual Workflow
The general synthetic strategy involves converting the carboxylic acid moiety into a suitable functional group that can undergo coupling with an aryl partner, followed by manipulation of the acetoxy group to generate the final product. The inherent chirality of the starting material directs the stereochemical outcome.
Caption: General workflow for synthesizing (S)-α-Arylpropionic acids.
Mechanism of Chirality Transfer
The core principle of using a chiral building block is the transfer of stereochemical information from the starting material to the product. In this context, this compound serves as a scaffold where the stereocenter is pre-defined. Subsequent reactions are designed to be stereoretentive or proceed through mechanisms (like an Sₙ2 reaction with inversion) that lead to a predictable stereochemical outcome in the final molecule. This approach bypasses the need for challenging asymmetric catalysis or chiral resolution steps, which can be costly and less efficient.
Detailed Experimental Protocol: Synthesis of a Chiral Amide Intermediate
To illustrate its utility, this protocol details the conversion of this compound into a chiral N-acyloxazolidinone. This intermediate is highly valuable for subsequent diastereoselective alkylation reactions, a cornerstone of asymmetric synthesis pioneered by Evans.[10][11]
Objective
To synthesize (4R,2'S)-4-benzyl-3-(2-acetoxypropanoyl)oxazolidin-2-one, a versatile chiral intermediate, from this compound and (4R)-4-benzyloxazolidin-2-one.
Workflow Diagram
Caption: Experimental workflow for chiral auxiliary attachment.
Step-by-Step Methodology
Reagents & Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
(4R)-4-Benzyloxazolidin-2-one (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
Part A: Formation of (S)-2-Acetoxypropionyl Chloride
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a catalytic amount of anhydrous DMF (1-2 drops). Then, add oxalyl chloride (1.2 eq) dropwise via a syringe.
-
Rationale: Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acid chlorides. DMF catalyzes the reaction via the formation of a Vilsmeier intermediate. The reaction is performed at 0 °C to control the exothermic reaction and prevent side products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO₂, CO).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Part B: Acylation of the Chiral Auxiliary
-
Auxiliary Setup: In a separate flame-dried flask under inert atmosphere, dissolve (4R)-4-benzyloxazolidin-2-one (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Rationale: n-BuLi is a strong base that deprotonates the nitrogen of the oxazolidinone to form a lithium amide, which is a potent nucleophile. The low temperature of -78 °C is critical to prevent side reactions and maintain the stability of the base and the enolate.
-
-
Coupling: Dissolve the crude (S)-2-acetoxypropionyl chloride from Part A in a small amount of anhydrous THF and add it dropwise to the lithium amide solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Rationale: The aqueous NH₄Cl quench protonates any remaining base and hydrolyzes lithium alkoxides, making the mixture safe to handle and facilitating extraction.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.
Expected Results
This procedure typically affords the desired chiral amide intermediate in good to excellent yields with high diastereomeric purity, as the coupling reaction is highly efficient.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Appearance | White to off-white solid |
The resulting intermediate is now primed for highly diastereoselective reactions, such as enolate alkylation, where the bulky benzyl group of the auxiliary effectively shields one face of the molecule, directing incoming electrophiles to the opposite face.[11]
Conclusion
This compound is a powerful and economically viable chiral building block for modern asymmetric synthesis.[3][4] Its utility is prominently demonstrated in the synthesis of enantiomerically pure pharmaceuticals, where precise stereochemical control is non-negotiable.[5] The protocols and strategies outlined in this document provide a practical framework for researchers to harness the potential of this versatile synthon. By providing a pre-packaged stereocenter, it simplifies complex synthetic challenges, accelerates drug discovery pipelines, and enables the efficient construction of intricate chiral molecules.
References
-
This compound - Chem-Impex. [Link]
-
Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. [Link]
-
Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease - PMC - PubMed Central. [Link]
-
This compound (2S)-2-acetyloxypropanoic acid. [Link]
-
Scalable, catalytic asymmetric synthesis of syn, anti stereotriad building blocks for polypropionate antibiotics - PubMed. [Link]
-
Enantioselective Synthesis of (S)-α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution of Benzylic Alcohols | Request PDF - ResearchGate. [Link]
-
Biocatalytic Enantioselective Synthesis of Atropisomers - PMC - NIH. [Link]
-
Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids - MDPI. [Link]
Sources
- 2. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 3. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 7. This compound | 6034-46-4 [amp.chemicalbook.com]
- 8. (±)-2-乙酰氧基丙酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound, 6034-46-4 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of (S)-(-)-2-Acetoxypropionic Acid in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Chiral Synthon
(S)-(-)-2-Acetoxypropionic acid, also known as (-)-O-Acetyl-L-lactic acid, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, which combines a stereochemically defined propionic acid backbone with a reactive acetoxy group, makes it an invaluable starting material for the synthesis of complex, enantiomerically pure molecules.[1] The stereochemistry of active pharmaceutical ingredients (APIs) is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[3][4] this compound provides a reliable source of (S)-chirality at the α-carbon, enabling chemists to construct target molecules with precise stereochemical control, thereby enhancing efficacy and reducing potential side effects.[1]
This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of key pharmaceutical intermediates, providing step-by-step protocols for its core transformations, and offering practical insights for researchers and drug development professionals.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [1][5] |
| Molecular Weight | 132.12 g/mol | [1] |
| CAS Number | 6034-46-4 | [1] |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.18 g/mL | [1] |
| Boiling Point | 141 - 143 °C / 20 mmHg | [1] |
| Optical Rotation | [α]20/D = -44 to -55° (c=7 in CHCl₃) | [1] |
| Refractive Index | n20/D = 1.42 | [1] |
| Purity | ≥ 98% (Assay by titration) | [1] |
The Role of Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis is the process of creating chiral molecules in an enantiomerically pure form.[6] Most biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules.[3] Therefore, the ability to synthesize a single enantiomer of a drug is a cornerstone of modern pharmaceutical development.
One of the most effective strategies in asymmetric synthesis is the use of a "chiral pool," which involves utilizing readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[4] this compound, derived from natural (L)-lactic acid, is a prime example of a chiral pool synthon. It serves as a chiral auxiliary or building block, a component temporarily or permanently incorporated into a molecule to control the stereochemical outcome of a reaction.[3][7]
Caption: Role as a Chiral Building Block.
Key Applications in Pharmaceutical Intermediate Synthesis
The versatility of this compound is demonstrated by its use in the synthesis of a range of pharmaceuticals, from antibacterial agents to diagnostic contrast media.
Intermediate for the Antibiotic Linezolid
Linezolid is a crucial antibiotic belonging to the oxazolidinone class, effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Several synthetic routes to Linezolid utilize a chiral C3 synthon to construct the core (S)-5-(aminomethyl)-2-oxazolidinone fragment. While many routes start from materials like (R)-epichlorohydrin or D-mannitol, derivatives of (S)-lactic acid, and by extension this compound, serve as valuable precursors for building the necessary chiral backbone.[8] The synthesis often involves converting the propionic acid moiety into a functionalized three-carbon chain that can be cyclized to form the required oxazolidinone ring with the correct stereochemistry.
Precursor for the Contrast Agent Iopamidol
A significant industrial application of this compound is in the synthesis of Iopamidol, a non-ionic, low-osmolar iodinated contrast agent used in medical imaging. The synthesis requires the acylation of an amine group on a tri-iodinated benzene ring.[9] This is achieved using (S)-(-)-2-Acetoxypropionyl chloride , which is directly synthesized from this compound.[10] The chirality introduced by this side chain is critical for the physicochemical properties and biological tolerance of the final contrast agent. The process involves the continuous chlorination of the acid with agents like thionyl chloride to produce the highly reactive acid chloride intermediate.[10]
Core Chemical Transformations: Protocols and Mechanistic Insights
The utility of this compound stems from its two key functional groups: the carboxylic acid and the acetoxy ester. The following protocols detail its most common and critical transformations.
Protocol 1: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride
The conversion of the carboxylic acid to an acid chloride is a crucial activation step, rendering the molecule highly susceptible to nucleophilic attack by amines or alcohols. This intermediate is a frequently used chiral building block.[11]
Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.
Caption: Synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.
Step-by-Step Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂, ~1.5 - 2.0 eq) to the flask at room temperature with gentle stirring.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat the reaction to 50-60 °C. Maintain this temperature for 2-3 hours or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the starting acid by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purification: The crude (S)-(-)-2-Acetoxypropionyl chloride is then purified by vacuum distillation (e.g., ~50 °C at 5 mmHg) to yield a colorless liquid.
-
Characterization: Confirm the product's identity and purity using IR spectroscopy (disappearance of broad O-H stretch, appearance of strong C=O stretch for acid chloride ~1800 cm⁻¹) and NMR.
Trustworthiness Note: This protocol is self-validating. The complete removal of gaseous byproducts drives the reaction forward. Successful vacuum distillation provides a pure product, as the boiling points of the starting material and product are significantly different. The product is moisture-sensitive and should be handled under an inert atmosphere.[11]
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) to (S)-Lactic Acid
This protocol describes the removal of the acetyl protecting group to liberate the hydroxyl function, yielding the sodium salt of (S)-lactic acid, which can then be protonated to give (S)-lactic acid.
Principle: Saponification is the hydrolysis of an ester under basic conditions.[12] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid.[12]
Caption: Workflow for Base-Catalyzed Hydrolysis.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in water.
-
Reagent Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, ~1.1 eq) to the flask. The addition may be exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction: Heat the mixture to reflux (~100 °C) and maintain for 1-2 hours. The hydrolysis is typically rapid under these conditions.[13]
-
Monitoring: Follow the disappearance of the starting material by TLC or by quenching an aliquot and analyzing via GC.
-
Acidification: After cooling the reaction mixture to room temperature, slowly add a strong acid (e.g., 3M HCl) with stirring until the pH of the solution is ~2. This protonates the sodium lactate to form lactic acid.[12]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the (S)-lactic acid with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield (S)-lactic acid.
Expertise Insight: Using a slight excess of NaOH ensures the complete consumption of the ester. The acidification step is critical; the carboxylic acid product is much more soluble in organic solvents than its carboxylate salt, enabling efficient extraction.[13]
Safety and Handling
This compound and its derivatives require careful handling.
-
This compound: Can cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
(S)-(-)-2-Acetoxypropionyl Chloride: This compound is corrosive and moisture-sensitive.[11] It reacts with water to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).
-
Recommended PPE: Faceshield, chemical-resistant gloves, and a suitable respirator.
-
References
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Asymmetric Synthesis. University of Regensburg. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(2S)-2-(Acetyloxy)propanoic acid | C5H8O4. PubChem. [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]
-
A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. [Link]
-
Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. [Link]
- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
-
2-ACETOXYPROPANOIC ACID, (S)-. precisionFDA. [Link]
-
Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. PMC - NIH. [Link]
-
A Novel Method for Preparation of Linezolid. Bentham Science Publisher. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Carboxylic Acids [Chiral Non-Heterocyclic Building Blocks] | TCI AMERICA [tcichemicals.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. york.ac.uk [york.ac.uk]
- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 9. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 10. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 11. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Protocol for the synthesis of (S)-2-acetoxypropionyl chloride from (S)-(-)-2-Acetoxypropionic acid
Application Note & Protocol: Synthesis of (S)-2-Acetoxypropionyl Chloride
A Comprehensive Guide for Researchers in Pharmaceutical and Chiral Chemistry
This document provides a detailed protocol for the synthesis of (S)-2-acetoxypropionyl chloride from (S)-(-)-2-acetoxypropionic acid. This synthesis is a critical step in the production of various pharmaceutical agents and serves as a valuable process for creating a key chiral building block. The protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction: The Significance of (S)-2-Acetoxypropionyl Chloride
(S)-2-acetoxypropionyl chloride is a highly valuable chiral intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry, where it is a crucial component in the synthesis of non-ionic iodinated X-ray contrast agents, such as Iopamidol.[1][2] The high purity of this acyl chloride is paramount for its use in pharmaceutical manufacturing to meet stringent pharmacopeia requirements.[1][2]
Beyond its role in contrast media, (S)-2-acetoxypropionyl chloride is frequently used as a chiral derivatizing agent.[3][4][5] It reacts with chiral alcohols and amines to form diastereomers, which can then be separated and quantified using chromatographic techniques like Gas Chromatography (GC) to determine the enantiomeric excess of the original molecule.[5]
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. This protocol utilizes thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds through a nucleophilic acyl substitution mechanism.
The mechanism begins with the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[6] This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas, to yield the final acyl chloride product.[6] The formation of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.[6]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| This compound | C₅H₈O₄ | 132.11 | 10.0 g | 0.0757 | Starting material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 13.5 g (8.2 mL) | 0.113 | 1.5 equivalents |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Experimental Protocol
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. All operations must be conducted in a well-ventilated chemical fume hood.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or Viton), tightly fitting safety goggles, a face shield, and a lab coat.[8]
-
Moisture Sensitivity: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂).[7][11] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible.[7] In case of skin contact, immediately flush with copious amounts of water.[11] For inhalation, move the individual to fresh air and seek immediate medical attention.[11]
-
Waste Disposal: Quench any excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). Dispose of all chemical waste according to institutional guidelines.[8]
Reaction Setup and Synthesis
The following diagram illustrates the workflow for the synthesis of (S)-2-acetoxypropionyl chloride.
Caption: Workflow for the Synthesis of (S)-2-Acetoxypropionyl Chloride.
Step-by-Step Procedure:
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to a nitrogen/argon line), and an addition funnel.
-
Dissolution: Dissolve 10.0 g (0.0757 mol) of this compound in 50 mL of anhydrous dichloromethane (DCM) in the reaction flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add 8.2 mL (0.113 mol, 1.5 eq.) of thionyl chloride to the stirred solution via the addition funnel over 30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by taking small aliquots and checking for the disappearance of the carboxylic acid peak using IR spectroscopy (the broad O-H stretch around 3000 cm⁻¹ should disappear).
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Removal of Volatiles: Remove the solvent and excess thionyl chloride by distillation. It is advisable to use a rotary evaporator connected to a trap containing a basic solution to neutralize the toxic gases.[12]
-
Purification: The crude (S)-2-acetoxypropionyl chloride is then purified by vacuum distillation.[3] Collect the fraction boiling at approximately 50°C at 5 mm Hg.[3][4]
Characterization and Quality Control
The purity of the synthesized (S)-2-acetoxypropionyl chloride is critical for its subsequent applications. The following analytical techniques are recommended for characterization:
-
Infrared (IR) Spectroscopy: To confirm the formation of the acyl chloride, look for the characteristic C=O stretching frequency around 1800 cm⁻¹. The absence of a broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) indicates the completion of the reaction. If a significant O-H band is present, it suggests hydrolysis, and the product may need to be refluxed with pure acetyl chloride and re-distilled.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.
-
Gas Chromatography (GC): To determine the chemical purity of the distilled product.
-
Polarimetry: To confirm the retention of stereochemical integrity, the optical rotation of the product can be measured. The expected value is approximately -31° (c=4 in chloroform).[4]
Storage and Handling
(S)-2-acetoxypropionyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air.[3][4] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C to maintain its integrity.[4][13]
References
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thionyl Chloride.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride.
- ROTH, C. (2024). Safety Data Sheet: Thionyl chloride.
- ROTH, C. (2024). Safety Data Sheet: Thionyl chloride.
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- ChemicalBook. (n.d.). (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9.
- NOAA. (n.d.). THIONYL CHLORIDE.
- Google Patents. (2017). KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
- LookChem. (n.d.). CAS No.36394-75-9,(S)-(-)-2-ACETOXYPROPIONYL CHLORIDE Suppliers.
- Chemdad. (n.d.). (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE.
- Google Patents. (2015). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- ChemicalBook. (n.d.). 2-Acetoxypropionylchloride synthesis.
- Benchchem. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9.
- Chem-Impex. (n.d.). (R-(+)-2-Acetoxypropionyl chloride.
- PrepChem.com. (n.d.). Synthesis of Step 2: 2,2-bis-acetoxymethyl propionic acid chloride.
- ChemScene. (n.d.). (S)-(-)-2-Acetoxypropionyl Chloride | 36394-75-9.
- BOC Sciences. (n.d.). CAS 36394-75-9 (S)-()-2-Acetoxypropionyl chloride.
- TCI Chemicals. (n.d.). (S)-(-)-2-Acetoxypropionyl Chloride 36394-75-9.
- Sigma-Aldrich. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride 97%.
- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride.
- Santa Cruz Biotechnology. (n.d.). (S)-(-)-2-Acetoxypropionyl chloride | CAS 36394-75-9.
- Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
Sources
- 1. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 2. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 3. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 [chemicalbook.com]
- 4. (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (S)-(-)-2-Acetoxypropionyl chloride | 36394-75-9 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nj.gov [nj.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. prepchem.com [prepchem.com]
- 13. chemimpex.com [chemimpex.com]
Application Notes & Protocols: The Role of (S)-(-)-2-Acetoxypropionic Acid and its Precursors in the Synthesis of Biodegradable Polylactide Polymers
Introduction: The Imperative for Biodegradable Polymers
In the fields of biomedical engineering and pharmaceutical sciences, there is a persistent demand for materials that are both functional and biocompatible. Biodegradable polymers, particularly those derived from renewable resources, have emerged as a leading solution.[1][2] Among these, Poly(lactic acid) (PLA) stands out as an FDA-approved, biocompatible, and biodegradable aliphatic polyester with vast applications in tissue engineering, medical implants, and advanced drug delivery systems.[3][4][5] PLA's appeal lies in its degradation into lactic acid, a natural human metabolite, ensuring minimal systemic toxicity.[6]
The properties of PLA—such as its mechanical strength, degradation rate, and drug release profile—are intrinsically linked to its stereochemistry and molecular weight.[7] High molecular weight, stereopure Poly(L-lactic acid) (PLLA), derived from the L-enantiomer of lactic acid, is often desired for applications requiring structural integrity and controlled degradation.
This guide focuses on the synthesis of PLLA, contextualizing the role of L-lactic acid derivatives. While the most prevalent industrial method for high-molecular-weight PLLA involves the ring-opening polymerization (ROP) of L-lactide (the cyclic dimer of L-lactic acid), we will first explore the synthesis and properties of a key chiral intermediate, (S)-(-)-2-Acetoxypropionic acid (also known as (-)-O-Acetyl-L-lactic acid).[8] Understanding this monomer provides insight into the chemical versatility of lactic acid and serves as a foundation for discussing more advanced polymerization techniques.
Part I: Monomer Synthesis and a Critical Intermediate: this compound
This compound is a chiral building block derived from L-lactic acid.[9] Its synthesis involves the acetylation of the hydroxyl group of lactic acid. This conversion is a fundamental organic reaction that serves as an excellent model for understanding the reactivity of lactic acid. While not typically used for direct polymerization into high-molecular-weight PLA, it is a valuable intermediate in various organic syntheses and serves as a precursor for other monomers, such as acrylic acid from biorenewable feedstocks.[10][11]
Chemical Synthesis Pathway
The synthesis is achieved via the acetoxylation of L-lactic acid, typically using acetic anhydride.[10] This Fischer esterification reaction is often promoted by acid catalysts.[12]
Caption: Synthesis of this compound from L-Lactic Acid.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes a robust method for synthesizing the title compound from commercially available L-lactic acid.
Materials:
-
L-Lactic Acid (85-90% aqueous solution)
-
Acetic Anhydride (≥98%)
-
Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Azeotropic Dehydration (Causality: Water Removal): L-lactic acid is hygroscopic and commercial sources contain significant water, which would consume the acetic anhydride reagent. Azeotropic distillation is performed to remove this water.
-
To a 500 mL round-bottom flask, add 100 g of L-lactic acid solution and 150 mL of toluene.
-
Equip the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue until no more water is collected (approx. 2-3 hours).
-
Cool the flask and remove the remaining toluene under reduced pressure using a rotary evaporator.
-
-
Acetylation Reaction (Causality: Ester Formation):
-
Place the flask containing the dried lactic acid oligomers in an ice bath to manage the exothermic reaction.
-
Slowly add 1.2 molar equivalents of acetic anhydride to the stirred lactic acid.
-
Carefully add 2-3 drops of concentrated H₂SO₄ as a catalyst. The catalyst protonates the carbonyl oxygen of acetic anhydride, making it a more potent electrophile.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to 60-70°C for an additional 2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification (Causality: Isolate Product):
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench any unreacted acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield a clear, colorless liquid.
-
Self-Validation & Characterization:
-
Yield: A successful synthesis should yield >80% of the theoretical maximum.
-
Purity (GC): Gas chromatography should show a purity of ≥97%.[13][14]
-
Identity (FTIR): The FTIR spectrum should show a strong carbonyl (C=O) stretch from the ester at ~1750 cm⁻¹ and a broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.
-
Identity (¹H NMR): Proton NMR will confirm the structure. Key signals will correspond to the methyl protons of the acetyl group and the lactate backbone.
| Property | Expected Value |
| Molecular Formula | C₅H₈O₄[8] |
| Molecular Weight | 132.11 g/mol [8][14] |
| Appearance | Colorless Liquid |
| Refractive Index (n20/D) | ~1.423[13] |
| Density | ~1.176 g/mL at 20°C[13] |
| Table 1: Physicochemical Properties of this compound. |
Part II: Polymerization from Lactic Acid Derivatives to PLLA
To produce high-molecular-weight PLLA suitable for biomedical applications, the most effective and widely adopted method is the Ring-Opening Polymerization (ROP) of lactide.[15][16] Direct polycondensation of lactic acid is challenging because the removal of water as a byproduct is difficult, limiting the achievable polymer chain length.[17][18]
Workflow: From L-Lactic Acid to High Molecular Weight PLLA
Caption: Standard workflow for producing high-molecular-weight PLLA.
Protocol 2: Ring-Opening Polymerization (ROP) of L-Lactide
This protocol details the synthesis of PLLA from purified L-lactide using a common catalyst, Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
Materials:
-
High-purity L-Lactide (recrystallized, >99.9%)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution (in dry toluene)
-
1-Dodecanol (Initiator)
-
Dry Toluene
-
Methanol (for precipitation)
-
Schlenk flask and line for inert atmosphere operations
-
High-vacuum pump
-
Oil bath
Procedure:
-
System Preparation (Causality: Preventing Hydrolysis): The ROP is highly sensitive to water, which can act as an initiator and terminate chains, leading to lower molecular weight and broader polydispersity. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Place a calculated amount of L-lactide (e.g., 30 g) into a Schlenk flask with a stir bar.
-
Heat the flask to ~110°C under high vacuum for 1-2 hours to sublime any residual water and ensure the monomer is completely dry.
-
-
Initiation and Polymerization (Causality: Controlled Growth):
-
Backfill the flask with inert gas and cool to room temperature.
-
Add a precise amount of initiator, 1-dodecanol. The monomer-to-initiator ratio is the primary determinant of the final polymer's molecular weight.
-
Melt the lactide by placing the flask in a preheated oil bath at the desired reaction temperature (typically 160-190°C).[19]
-
Once the lactide is molten and stirring, inject the catalyst solution (Sn(Oct)₂) via a syringe. A typical monomer-to-catalyst ratio is between 1000:1 and 5000:1.
-
Mechanism Insight: The polymerization proceeds via a coordination-insertion mechanism. The initiator (alcohol) coordinates to the tin catalyst, which then attacks a carbonyl group on the lactide monomer, opening the ring and creating a new active site at the end of the growing polymer chain.[20]
-
-
Reaction Monitoring and Termination:
-
The viscosity of the mixture will increase significantly as the polymerization progresses. The reaction is typically complete within 1-4 hours.[15]
-
To terminate, cool the reaction to room temperature. The mixture will solidify into a hard, glassy polymer.
-
-
Purification (Causality: Removal of Residuals):
-
Dissolve the solid polymer in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.
-
Precipitate the PLLA by slowly pouring the solution into a large volume of cold methanol with vigorous stirring. This removes unreacted monomer and catalyst residues.
-
Collect the white, fibrous PLLA precipitate by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.[19]
-
Part III: Advanced Polymerization & Polymer Characterization
While ROP of lactide is standard, alternative routes exist. For instance, the ROP of L-lactic acid O-carboxyanhydrides (lacOCAs) can produce well-defined PLA at room temperature, offering a pathway that avoids the high temperatures needed for lactide synthesis and polymerization.[21][22]
Protocol 3: Characterization of Synthesized PLLA
Verifying the properties of the final polymer is a critical self-validating step to ensure it is suitable for its intended application.
Methodologies:
-
Molecular Weight and Polydispersity (GPC):
-
Technique: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).
-
Rationale: For drug delivery, a controlled molecular weight is crucial for defining the degradation rate. A narrow PDI (ideally < 1.5) indicates a well-controlled polymerization, leading to more predictable performance.
-
-
Thermal Properties (DSC):
-
Technique: Differential Scanning Calorimetry (DSC).
-
Rationale: DSC identifies the glass transition temperature (Tg) and melting temperature (Tm). For PLLA, the Tg is typically 55-60°C and the Tm is 170-180°C.[15] These values define the material's processing window and its physical state at physiological temperatures.
-
-
Structural Confirmation (NMR):
-
Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: NMR confirms the polymer's chemical structure and can be used to verify stereopurity and identify end-groups from the initiator.
-
| Parameter | Typical Range for ROP-Synthesized PLLA | Significance in Drug Delivery |
| Mn ( g/mol ) | 20,000 - 200,000+ | Directly influences degradation time and mechanical strength. |
| PDI (Mw/Mn) | 1.1 - 1.8 | A lower PDI indicates more uniform chain lengths, leading to more predictable drug release kinetics. |
| Tg (°C) | 55 - 60[15] | Determines if the polymer is in a glassy or rubbery state, affecting drug diffusion. |
| Tm (°C) | 170 - 180[15] | Relevant for thermal processing methods like extrusion or molding of implants. |
| Table 2: Key Characterization Parameters for Biomedical-Grade PLLA. |
Conclusion
The synthesis of high-quality, biodegradable polymers like PLLA is a multi-step process that demands precise control over monomer purity and polymerization conditions. While this compound is an important chiral derivative of L-lactic acid, the gold standard for producing biomedical-grade PLLA remains the ring-opening polymerization of highly purified L-lactide. The protocols and causal explanations provided herein offer researchers a robust framework for synthesizing and validating PLLA, enabling the development of next-generation drug delivery systems and tissue engineering scaffolds. The control over molecular weight and stereochemistry afforded by these methods is paramount to tailoring the polymer's properties for specific, high-value applications.
References
-
Shokohyar, S., & Mohammadi, A. (2024). Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging. Micro Nano Bio Aspects, 3(3), 38-43. [Link]
-
Ibrahim, A. U., et al. (2022). Polylactic acid (PLA)-based materials: a review on the synthesis and drug delivery applications. Journal of Polymer Research, 29(9). [Link]
-
Kumari, A., et al. (2023). Recent Applications of PLGA in Drug Delivery Systems. Polymers, 15(18), 3747. [Link]
-
Al-Temaimi, R., & Al-Saffar, Z. (2018). Recent applications of polylactic acid in pharmaceutical and medical industries. Journal of Chemical and Pharmaceutical Research, 10(5), 103-113. [Link]
-
López-Osorio, B. L., & Palacio-Betancur, J. (2023). Poly(lactic acid): Synthesis, modification and applications in controlled drug delivery. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 47(184), 721-736. [Link]
-
Correa-Pacheco, Z. N., et al. (2021). Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. Polymers, 13(15), 2447. [Link]
-
Nduko, J. M., & Taguchi, S. (2021). Microbial Production of Biodegradable Lactate-Based Polymers and Oligomeric Building Blocks From Renewable and Waste Resources. Frontiers in Bioengineering and Biotechnology, 8, 618505. [Link]
-
Wikipedia. (n.d.). Bioplastic. Retrieved from [Link]
-
Dechy-Cabaret, O., et al. (2004). Poly(lactic acid) Synthesis and Characterization. CHIMIA, 58(7), 539-544. [Link]
-
Sosedova, M., et al. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers, 16(5), 612. [Link]
-
Dobrzynski, M. (2007). Polylactides – Methods of Synthesis and Characterization. Polimery, 52(11-12), 1-13. [Link]
-
Farah, S., et al. (2016). Biodegradable poly(lactic acid)-based scaffolds: synthesis and biomedical applications. Journal of Materials Science: Materials in Medicine, 27(10), 1-20. [Link]
-
Wikipedia. (n.d.). Lactide. Retrieved from [Link]
-
Zhang, J., et al. (2008). Synthesis and characterization of biodegradable lactic acid-based polymers by chain extension. Journal of Chemical Technology & Biotechnology, 83(8), 1150-1157. [Link]
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
-
Shiju, N. R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(5), 4103-4108. [Link]
-
SciSpace. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
-
ResearchGate. (2014). (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid †. [Link]
-
de la Torre, A. F., et al. (2020). Lactide: Production Routes, Properties, and Applications. Molecules, 25(23), 5547. [Link]
-
Wang, Y., et al. (2013). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. Molecules, 18(10), 12768-12776. [Link]
-
Wang, Y., et al. (2013). Ring-opening polymerization of L-lactic acid O-carboxyanhydrides initiated by alkoxy rare earth compounds. Molecules, 18(10), 12768-76. [Link]
-
Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (2009). Ring-Opening Polymerization of L,L-Lactide: Kinetic and Modeling Study. [Link]
-
Lopes, M. S., et al. (2014). Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications. Chemical Engineering Transactions, 38, 331-336. [Link]
-
Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]
Sources
- 1. Frontiers | Microbial Production of Biodegradable Lactate-Based Polymers and Oligomeric Building Blocks From Renewable and Waste Resources [frontiersin.org]
- 2. Bioplastic - Wikipedia [en.wikipedia.org]
- 3. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]
- 4. jocpr.com [jocpr.com]
- 5. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biodegradable poly(lactic acid)-based scaffolds: synthesis and biomedical applications | springerprofessional.de [springerprofessional.de]
- 8. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 11. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]
- 14. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]
- 15. chimia.ch [chimia.ch]
- 16. researchgate.net [researchgate.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. mdpi.com [mdpi.com]
- 22. Ring-opening polymerization of L-lactic acid O-carboxyanhydrides initiated by alkoxy rare earth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Derivatization of (S)-(-)-2-Acetoxypropionic Acid for Chromatographic Separation
Abstract
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control, particularly for chiral molecules like (S)-(-)-2-Acetoxypropionic acid. This application note provides a detailed guide for the derivatization of this compound to facilitate its separation into enantiomers using chiral chromatography. We will explore the underlying principles of chiral derivatization, present detailed protocols for esterification and amidation, and discuss the rationale behind methodological choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separation
This compound is a chiral carboxylic acid whose enantiomeric composition is crucial for its biological activity and safety profile. In the pharmaceutical industry, the differential pharmacological and toxicological effects of enantiomers are a significant concern. Therefore, the development of reliable analytical methods to separate and quantify these enantiomers is paramount.
Direct separation of enantiomers on a chiral stationary phase (CSP) is a primary technique. However, for certain molecules, including small, polar carboxylic acids like 2-acetoxypropionic acid, direct analysis can be challenging due to poor retention, peak tailing, and insufficient resolution on common CSPs.[1][2][3] Derivatization offers a powerful solution to these challenges. By converting the carboxylic acid into a diastereomeric derivative, separation can be achieved on a more robust and conventional achiral stationary phase.[4][5][6] This indirect approach often enhances chromatographic performance and detection sensitivity.[7][8]
This guide will focus on two primary derivatization strategies: the formation of diastereomeric esters and amides. These methods are widely applicable, utilize readily available reagents, and can be adapted for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.
The Principle of Chiral Derivatization
The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are non-superimposable mirror images with identical physical properties, into a pair of diastereomers. Diastereomers have different physical and chemical properties, allowing for their separation by standard chromatographic techniques.[6]
This conversion is achieved by reacting the analyte, in this case, a racemic or enantiomerically enriched mixture of 2-acetoxypropionic acid, with a single, enantiomerically pure reagent known as a chiral derivatizing agent (CDA).[4]
The reaction of (R)- and (S)-2-acetoxypropionic acid with a chiral agent, for instance, (R)-alcohol, will produce two distinct diastereomeric esters: (R,R)-ester and (S,R)-ester. These diastereomers will exhibit different interactions with the stationary phase, leading to different retention times and enabling their separation and quantification.
Derivatization Strategies and Protocols
Esterification for GC Analysis
Esterification is a classic and effective method for derivatizing carboxylic acids for GC analysis. The resulting esters are typically more volatile and less polar than the parent carboxylic acid, leading to improved peak shape and resolution.[9][10] The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach.[11]
For chiral analysis, an enantiomerically pure alcohol is used. A common choice is a chiral secondary alcohol, such as (R)-(-)-2-Butanol or (S)-(+)-2-Butanol, due to their commercial availability and the good chromatographic separation often achieved with their derivatives.
Workflow for Esterification:
Caption: Workflow for the esterification of this compound.
Detailed Protocol: Esterification with (R)-(-)-2-Butanol
-
Materials:
-
This compound sample
-
(R)-(-)-2-Butanol (enantiomerically pure)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (HPLC grade)
-
Vials, heating block, and standard laboratory glassware
-
-
Procedure:
-
To a 2 mL reaction vial, add approximately 10 mg of the 2-acetoxypropionic acid sample.
-
Add 500 µL of anhydrous toluene to dissolve the sample.
-
Add a 5-fold molar excess of (R)-(-)-2-Butanol.
-
Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Seal the vial tightly and heat at 80°C for 2 hours with stirring.
-
After cooling to room temperature, quench the reaction by slowly adding 1 mL of saturated NaHCO₃ solution.
-
Extract the diastereomeric esters with 2 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Carefully transfer the dried solution to a clean vial and concentrate under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC analysis.
-
Rationale for Methodological Choices:
-
Excess Alcohol: Using the alcohol in excess drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the diastereomeric esters.[11]
-
Acid Catalyst: A strong acid like sulfuric acid is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Anhydrous Conditions: The presence of water can reverse the esterification reaction, hence the use of anhydrous solvent and drying agents.
-
Work-up: The sodium bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.
Amidation for HPLC Analysis
Amidation is another robust derivatization strategy, particularly well-suited for HPLC analysis. The resulting amides often exhibit strong UV absorbance, enhancing detection sensitivity. The reaction typically involves coupling the carboxylic acid with a chiral amine in the presence of a coupling agent.
Commonly used chiral amines include (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) are effective for promoting amide bond formation while minimizing racemization.[8][12]
Workflow for Amidation:
Caption: Workflow for the amidation of this compound.
Detailed Protocol: Amidation with (S)-(-)-α-Methylbenzylamine
-
Materials:
-
This compound sample
-
(S)-(-)-α-Methylbenzylamine (enantiomerically pure)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetonitrile and Water (HPLC grade) for mobile phase
-
-
Procedure:
-
In a clean, dry vial, dissolve approximately 10 mg of the 2-acetoxypropionic acid sample in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of HOBt and 1.2 equivalents of EDC to the solution and stir for 10 minutes at room temperature.
-
Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine and stir the reaction mixture at room temperature for 4-6 hours or until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with 2 mL of DCM.
-
Wash the organic layer sequentially with 1 mL of 1 M HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Rationale for Methodological Choices:
-
Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and minimize the risk of racemization by forming an active ester that is less prone to epimerization.[8]
-
Solvent: Dichloromethane is a common solvent for amide coupling reactions as it is relatively non-polar and unreactive.
-
Aqueous Work-up: The acid wash removes unreacted amine, while the bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water.
Data Presentation and Expected Results
The success of the derivatization and subsequent chromatographic separation can be evaluated by the resolution (Rs) of the diastereomeric peaks. A resolution value of >1.5 is generally considered to indicate baseline separation.
Table 1: Expected Chromatographic Parameters for Derivatized 2-Acetoxypropionic Acid
| Derivative | Chromatographic Technique | Typical Stationary Phase | Mobile Phase Example | Expected Resolution (Rs) |
| (R)-2-Butyl Ester | GC-FID | DB-5 or equivalent | Helium carrier gas with a temperature gradient | > 1.5 |
| (S)-α-Methylbenzylamide | RP-HPLC-UV | C18 (e.g., ODS) | Acetonitrile/Water gradient | > 1.5 |
The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
Conclusion
The derivatization of this compound into diastereomeric esters or amides is a highly effective strategy to enable its chiral separation by GC or HPLC. The detailed protocols provided in this application note, along with the rationale for the experimental choices, offer a robust framework for researchers and scientists in the pharmaceutical industry to accurately determine the enantiomeric purity of this important chiral molecule. Careful execution of these methods will lead to reliable and reproducible results, which are essential for quality control and regulatory compliance.
References
-
Higashi, T., & Ogawa, S. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Mass Spectrometry, 47(5), 609-617. [Link]
-
Lee, K. C., Kang, J. S., & Lee, W. (2010). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Chirality, 22(9), 817-823. [Link]
-
Cuykx, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 619. [Link]
- Kataoka, H. (2001). Derivatization of carboxylic acids for gas chromatography.
-
Toyo'oka, T. (2017). Derivatization reagents for chiral molecules by LC-MS/MS. ResearchGate. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(18), 4272. [Link]
-
Allen, C. L., & Williams, J. M. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Society Reviews, 40(7), 3405-3415. [Link]
-
El-Ghorfi, M., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]
-
Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1 Suppl), E168-E178. [Link]
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. ResearchGate. [Link]
-
Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Down, S. (2023). Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures. Spectroscopy Europe. [Link]
-
Organic Syntheses. (n.d.). n-benzyl-4-phenylbutyramide. [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1239-1253. [Link]
-
Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3986. [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 16(8), 6319-6357. [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(-)-2-Acetoxypropionic Acid as a Chiral Precursor for the Synthesis of Aryloxyphenoxypropionate Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Agrochemicals
In the realm of modern agriculture, the stereochemistry of active ingredients in pesticides plays a pivotal role in their efficacy and environmental impact. Many biological systems, including the target enzymes in weeds, exhibit a high degree of stereoselectivity. Consequently, one enantiomer of a chiral pesticide is often significantly more active than its counterpart. The use of enantiomerically pure agrochemicals allows for lower application rates, reducing the environmental load and minimizing off-target effects.
Aryloxyphenoxypropionate (APP) herbicides are a critical class of agrochemicals used for the post-emergence control of grass weeds in broadleaf crops. Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in susceptible plants. The herbicidal activity of APP compounds is almost exclusively attributed to the (R)-enantiomer. Therefore, the efficient and stereoselective synthesis of these (R)-enantiomers is of paramount importance.
(S)-(-)-2-Acetoxypropionic acid, a derivative of naturally occurring (S)-lactic acid, serves as a versatile and economically viable chiral building block for the synthesis of these valuable agrochemicals. Its defined stereochemistry at the C-2 position provides the foundation for constructing the desired (R)-enantiomer of the final herbicide product through a reaction pathway involving a Walden inversion.
This guide provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of two prominent APP herbicides: Fenoxaprop-P-ethyl and Quizalofop-P-ethyl.
Synthetic Strategy: From (S)-Precursor to (R)-Herbicide
The general synthetic approach involves the conversion of the hydroxyl group of (S)-lactic acid or its derivatives into a good leaving group, followed by a nucleophilic substitution (SN2) reaction with a phenoxyphenol intermediate. This compound is first converted into a more reactive acyl chloride with inversion of configuration at the chiral center. This key transformation, known as the Walden inversion, is a cornerstone of this synthetic strategy, allowing the (S)-configuration of the starting material to yield the desired (R)-configuration in the final product.[1]
Caption: General synthetic workflow from this compound to (R)-APP herbicides.
Part 1: Synthesis of Fenoxaprop-P-ethyl
Fenoxaprop-P-ethyl is a selective herbicide used to control annual and perennial grasses in various broadleaf crops. The '(R)' enantiomer is the biologically active isomer.[2]
Protocol 1: Preparation of (S)-2-Chloropropionyl chloride from this compound
This protocol describes the conversion of this compound to (S)-2-Chloropropionyl chloride. This is a crucial step that activates the chiral center for subsequent nucleophilic substitution. The reaction with thionyl chloride proceeds with retention of configuration.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Pyridine (catalytic amount)
-
Dry toluene
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases, add this compound (1.0 eq) and dry toluene.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (2.0 eq) dropwise with stirring.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture to room temperature.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain crude (S)-2-Chloropropionyl chloride, which can be used in the next step without further purification.
Causality of Experimental Choices:
-
Thionyl chloride is an effective chlorinating agent for converting carboxylic acids to acyl chlorides. The use of excess ensures complete conversion.
-
Pyridine acts as a catalyst to facilitate the reaction.
-
Dry conditions are essential as thionyl chloride reacts violently with water.
-
Refluxing provides the necessary energy to drive the reaction to completion.
-
Distillation under reduced pressure is a standard method for removing volatile reagents and solvents.[3]
Protocol 2: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid
This step involves the nucleophilic substitution of (S)-2-chloropropionyl chloride with 2-(4-hydroxyphenoxy)-6-chlorobenzoxazole. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry (Walden Inversion) to yield the desired (R)-enantiomer.[1][4]
Materials:
-
(S)-2-Chloropropionyl chloride (from Protocol 1) (1.05 eq)
-
2-(4-hydroxyphenoxy)-6-chlorobenzoxazole (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Dry acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-(4-hydroxyphenoxy)-6-chlorobenzoxazole (1.0 eq) in dry acetone.
-
Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of (S)-2-chloropropionyl chloride (1.05 eq) in dry acetone to the refluxing mixture.
-
Continue refluxing for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid.
Causality of Experimental Choices:
-
Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
-
Potassium iodide can act as a catalyst by in-situ formation of a more reactive iodo-intermediate.
-
Acetone is a suitable polar aprotic solvent for SN2 reactions.
-
Refluxing increases the reaction rate.
Protocol 3: Esterification to Fenoxaprop-P-ethyl
The final step is the esterification of the carboxylic acid with ethanol to yield Fenoxaprop-P-ethyl.
Materials:
-
(R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid (from Protocol 2) (1.0 eq)
-
Ethanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the crude propionic acid derivative from the previous step, a large excess of ethanol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol/water to obtain pure Fenoxaprop-P-ethyl as a white solid.[5]
Characterization Data for Fenoxaprop-P-ethyl:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84-85 °C[6] |
| ¹H NMR (CDCl₃) | δ 7.4-6.9 (m, 7H, Ar-H), 4.75 (q, 1H), 4.2 (q, 2H), 1.6 (d, 3H), 1.2 (t, 3H) ppm[7] |
| ¹³C NMR (CDCl₃) | δ 171.9, 162.8, 155.9, 148.5, 146.9, 139.6, 128.8, 125.1, 121.2, 119.2, 116.4, 110.7, 73.3, 61.4, 18.6, 14.2 ppm[7] |
| Optical Rotation [α]D | +13.5° (c=1, acetone) |
Part 2: Synthesis of Quizalofop-P-ethyl
Quizalofop-P-ethyl is another important APP herbicide used for controlling grass weeds in a variety of broadleaf crops. Similar to fenoxaprop-p-ethyl, its herbicidal activity resides in the (R)-enantiomer.[8][9]
Protocol 4: Synthesis of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid
This protocol outlines the synthesis of the key carboxylic acid intermediate for Quizalofop-P-ethyl, again utilizing a Walden inversion.
Materials:
-
(S)-2-Chloropropionyl chloride (from Protocol 1) (1.1 eq)
-
4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 eq)
-
Sodium hydride (NaH) (1.2 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in dry DMF.
-
Cool the suspension in an ice bath and add a solution of 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 eq) in dry DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture again in an ice bath and add a solution of (S)-2-chloropropionyl chloride (1.1 eq) in dry DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Causality of Experimental Choices:
-
Sodium hydride is a strong base used to ensure complete deprotonation of the phenol.
-
DMF is a polar aprotic solvent that is well-suited for SN2 reactions and can dissolve the reactants.
-
Nitrogen atmosphere is used to prevent the reaction of the strong base with moisture in the air.
Protocol 5: Esterification to Quizalofop-P-ethyl
The final step is the esterification of the carboxylic acid intermediate to the ethyl ester.
Materials:
-
(R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid (from Protocol 4) (1.0 eq)
-
Ethanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Follow the same procedure as described in Protocol 3 for the esterification of Fenoxaprop-P-ethyl.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization from ethanol to obtain pure Quizalofop-P-ethyl as a white crystalline solid.[10]
Characterization Data for Quizalofop-P-ethyl:
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 76-77 °C[11] |
| ¹H NMR (CDCl₃) | δ 8.0-7.2 (m, 8H, Ar-H), 4.8 (q, 1H), 4.2 (q, 2H), 1.7 (d, 3H), 1.3 (t, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 171.5, 159.2, 154.9, 152.1, 142.9, 141.5, 139.1, 130.5, 129.8, 129.2, 125.9, 122.1, 116.2, 72.9, 61.5, 18.8, 14.2 ppm |
| Optical Rotation [α]D | +34.8° (c=0.2, EtOH)[10] |
Conclusion
This compound is a valuable and readily available chiral precursor for the enantioselective synthesis of aryloxyphenoxypropionate herbicides. The synthetic routes outlined in these application notes leverage a key Walden inversion step to control the stereochemistry at the propionate chiral center, leading to the desired biologically active (R)-enantiomers of Fenoxaprop-P-ethyl and Quizalofop-P-ethyl. The provided protocols offer a foundation for researchers in the field of agrochemical synthesis to develop and optimize the production of these important herbicides. Careful control of reaction conditions and purification procedures is essential to ensure high chemical and enantiomeric purity of the final products.
References
-
Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138. [Link]
-
Antonelli, L., et al. (2023). An enantioselective high-performance liquid chromatography-mass spectrometry method to study the fate of quizalofop-P-ethyl in soil and selected agricultural products. Journal of Chromatography A, 1707, 464289. [Link]
- CN101531640B. Preparation method of Quizalofop-p-ethyl with high optical content.
- Stark, C. G. (2006). Phase-transfer catalysis: a mature technology for the 21st century. Chimica Oggi/Chemistry Today, 24(3), 54.
-
Li, W. Z., et al. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278. [Link]
-
PubChem. Fenoxaprop-ethyl. [Link]
-
PubChem. Quizalofop-ethyl. [Link]
-
Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]
-
AERU. Fenoxaprop-P-ethyl (Ref: AE F046360). [Link]
- CN103408416A. Synthesis method of high-purity D-2-chloropropionyl chloride.
-
Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. ChemistrySelect, 4(34), 10037-10041. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
- CN102070550B. Method for synthesizing fenoxaprop-p-ethyl.
-
NC State University Libraries. 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
- CN100546984C. Preparation method of herbicide fenoxaprop-ethyl.
-
PubChem. Fenoxaprop-P-ethyl. [Link]
-
PubChem. Quizalofop-p-ethyl. [Link]
-
CIPAC. FENOXAPROP-P-ETHYL. [Link]
-
CIPAC. QUIZALOFOP-P-ETHYL 641. [Link]
-
AERU. Quizalofop-ethyl (Ref: DPX Y6202). [Link]
-
AERU. Quizalofop-P-ethyl (Ref: DPX 79376). [Link]
-
CIPAC. QUIZALOFOP-P-ETHYL 641. [Link]
-
Liu, D., et al. (2016). Chiral quizalofop-ethyl and its metabolite quizalofop-acid in soils: Enantioselective degradation, enzymes interaction and toxicity to Eisenia foetida. Chemosphere, 155, 106-113. [Link]
Sources
- 1. Walden inversion - Wikipedia [en.wikipedia.org]
- 2. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]
- 3. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 4. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. LabXchange [labxchange.org]
- 6. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. CN101531640B - Preparation method of Quizalofop-p-ethyl with high optical content - Google Patents [patents.google.com]
- 11. cipac.org [cipac.org]
Continuous Process for the Preparation of (S)-2-Acetoxypropionic Acid: An Application Note and Protocol
Abstract
(S)-2-Acetoxypropionic acid is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, most notably as a key intermediate for the production of iodinated X-ray contrast agents like Iopamidol.[1][2] Traditional batch production methods for this compound can be inefficient, posing challenges in scalability, process control, and waste management.[1] This application note provides a comprehensive guide to the continuous manufacturing of (S)-2-acetoxypropionic acid, a process that offers significant advantages in terms of safety, efficiency, and product consistency. We will delve into the underlying chemistry, provide a detailed experimental protocol for a continuous flow setup, discuss the integration of Process Analytical Technology (PAT) for real-time monitoring and control, and outline methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to implement modern, continuous manufacturing technologies for the synthesis of chiral intermediates.
Introduction: The Imperative for Continuous Flow in Chiral Synthesis
The pharmaceutical industry's shift towards continuous manufacturing is driven by the need for more efficient, safer, and cost-effective production methods.[3] For chiral molecules like (S)-2-acetoxypropionic acid, where stereochemical purity is paramount, continuous flow processes offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved enantioselectivity and consistent product quality.[4]
The primary route for the industrial synthesis of (S)-2-acetoxypropionic acid involves the acetylation of (S)-lactic acid.[1][2] This reaction, while conceptually straightforward, can be complicated by the presence of water in the starting material, which can lead to reduced efficiency and the formation of dimeric and polymeric byproducts, especially at the elevated temperatures often required in batch processes.[1] Continuous flow processing elegantly addresses these challenges by enabling precise control over reaction conditions and facilitating the efficient removal of byproducts.
The Chemistry: Acetylation of (S)-Lactic Acid
The core of the continuous process is the acid-catalyzed acetylation of (S)-lactic acid with acetic anhydride.
Reaction Scheme:
(S)-Lactic Acid + Acetic Anhydride --(Catalyst)--> (S)-2-Acetoxypropionic Acid + Acetic Acid
The reaction is typically catalyzed by an acid, which can be a homogeneous catalyst like sulfuric acid or, more advantageously in a continuous setup, a heterogeneous solid acid catalyst.[1] The use of a solid acid catalyst simplifies downstream purification as the catalyst can be packed into a column, eliminating the need for a separate catalyst removal step.
Mechanism of Acid-Catalyzed Acetylation:
The acid catalyst protonates the carbonyl oxygen of acetic anhydride, rendering the carbonyl carbon more electrophilic.[5][6] The hydroxyl group of lactic acid then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of acetic acid as a leaving group yield the desired (S)-2-acetoxypropionic acid.[5][6]
Continuous Process Workflow
A typical continuous process for the preparation of (S)-2-acetoxypropionic acid can be broken down into three main stages: feed preparation and water removal, the acetylation reaction in a continuous flow reactor, and downstream purification.
Process Flow Diagram
Caption: Step-by-step experimental workflow for the continuous synthesis.
Process Analytical Technology (PAT) for Real-Time Monitoring and Control
The implementation of PAT is crucial for ensuring the robustness and efficiency of the continuous process. [3]Real-time monitoring allows for immediate adjustments to process parameters, maintaining consistent product quality and maximizing yield.
Recommended PAT Tools:
-
In-line FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentrations of reactants and products in real-time. [6]A spectroscopic probe can be placed in the product stream after the reactor to track the disappearance of the lactic acid hydroxyl group and the appearance of the ester carbonyl group of the product. This data can be used to determine the reaction conversion in real-time.
-
On-line HPLC: An automated on-line HPLC system can be integrated into the process to periodically sample the reaction stream and provide detailed information on the product purity and the presence of any byproducts. [7]Chiral HPLC can also be used for at-line monitoring of the enantiomeric excess of the product.
Data Presentation for PAT:
| PAT Tool | Parameter Monitored | Application in Process Control |
| In-line FTIR | Disappearance of O-H stretch (lactic acid), Appearance of C=O stretch (ester) | Real-time conversion monitoring; adjust residence time or temperature for optimal yield. |
| In-line Raman | Changes in characteristic vibrational modes of reactants and products | Complementary to FTIR for reaction monitoring. [8] |
| On-line Chiral HPLC | Enantiomeric excess of (S)-2-acetoxypropionic acid | Ensure product meets stereochemical purity specifications. |
Purification and Characterization of (S)-2-Acetoxypropionic Acid
Purification:
As mentioned in the protocol, the primary method for purifying the crude product is vacuum distillation . This effectively removes the volatile acetic acid and unreacted acetic anhydride, leaving behind the higher-boiling (S)-2-acetoxypropionic acid.
Characterization:
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
Analytical Data Summary:
| Analytical Technique | Expected Result |
| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer, with the enantiomeric excess (e.e.) > 99%. A suitable column would be a polysaccharide-based chiral stationary phase. [9] |
| ¹H NMR | Consistent with the structure of 2-acetoxypropionic acid. Expected peaks: a doublet for the C3 methyl protons, a quartet for the C2 proton, a singlet for the acetyl methyl protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Expected signals for the five carbon atoms in the molecule. [4] |
| FTIR | Characteristic absorption bands for the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 2-acetoxypropionic acid (132.11 g/mol ). |
Conclusion
The continuous flow synthesis of (S)-2-acetoxypropionic acid represents a significant advancement over traditional batch methods. This approach offers enhanced control over reaction parameters, leading to improved safety, higher yields, and consistent product quality. The integration of Process Analytical Technology further optimizes the process by enabling real-time monitoring and control. The detailed protocol and methodologies presented in this application note provide a solid foundation for researchers and drug development professionals to implement this modern and efficient manufacturing technology for the production of this important chiral intermediate.
References
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. Retrieved from [Link]
- Google Patents. (2015). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- Google Patents. (2015). US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Process Analytics Technology. (n.d.). Improve Efficiency & Quality With Process Analytical Technology (PAT). Retrieved from [Link]
-
SpectraBase. (n.d.). (S)-(-)-2-Acetoxypropionic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]
- Google Patents. (2015). CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. doi: 10.1002/jssc.201200885. Retrieved from [Link]
-
MDPI. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. Retrieved from [Link]
-
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Microbial Cell Factories. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) Resources. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
SciSpace. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S). Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Raman Spectroscopy Based On- Line, Real-Time Monitoring to Reduce Composition Uncertainties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uma.es [uma.es]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. pnnl.gov [pnnl.gov]
- 9. researchgate.net [researchgate.net]
The (S)-(-)-2-Acetoxypropionic Acid Auxiliary: A Detailed Guide to Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Chiral Pool for Asymmetric Control
In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful and well-established strategy to achieve this goal.[1][2] They guide the formation of new stereocenters with a high degree of predictability and are subsequently cleaved to reveal the desired enantiomerically enriched product.[3] While numerous sophisticated auxiliaries have been developed, those derived from the "chiral pool"—abundant, inexpensive, and enantiopure natural products—offer significant practical advantages.[4][5]
(S)-(-)-2-Acetoxypropionic acid, a derivative of natural (S)-lactic acid, emerges as a compelling yet underutilized chiral auxiliary. Its ready availability from the fermentation of sugars and straightforward preparation make it an attractive alternative to more complex and costly auxiliaries.[5] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for employing this compound and its parent lactate esters as effective chiral control elements in key carbon-carbon bond-forming reactions.
Core Principle: Stereochemical Induction via Acyclic Conformational Control
The efficacy of a lactate-derived auxiliary hinges on its ability to enforce a specific three-dimensional arrangement of the enolate intermediate, thereby exposing one face to electrophilic attack while shielding the other. The stereocenter on the lactate backbone, coupled with chelation to a metal cation (typically lithium or titanium), locks the enolate into a rigid conformation.
The prevailing model for stereochemical induction involves the formation of a chelated (Z)-enolate. The chiral auxiliary's methyl group sterically disfavors one approach trajectory of the electrophile, leading to high diastereoselectivity. This principle is analogous to the well-studied models for other chiral auxiliaries, such as Evans' oxazolidinones.[3]
Application I: Diastereoselective Enolate Alkylation
The asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acids and their derivatives.[6][7] The use of a lactate-derived auxiliary provides a straightforward route to α-substituted chiral acids. The general workflow involves acylation of the lactate auxiliary, diastereoselective alkylation, and subsequent cleavage.
Experimental Protocol: Asymmetric Alkylation
This protocol outlines the synthesis of an enantiomerically enriched α-alkylated carboxylic acid using a lactate ester as the chiral auxiliary.
Step 1: Preparation of the N-Acyl Lactate Ester
-
To a solution of the desired carboxylic acid (e.g., propanoic acid, 1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir the mixture for 2 hours at room temperature, then remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous THF.
-
In a separate flask, dissolve (S)-ethyl lactate (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF and cool to 0 °C.
-
Add the acyl chloride solution dropwise to the lactate solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl lactate ester by silica gel chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl lactate ester (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (1.05 eq., freshly prepared or as a solution in THF/hexanes) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify by silica gel chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq.) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (LiOH·H₂O, 4.0 eq.) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate. The chiral lactate auxiliary will remain in the aqueous phase and can be recovered.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral α-substituted carboxylic acid.
Application II: Diastereoselective Aldol Reactions
The aldol reaction is one of the most powerful tools for constructing complex molecules, creating up to two new stereocenters simultaneously. Lactate-derived auxiliaries have been shown to be effective in controlling the stereochemical outcome of titanium-mediated aldol reactions.
Transition State Model for the Aldol Reaction
The high diastereoselectivity observed in these reactions is rationalized by a Zimmerman-Traxler-type chair-like transition state. The titanium enolate of the lactate-derived ketone coordinates to the incoming aldehyde. The steric bulk of the lactate's methyl group directs the aldehyde's substituent to an equatorial position to minimize 1,3-diaxial interactions, leading to the preferential formation of the syn-aldol product.
Diagram: Proposed Transition State for a Lactate-Auxiliary Controlled Aldol Reaction
Caption: Zimmerman-Traxler model for lactate-auxiliary aldol reaction.
Experimental Protocol: Diastereoselective Aldol Addition
Adapted from Romea, P., et al.
Step 1: Enolate Formation and Aldol Addition
-
Dissolve the lactate-derived ketone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Add titanium tetrachloride (TiCl₄, 2.1 eq., 1.0 M solution in CH₂Cl₂) dropwise.
-
After 5 minutes, add N,N-diisopropylethylamine (DIPEA, 2.3 eq.) dropwise. Stir the deep red solution for 1.5 hours at -78 °C.
-
Add a solution of the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the syn-aldol adduct.
Data Presentation: Performance of Lactate-Derived Auxiliaries
The following table summarizes the reported diastereoselectivities for asymmetric reactions employing lactate-derived chiral auxiliaries.
| Reaction Type | Substrate | Electrophile/Diene | Auxiliary | d.r. (or d.e.) | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Acrylate | N-benzyl-3-hydroxypyridinium betaine | Methyl (S)-lactate | >95:5 | 61 | [8] |
| Diels-Alder | Acrylate | 1,3-Butadiene | Ethyl (S)-lactate derivative | 61.8% d.e. | 69 | [Not found in current search results] |
| Aldol Addition | Ethyl Ketone | Isobutyraldehyde | (S)-Lactate derivative | >95:5 | 85 | [9] |
| Aldol Addition | Ethyl Ketone | Cyclohexanone | (S)-Lactate derivative | >95:5 | 82 | [9] |
Workflow for Asymmetric Synthesis Using a Lactate Auxiliary
The overall process can be visualized as a three-stage workflow: attachment, diastereoselective reaction, and cleavage.
Diagram: General Workflow
Caption: General workflow for lactate-auxiliary-mediated synthesis.
Cleavage of the (S)-(-)-2-Acetoxypropionyl Group
The final and crucial step in this methodology is the non-destructive removal of the chiral auxiliary. For the (S)-(-)-2-acetoxypropionyl group, a two-stage cleavage may be optimal. First, the acetyl group can be selectively removed under mild basic conditions, followed by the hydrolysis of the resulting lactate ester.
Protocol for Cleavage:
-
Deacetylation: Dissolve the substrate in methanol and add a catalytic amount of sodium methoxide at 0 °C.[10] Monitor the reaction by TLC until the acetyl group is removed. Neutralize with a mild acid (e.g., Amberlyst-15 resin) and filter.
-
Saponification: To the crude lactate ester, add a solution of LiOH in a THF/water mixture and stir until the ester is fully hydrolyzed.[11] Work-up as described in the alkylation protocol to isolate the final chiral product and recover the lactate auxiliary.
Conclusion and Future Outlook
This compound and its parent lactate esters represent a readily accessible, economical, and effective class of chiral auxiliaries. They provide good to excellent levels of diastereocontrol in fundamental C-C bond-forming reactions, offering a practical alternative to more traditional auxiliaries. The protocols outlined in this guide provide a solid foundation for researchers to explore and apply this methodology in the synthesis of complex chiral molecules. Further research into broadening the scope of reactions and a more detailed computational analysis of the transition states will undoubtedly enhance the utility of this valuable tool from the chiral pool.
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. (2019).
-
Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (2008).
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (n.d.).
-
Alcoberro, S., et al. Stereoselective Titanium-Mediated Aldol Reactions of a Chiral Lactate-Derived Ethyl Ketone with Ketones. Organic Letters. (2013).
-
Proposed transition-state models. ResearchGate. (n.d.).
-
Pham, V. C., & Charlton, J. L. Methyl (S)-Lactate as a Chiral Auxiliary in the Asymmetric Synthesis of Bao Gong Teng A. The Journal of Organic Chemistry. (1995).
-
Myers, A. G. Chapter 1: Enolate Alkylations. Harvard University. (n.d.).
-
Chiral auxiliary. Wikipedia. (2023).
-
Asymmetric Synthesis. University of York. (n.d.).
-
A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation. Benchchem. (2025).
-
Selected Diastereoselective Reactions: Enolate Alkylation. ResearchGate. (n.d.).
-
Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. PMC. (2023).
-
The Schollkopf Chiral Auxiliaries. Biosynth. (n.d.).
-
A Transition State Analogue for Two Pyruvate Metabolizing Enzymes, Lactate Dehydrogenase and Alanine Dehydrogenase. PubMed. (n.d.).
-
A mild and selective method for cleavage of O-acetyl groups with dibutyltin oxide. ResearchGate. (n.d.).
-
Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. PubMed. (2014).
-
Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PMC. (2014).
-
Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. CORE. (n.d.).
-
Microbial biosynthesis of lactate esters. PubMed. (2019).
-
Alkylation of Enolate Ions. Chemistry LibreTexts. (2023).
-
Deprotection of 2-O-acetyl Groups. Benchchem. (2025).
-
Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. (n.d.).
-
DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. St. Xavier's College - Autonomous, Mumbai. (n.d.).
-
De-O-acetylation using sodium methoxide. NCBI. (2021).
-
Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bccollegeasansol.ac.in [bccollegeasansol.ac.in]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-(-)-2-Acetoxypropionic Acid
Welcome to the dedicated technical support guide for the purification of (S)-(-)-2-Acetoxypropionic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this chiral molecule. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges encountered during experimentation.
Part 1: Foundational Concepts & Method Selection
This compound is a valuable chiral building block. Its purification is often challenging due to the presence of its corresponding (R)-enantiomer and other process-related impurities. The most common and effective method for its preparation is the enzymatic kinetic resolution of a racemic mixture of ethyl 2-acetoxypropionate. This guide will focus on the purification following such a resolution.
FAQ: Why is enzymatic kinetic resolution the preferred method?
Enzymatic kinetic resolution is favored due to its high stereoselectivity, mild reaction conditions, and environmental compatibility. Lipases, such as Candida antarctica lipase B (CALB), selectively hydrolyze the (S)-enantiomer of the corresponding ester, leaving the (R)-enantiomer unreacted. This creates a mixture of this compound and the unreacted (R)-ethyl-2-acetoxypropionate, which can then be separated.
Visualizing the Workflow: Method Selection
Troubleshooting racemization during the synthesis of (S)-(-)-2-Acetoxypropionic acid
Welcome to our dedicated technical support center for the synthesis of (S)-(-)-2-Acetoxypropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate the challenges of this synthesis, with a particular focus on maintaining stereochemical integrity and avoiding racemization.
Introduction: The Importance of Stereochemical Purity
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its biological activity is often dependent on its specific stereochemistry, making the control of enantiomeric purity a critical aspect of its synthesis.[1] Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can significantly diminish the efficacy and safety of the final active pharmaceutical ingredient. This guide provides practical, field-proven insights to help you achieve high enantiomeric excess (ee) in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My final product shows significant racemization (low enantiomeric excess). What are the most likely causes?
A1: Racemization during the synthesis of this compound from (S)-lactic acid is a common challenge. The primary culprit is the formation of a planar enol or enolate intermediate at the chiral alpha-carbon, which can be protonated from either face, leading to a loss of stereochemical information. Several factors can promote this:
-
Excessive Heat: High reaction temperatures provide the activation energy needed for enolization. It is crucial to maintain careful temperature control throughout the reaction.
-
Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization process. The choice and concentration of the acid catalyst are critical.
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the potential for loss of enantiomeric purity.
Q2: How does the acid catalyst contribute to racemization, and how can I minimize its effect?
A2: In the acetylation of (S)-lactic acid, an acid catalyst, typically sulfuric acid (H₂SO₄), is often used to accelerate the reaction with acetic anhydride. However, the acidic conditions can also promote racemization through the formation of a planar enol intermediate. The concentration of the acid catalyst has been shown to affect the number of active acid sites, which can influence side reactions.[3]
Mechanism of Acid-Catalyzed Racemization: The acid protonates the carbonyl oxygen of the carboxylic acid group, making the alpha-proton more acidic and susceptible to removal, leading to the formation of the achiral enol intermediate.
To mitigate this:
-
Use the Minimum Effective Amount of Catalyst: Titrate the amount of acid catalyst to find the lowest concentration that provides a reasonable reaction rate without significantly impacting the enantiomeric excess.
-
Consider a Milder Catalyst: While strong acids like H₂SO₄ are effective, exploring milder acidic catalysts or heterogeneous acid catalysts may reduce the extent of racemization.[4]
-
Control Temperature: As mentioned, lower temperatures will disfavor the enolization pathway.
Q3: Can the presence of water in my starting materials affect racemization?
A3: While water's direct role in the racemization mechanism is less pronounced than that of acid or base, its presence can lead to other issues that indirectly affect the stereochemical outcome. Water will react with acetic anhydride, reducing its effectiveness as the acetylating agent. This can lead to incomplete reactions and the need for harsher conditions (higher temperatures or longer reaction times) to drive the reaction to completion, thereby increasing the risk of racemization. Therefore, using anhydrous starting materials and solvents is highly recommended. Some industrial processes even include a continuous water removal step.
Q4: I'm observing a low yield in addition to racemization. Could these issues be related?
A4: Yes, low yield and racemization can be interconnected. High reaction temperatures, intended to improve yield, can lead to the formation of dimers and polymeric by-products, which reduces the yield of the desired product and simultaneously promotes racemization.[4][5] Optimizing the reaction conditions to be as mild as possible while still achieving a good conversion rate is key. This often involves a careful balance between temperature, catalyst loading, and reaction time.
Q5: How can I accurately determine the enantiomeric excess of my this compound?
A5: There are two primary methods for determining the enantiomeric excess of your product: Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry.
-
Chiral HPLC: This is the most accurate and reliable method. It physically separates the two enantiomers, allowing for their direct quantification. Polysaccharide-based chiral stationary phases are often effective for separating chiral carboxylic acids.[6][7][8]
-
Polarimetry: This technique measures the rotation of plane-polarized light by your sample. It is a faster but potentially less accurate method. The enantiomeric excess is calculated by comparing the specific rotation of your sample to the known specific rotation of the pure enantiomer.[9] The presence of optically active impurities can interfere with the measurement.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization of temperature, reaction time, and catalyst loading may be necessary.
Materials:
-
(S)-Lactic acid
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-lactic acid in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC. If necessary, gently heat the reaction mixture, but avoid excessive temperatures to minimize racemization.
-
Upon completion, cool the reaction mixture and quench by slowly adding cold water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based columns such as CHIRALCEL® OD-H or CHIRALPAK® AD-H, or anion-exchanger columns like CHIRALPAK® QN-AX are often effective for chiral acids.[11][12]
Mobile Phase (Isocratic):
-
A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive such as trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[8]
-
A common starting point is a mobile phase of Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound.
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the (S) and (R) enantiomers (if a racemic standard is available).
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Protocol 3: Determination of Enantiomeric Excess by Polarimetry
Instrumentation:
-
Polarimeter with a sodium lamp (589 nm)
Procedure:
-
Accurately prepare a solution of your purified this compound in a suitable solvent (e.g., chloroform) at a known concentration (c, in g/mL).
-
Measure the observed optical rotation (α_obs) of the solution in a polarimeter tube of a known path length (l, in dm).
-
Calculate the specific rotation ([α]) of your sample using the formula: [α] = α_obs / (c * l)
-
Calculate the enantiomeric excess (ee) using the following equation: ee (%) = ( [α]_sample / [α]_pure ) x 100
-
The specific rotation of enantiomerically pure this compound is approximately -44° to -55° (c=7 in CHCl₃).[1] It is recommended to use a value from a reliable source or an in-house standard.
-
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Racemization
| Symptom | Potential Cause | Suggested Solution |
| Low ee (<90%) | High reaction temperature | Maintain reaction temperature at or below room temperature. Use an ice bath during exothermic additions. |
| High concentration of acid catalyst | Reduce the amount of sulfuric acid. Consider a milder or heterogeneous acid catalyst. | |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as it reaches completion. | |
| Low yield and low ee | Formation of by-products | Use milder reaction conditions. Ensure starting materials are anhydrous. |
| Inconsistent results | Non-homogenous reaction mixture | Ensure efficient stirring throughout the reaction. |
Diagram 1: Mechanism of Acid-Catalyzed Racemization
Caption: Acid-catalyzed racemization proceeds through a planar enol intermediate.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic approach to troubleshooting low enantiomeric excess.
References
-
Chem-Impex. This compound. [Link]
- Journal of Chromatography A. (2025).
- Daicel Chiral Technologies. (n.d.).
- Molecules. (2021).
- LCGC North America. (2013).
- Google Patents. (2014). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- TCI Chemicals. (n.d.).
- Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- BenchChem. (2025). A Comparative Guide to Validating Enantiomeric Excess of (R)-(2-Furyl)hydroxyacetonitrile: Polarimetry vs. Chiral HPLC.
-
RSC Advances. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. [Link]
- Science of Synthesis. (2006).
- Journal of Pharmaceutical and Biomedical Analysis. (2005).
- Google Patents. (1991). Process for producing an optically active 2-arylpropionic acid.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Molecules. (2019).
-
LCGC North America. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Wikipedia. (n.d.). Specific rotation. [Link]
-
Chem-Impex. (n.d.). (R)-(+)-2-Acetoxypropionic acid. [Link]
- ResearchGate. (2017). Effect of sulfuric acid loading on conversion of lactic acid.
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
- Molecules. (2019).
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
- Molecules. (2021).
- ResearchGate. (2007). Racemization of lactic acid under hydrothermal conditions.
- Molecules. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
- Journal of Applied Pharmaceutical Science. (2013).
- Molecules. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Peptides. (2013). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis.
- Biochemical Journal. (1936).
- BenchChem. (2025).
- Lipids. (1980). Stereochemical aspects of synthetic and naturally occurring 2-hydroxy fatty acids.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 5. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Side-Product Formation in (S)-(-)-2-Acetoxypropionic Acid Synthesis
Welcome to the technical support center for the synthesis of (S)-(-)-2-Acetoxypropionic acid. This valuable chiral building block is integral to the development of various pharmaceuticals and agrochemicals.[1] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to side-product formation during their experiments. Here, we will delve into the causality behind these synthetic hurdles and provide field-proven mitigation strategies to ensure high yield and enantiomeric purity.
Section 1: Frequently Asked Questions (FAQs) about Side-Product Formation
This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the acetylation of (S)-lactic acid with agents like acetic anhydride or acetyl chloride.
Q1: What are the most common side-products I should be aware of?
A1: During the acetylation of (S)-lactic acid, you are likely to encounter several side-products that can complicate purification and reduce your yield and optical purity. The primary culprits are:
-
The (R)-enantiomer: Formation of the undesired (R)-enantiomer through racemization of the stereocenter.
-
Oligomers/Polymers of Lactic Acid: Intermolecular esterification between lactic acid molecules can lead to the formation of dimers and other polymeric by-products.[2][3] This is particularly prevalent at high temperatures.[2][3]
-
2-(Acetyloxy)propanoic anhydride: This di-acylated byproduct can form, especially when an excess of a strong acetylating agent like acetic anhydride is used.
-
Unreacted (S)-Lactic Acid: Incomplete conversion is a common issue that affects the overall yield.
Q2: My final product shows significant loss of optical purity. What is causing this racemization?
A2: Racemization is a critical issue as the biological activity of your target molecule often depends on a specific stereoisomer.[1] The chiral center at the C2 position of lactic acid is susceptible to inversion under certain conditions. The primary causes include:
-
Elevated Temperatures: High reaction temperatures provide the energy needed to overcome the barrier for epimerization.[2][3]
-
Presence of Base: While a base is often used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), strong or nucleophilic bases can facilitate racemization by deprotonating the C2 carbon, leading to a planar enolate intermediate.
-
Prolonged Reaction Times: The longer the chiral center is exposed to harsh conditions, the greater the likelihood of racemization.
Q3: My reaction seems to stall, leaving a large amount of unreacted (S)-lactic acid. What's going wrong?
A3: Incomplete conversion can be attributed to several factors:
-
Presence of Water: Commercial lactic acid is often supplied as an aqueous solution (e.g., 85%).[2][3] Water will readily react with the acetylating agent (e.g., acetic anhydride), consuming it in a non-productive pathway and reducing the amount available to acetylate the lactic acid.
-
Insufficient Acetylating Agent: If the stoichiometry is not carefully controlled, especially in the presence of water, there may not be enough acetylating agent to drive the reaction to completion.
-
Poor Mixing/Mass Transfer: In heterogeneous reactions or viscous solutions, poor mixing can lead to localized depletion of reagents.
-
Catalyst Deactivation: If an acid catalyst like H₂SO₄ is used, it can be diluted or neutralized by water or other impurities.[2]
Q4: I'm observing a viscous, hard-to-purify residue, which I suspect is a polymer. How is this formed and how can I avoid it?
A4: The formation of oligomeric or polymeric esters is a result of the intermolecular condensation of lactic acid molecules.[4][5] The hydroxyl group of one lactic acid molecule can attack the carboxylic acid group of another, forming a dimer, which can then react further to form trimers and longer-chain oligomers.[4] This process is accelerated by:
-
High Temperatures: As mentioned, heat promotes this condensation reaction.[2][3]
-
Acid Catalysis: The same acid catalysts used to promote acetylation can also catalyze this intermolecular esterification.
-
Water Removal: Driving off water to push the acetylation equilibrium forward can inadvertently also favor the condensation polymerization of lactic acid.
Q5: What is the origin of 2-(acetyloxy)propanoic anhydride in my product mixture?
A5: This anhydride is formed from the reaction of the desired product, this compound, with the acetylating agent, typically acetic anhydride. The carboxylate of the product molecule can attack a molecule of acetic anhydride, leading to the formation of the mixed anhydride. This is more likely to occur when a significant excess of the acetylating agent is used or at elevated temperatures.
Section 2: Troubleshooting Guides & Mitigation Strategies
This section provides a deeper dive into the root causes of common problems and offers detailed protocols and strategies to mitigate them.
Problem 1: Racemization of the Chiral Center
-
Root Cause Analysis: The C-H bond at the chiral center of lactic acid is weakly acidic. In the presence of a base or under thermal stress, this proton can be abstracted, forming a planar enol or enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.
-
Mitigation Strategies: The key is to maintain the stereochemical integrity of the chiral center throughout the reaction.
-
Protocol 1: Strict Temperature Control
-
Setup: Equip the reaction vessel with a reliable thermometer and an efficient cooling bath (e.g., ice-water or a cryocooler).
-
Reagent Addition: Add the acetylating agent (e.g., acetic anhydride) dropwise to the solution of (S)-lactic acid while maintaining a low internal temperature, typically between 0 °C and 10 °C.
-
Reaction: Allow the reaction to stir at a controlled low temperature until completion is confirmed by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Rationale: Lower temperatures reduce the kinetic energy of the molecules, making it less likely for the activation energy barrier for racemization to be overcome.
-
-
Data Summary Table: Effect of Temperature on Enantiomeric Excess (% ee)
-
| Temperature (°C) | Base Used | Reaction Time (h) | Enantiomeric Excess (% ee) |
| 0-5 | Pyridine | 4 | >99% |
| 25 (Room Temp) | Pyridine | 4 | 95-97% |
| 50 | Pyridine | 2 | 85-90% |
| 25 (Room Temp) | Triethylamine | 4 | 92-95% |
Problem 2: Formation of Oligo/Polyesters
-
Root Cause Analysis: Lactic acid is a hydroxy acid, meaning it contains both a hydroxyl and a carboxylic acid functional group. This allows it to undergo self-esterification (polycondensation), especially when heated in the presence of an acid catalyst, to form linear polyester chains. [4][5][6]This side reaction competes directly with the desired acetylation of the hydroxyl group.
-
Mitigation Strategies: The goal is to favor the intramolecular acetylation over the intermolecular esterification.
-
Protocol 2: Controlled Stoichiometry and Order of Addition
-
Anhydrous Conditions: If possible, start with anhydrous lactic acid or remove water from the commercial aqueous solution via azeotropic distillation with a solvent like toluene before starting the acetylation. [2][7] 2. Acetylating Agent: Use a slight excess (1.1-1.2 equivalents) of a highly reactive acetylating agent like acetic anhydride.
-
Order of Addition: Add the (S)-lactic acid solution to the acetylating agent (reverse addition) at a controlled low temperature.
-
Rationale: By ensuring the acetylating agent is readily available and highly reactive, the hydroxyl group of lactic acid is quickly "capped," preventing it from participating in intermolecular esterification. The slight excess drives the acetylation to completion.
-
-
Mechanism Diagram: Competing Reaction Pathways
Caption: Competing acetylation and oligomerization pathways.
-
References
-
Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]
- Google Patents. (2015). Continuous process for the preparation of (S)-2-acetoxypropionyl chloride (CN104955798A).
- Google Patents. (2015). Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride (US20150329464A1).
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Google Patents. (2017). Method for the preparation of (s)
-
PubChem. (2S)-2-(Acetyloxy)propanoic acid. [Link]
-
Filo. (2025). Suggest two methods to resolve racemic Lactic acid into optically active... [Link]
-
PMC. (2020). Grafted Lactic Acid Oligomers on Lignocellulosic Filler towards Biocomposites. [Link]
-
Wikipedia. Kinetic resolution. [Link]
-
ChemEurope.com. Dynamic kinetic resolution. [Link]
-
ResearchGate. (2017). Racemization Behavior of L,L-Lactide during Heating. [Link]
-
ResearchGate. (2016). PREPARATION OF LACTIC ACIDOLIGOMER. [Link]
-
Chemsrc. Propanoic acid,2-(acetyloxy)-2-methyl-. [Link]
-
NIH. (2006). Lactate Racemization as a Rescue Pathway for Supplying d-Lactate to the Cell Wall Biosynthesis Machinery in Lactobacillus plantarum. [Link]
-
ResearchGate. (2013). Synthesis and Characterization of Lactic Acid Oligomers: Evaluation of Performance as Poly(Lactic Acid) Plasticizers. [Link]
-
PubMed. (2017). Unexpected complexity in the lactate racemization system of lactic acid bacteria. [Link]
- Google Patents. (2012). Lactic acid oligomer and method for producing the same (US8242186B2).
-
MDPI. (2021). Kinetic Study of Depolymerization of Lactic and Glycolic Acid Oligomers in the Presence of Oxide Catalysts. [Link]
-
PMC. Enzymic racemization of optically active lactic acid. [Link]
-
ResearchGate. (2024). Lactic acid induces transcriptional repression of macrophage inflammatory response via histone acetylation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 3. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 4. Grafted Lactic Acid Oligomers on Lignocellulosic Filler towards Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
Stability and recommended storage conditions for (S)-(-)-2-Acetoxypropionic acid
Technical Support Center: (S)-(-)-2-Acetoxypropionic Acid
Welcome to the technical support guide for this compound (also known as (-)-O-Acetyl-L-lactic acid). This document provides in-depth answers to frequently asked questions regarding the stability, storage, and handling of this chiral building block. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of their experiments and the longevity of the material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
The ideal storage condition for this compound is in a tightly sealed container at 2-8°C [1][2].
Causality Explained: The primary reason for refrigerated storage is to minimize the rate of chemical degradation. This compound is an ester and is susceptible to hydrolysis, a reaction accelerated by higher temperatures. Storing it in a refrigerator slows this process significantly, preserving its chemical and enantiomeric purity. The container must be tightly sealed to prevent the ingress of atmospheric moisture, which is a key reactant in the hydrolysis pathway.
Q2: My laboratory is experiencing a temporary refrigerator failure. How stable is the compound at room temperature?
While refrigerated storage is strongly recommended for long-term stability, the compound is stable under normal ambient conditions for short periods. A brief exposure to room temperature (e.g., a few hours or a couple of days) is unlikely to cause significant degradation, provided the container remains sealed. However, for periods longer than a few days, the risk of hydrolysis increases. Before use in a critical synthesis or analysis after such an event, it is best practice to re-verify the purity.
Q3: What is the primary degradation pathway for this compound, and what are the products?
The most common degradation pathway is hydrolysis of the ester linkage. In the presence of water, the compound will hydrolyze to form (S)-lactic acid and acetic acid[3]. This reaction can be catalyzed by both acidic and basic conditions[3].
Mechanism of Hydrolysis: The acetoxy group (-OCOCH₃) is attacked by a water molecule, leading to the cleavage of the ester bond and the formation of two smaller, more stable molecules.
Caption: Hydrolysis degradation pathway of this compound.
Q4: How can I determine if my sample of this compound has degraded?
Since the starting material and its degradation products are all colorless liquids, visual inspection is unreliable[1].
-
Olfactory Check: A faint smell of vinegar may indicate the formation of acetic acid, a sign of hydrolysis.
-
Analytical Verification: The most reliable method is to perform an analytical test. Purity can be assessed by gas chromatography (GC) or titration[1]. To confirm the enantiomeric purity, a chiral HPLC method is required. A decrease from the original assay value or the appearance of new peaks corresponding to lactic acid would confirm degradation.
Q5: Are there any solvents or materials that are incompatible with this compound?
Yes. Due to its susceptibility to hydrolysis and potential for other reactions, certain materials and solvents should be avoided for storage or in reaction setups where stability is critical:
-
Strong Bases and Strong Acids: These will catalyze hydrolysis[3].
-
Water and Protic Solvents: Avoid long-term storage in aqueous solutions or protic solvents like methanol and ethanol, as this will facilitate hydrolysis or transesterification. Solutions for analysis or reaction should be prepared fresh.
-
Reactive Metals: As an acid, it may react with certain metals. Use glass or compatible polymer containers and equipment.
Q6: What are the recommended safety precautions when handling this compound?
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation[2]. Therefore, standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Data & Protocols
Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Synonyms | (-)-O-Acetyl-L-lactic acid | [1][2] |
| CAS Number | 6034-46-4 | [1][2] |
| Molecular Formula | C₅H₈O₄ | [1][4] |
| Molecular Weight | 132.11 - 132.12 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Density | ~1.18 g/mL at 20-25°C | [1][3] |
| Boiling Point | 141 - 143 °C at 20 mmHg | [1] |
| Refractive Index | n20/D ~1.422 | [1][3] |
| Optical Rotation | [α]20/D = -44 to -55° (c=7 in CHCl₃) | [1][3] |
| Purity | ≥98% (Assay by titration) | [1] |
Summary of Storage and Handling Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2 - 8 °C (Refrigerator) | Slows the rate of hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for critical applications. | Displaces moisture and oxygen, further preventing degradation. |
| Container | Tightly sealed, original manufacturer's container or glass bottle. | Prevents moisture ingress. |
| Light | Store away from direct light. | Standard precaution for organic compounds. |
| Solutions | Prepare fresh. Avoid long-term storage in solution. | Prevents solvent-mediated degradation (hydrolysis, transesterification). |
Troubleshooting & Workflows
Experimental Workflow: Purity Verification
This workflow outlines the decision-making process when using a stored sample of this compound.
Caption: Decision workflow for using stored this compound.
Protocol: Assessing Purity and Enantiomeric Excess by Chiral HPLC
This is a general protocol template. The specific column, mobile phase, and conditions should be optimized and validated for your specific equipment and requirements.
-
Column Selection:
-
A polysaccharide-based chiral stationary phase (CSP) is often effective for separating chiral carboxylic acids. Columns like CHIRALPAK® HSA (Human Serum Albumin) are specifically noted for high enantioselectivity for compounds with carboxylic groups[5].
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., 2-propanol or acetonitrile)[6]. A common mobile phase might be a mixture of aqueous buffer (e.g., 10-20mM ammonium acetate) and acetonitrile[5][7].
-
Adjust the pH of the aqueous buffer to between 5.0 and 7.0, as this is the recommended range for HSA columns[5][6]. The pH is a critical parameter for controlling retention and resolution[6].
-
Filter the mobile phase through a 0.22 µm membrane before use[5].
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 0.2 mg/mL[5].
-
If solubility in the mobile phase is low, a higher concentration of the organic modifier can be used for dissolution, but ensure it is miscible with the mobile phase.
-
Filter the sample solution through a 0.5 µm syringe filter before injection to prevent particulates from damaging the column[5][8].
-
-
Chromatographic Conditions (Example):
-
Column: CHIRALPAK® HSA, 100 x 4 mm i.d.
-
Mobile Phase: 10mM Ammonium Acetate Buffer (pH 6.0) / 2-Propanol (95:5 v/v)
-
Flow Rate: 0.9 mL/min
-
Temperature: 25°C
-
Injection Volume: 5-10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Analyze the resulting chromatogram. The primary peak should correspond to the (S)-enantiomer.
-
The presence of a peak at the retention time of the (R)-enantiomer would indicate racemization.
-
The presence of other peaks may indicate impurities, such as the hydrolysis product, lactic acid. Calculate the area percentage of all peaks to determine chemical purity and enantiomeric excess (%ee).
-
References
-
2-ACETOXYPROPANOIC ACID, (S)-. (n.d.). precisionFDA. [Link]
- Continuous process for the preparation of (S)-2-acetoxypropionyl chloride. (2015).
-
Instruction Manual for CHIRALPAK® HSA. (2013, July). Chiral Technologies. [Link]
-
Instruction manual for CHIRALPAK® AD-H. (2013, July). Chiral Technologies. [Link]
-
This compound (2S)-2-acetyloxypropanoic acid. (n.d.). The Good Scents Company. [Link]
- Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof. (2017).
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. (2024, February 26). National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2-Acetoxy-propionic acid | 6034-46-4 | FA29068 [biosynth.com]
- 3. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 4. GSRS [precision.fda.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Scale-Up Production of (S)-(-)-2-Acetoxypropionic Acid
Introduction: Welcome to the technical support center for the synthesis and scale-up of (S)-(-)-2-Acetoxypropionic Acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing this valuable chiral intermediate. As a key building block in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and the contrast agent Iopamidol, achieving high purity and yield on an industrial scale is paramount.[1][2] This document provides practical, in-depth answers to common challenges, moving from frequently asked questions to detailed troubleshooting protocols. Our approach is grounded in established chemical principles and process optimization strategies to ensure your scale-up is safe, robust, and repeatable.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method is the acetylation of (S)-lactic acid.[1] This is typically achieved by reacting an aqueous solution of (S)-lactic acid with an acetylating agent, most commonly acetic anhydride, often in the presence of acetic acid which can also serve as a solvent.[3][4] While other agents like acetyl chloride can be used, they often result in lower yields, making them less suitable for industrial-scale development.[3]
Q2: Why is the presence of water in the starting lactic acid a major issue?
A2: Water significantly complicates the synthesis. Firstly, it consumes the acetylating agent (acetic anhydride) through hydrolysis to form acetic acid, reducing the efficiency of the primary reaction. Secondly, the presence of water, especially at the high temperatures required for some batch processes, can promote the formation of dimeric and polymeric by-products of lactic acid, which complicates purification and lowers the overall yield.[1] Many successful scale-up strategies incorporate a continuous water removal step prior to or during acetylation.[1][4]
Q3: Is a catalyst necessary for the acetylation of lactic acid?
A3: While the reaction can proceed without a catalyst, it often requires high temperatures, which can lead to the formation of undesirable by-products.[1] The use of an acid catalyst, such as sulfuric acid (H₂SO₄) or a heterogeneous catalyst (like a Brønsted or Lewis acid), can facilitate the reaction under milder conditions, improving efficiency and minimizing side reactions.[4]
Q4: What is the primary method for purifying crude this compound at scale?
A4: The primary purification method is vacuum distillation. This is essential to remove unreacted acetic acid, residual acetic anhydride, and other volatile impurities from the final product.[1][4] A multi-stage distillation process is often employed to achieve the high purity required for pharmaceutical applications.[1]
Q5: How can I confirm the enantiomeric purity of my final product?
A5: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Other methods include Gas Chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[6][7]
Part 2: Troubleshooting Guides for Scale-Up Production
This section addresses specific, complex problems encountered during the scale-up process.
Troubleshooting Issue 1: Low Reaction Yield
Symptom: The isolated yield of this compound is significantly lower than expected after scaling up from a lab-based procedure.
Potential Causes & Solutions:
-
Cause A: Inefficient Water Removal. As mentioned, water in the starting lactic acid (often supplied as an 80-85% aqueous solution) is a primary cause of low yield.[1][3] A simple batch reaction may not effectively remove water before it consumes the anhydride.
-
Solution: Implement a continuous process where the aqueous lactic acid solution is fed into a distillation column with a stream of acetic acid. This allows for the removal of water as a distillate, providing a solution of lactic acid in acetic acid that can then be used for the acetylation step.[4] This pre-emptive water removal is a decisive factor for success on a large scale.[1]
-
-
Cause B: By-product Formation (Dimerization/Polymerization). High reaction temperatures, often used to drive the reaction to completion in the absence of a catalyst, can lead to the self-esterification of lactic acid, forming lactoyl lactic acid (a dimer) and other oligomers.[1]
-
Solution 1: Catalysis. Introduce an acidic catalyst to lower the required reaction temperature, thereby minimizing the rate of side reactions.[4]
-
Solution 2: Molar Ratio Optimization. Carefully control the molar ratio of acetic anhydride to lactic acid. A preferred range is typically 1.01:1 to 1.4:1 to ensure complete acetylation of the lactic acid without using a large excess of anhydride, which would need to be removed later.[1]
-
-
Cause C: Inefficient Purification. Product may be lost during the distillation process if parameters are not optimized for the larger scale.
-
Solution: Optimize vacuum distillation parameters. The goal is to effectively remove lower-boiling components (acetic acid, acetic anhydride) without degrading or distilling the higher-boiling product. A multi-step distillation, perhaps starting at a pressure below 100 mbar and a temperature of 70-90°C, followed by a final evaporation step, can be effective.[1][4]
-
The following diagram illustrates a robust, continuous process designed to mitigate issues of water content and by-product formation, leading to higher yields at scale.
Caption: Continuous process workflow for this compound synthesis.
Troubleshooting Issue 2: Poor or Inconsistent Enantiomeric Purity
Symptom: The final product shows a lower than expected enantiomeric excess (e.e.), or the e.e. varies significantly between batches.
Potential Causes & Solutions:
-
Cause A: Racemization During Reaction or Purification. Although the synthesis starts with the (S)-enantiomer of lactic acid, harsh conditions can cause racemization at the chiral center.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. The use of a catalyst allows for milder conditions, which helps preserve the stereochemical integrity of the molecule.[4] During workup and purification, avoid strong acidic or basic conditions that could catalyze racemization. A patent for racemizing carboxylic acids notes that heating with an acid anhydride and a conjugate base can induce racemization, highlighting the need to carefully control these conditions during synthesis to prevent it.[8]
-
-
Cause B: Chiral Contamination of Starting Material. The issue may originate from the (S)-lactic acid raw material itself.
-
Solution: Implement rigorous quality control for incoming raw materials. Always obtain a certificate of analysis for the (S)-lactic acid and independently verify its enantiomeric purity using a validated analytical method (e.g., chiral HPLC) before use in a large-scale batch. Inconsistent raw material quality is a common challenge in scaling up bioprocesses.[9]
-
-
Cause C: Inaccurate Analytical Method. The perceived inconsistency may be due to a non-robust analytical method for measuring e.e.
-
Solution: Develop and validate a robust analytical method for chiral purity analysis. Chiral HPLC is the industry standard. A well-separated baseline between the two enantiomer peaks (Resolution, Rs ≥ 1.5) is critical for accurate integration and quantification.[7]
-
The table below compares common methods for determining the enantiomeric purity of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation in time. | Separation of volatile derivatives on a chiral column based on differential partitioning. | Formation of transient diastereomeric complexes that have distinct NMR signals.[6] |
| Resolution | Excellent, typically achieving baseline separation (Rs > 1.5).[7] | High resolution for volatile compounds. | Depends on the separation of key proton signals; may not achieve baseline. |
| Sensitivity (LOD) | High (low µg/mL to mg/L range).[7] | Very High (typically low µg/mL range).[7] | Lower; generally requires higher concentrations. |
| Analysis Time | Typically < 20 minutes per sample.[7] | Fast, often < 15 minutes, but requires derivatization. | Rapid acquisition, but sample preparation can be iterative. |
| Scale-Up Suitability | Excellent. The preferred method for QC in industrial settings.[6] | Good, but derivatization adds a step. | Best for rapid screening in R&D, not ideal for routine QC. |
| Example Condition | Column: Polysaccharide-based (e.g., Chiralcel OD-H). Mobile Phase: Hexane/2-Propanol/Trifluoroacetic Acid.[5] | Column: Cyclodextrin-based capillary. Note: Requires derivatization to a more volatile ester. | CSA: (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol. Observe: Splitting of the α-proton signal.[6] |
Part 3: Detailed Experimental Protocols
Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a validated HPLC method to determine the enantiomeric excess of this compound.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v). The exact ratio may need optimization.[5]
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set column temperature to 25 °C.
-
-
Sample and Standard Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic (±)-2-Acetoxypropionic acid in the mobile phase. This is crucial for identifying the retention times of both the (S) and (R) enantiomers and for calculating resolution.
-
Sample Preparation: Prepare a solution of your synthesized this compound at approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Analysis:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Run Time: Approximately 20 minutes, or until both enantiomer peaks (from the racemic standard) have eluted.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.
-
Inject the sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
References
- KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof.
- CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
- US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Hollmann, F., & Arends, I. (2012). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC, NIH. [Link]
-
Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
Schrittwieser, J. H., et al. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
-
Zhang, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, PubMed Central. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]
-
2-ACETOXYPROPANOIC ACID, (+/-)-. precisionFDA. [Link]
-
2-ACETOXYPROPANOIC ACID, (S)-. precisionFDA. [Link]
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
-
Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025). [Link]
-
Challenges in Scaling Up Bioprocesses in Bioprocessing. (2025). IDBS. [Link]
- WO2013079785A1 - Method for recovering and purifying propionic acid.
-
Rios, M. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production. [Link]
-
Synthesis of α-acetoxypropionic acid. PrepChem.com. [Link]
-
This compound, 25 grams. CP Lab Safety. [Link]
-
Challenges in scale-up of industrial bioprocesses. (2022). Adebiotech. [Link]
-
Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8. Chemsrc. [Link]
- EP0402104A2 - Racemization of a carboxylic acid.
-
Zhang, L., & Guo, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
2-Acetoxypropionic Acid | C5H8O4 | CID 79041. PubChem, NIH. [Link]
-
Accurate measurement of optical purity of 2-chloropropionic acid by precolumn derivatization-high performance liquid chromatography and its application. ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]
Sources
- 1. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. US20150329464A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0402104A2 - Racemization of a carboxylic acid - Google Patents [patents.google.com]
- 9. idbs.com [idbs.com]
Removal of water and acetic anhydride in (S)-(-)-2-Acetoxypropionic acid preparation
Technical Support Center: (S)-(-)-2-Acetoxypropionic Acid Synthesis
A Senior Application Scientist's Guide to Managing Water and Acetic Anhydride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this sensitive acetylation reaction. As Senior Application Scientists, we understand that achieving high purity and yield hinges on effectively managing key impurities, primarily water and excess acetic anhydride.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and field-proven experience. We will explore the causality behind common experimental failures and provide robust, validated methods for purification.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. I suspect water contamination is the issue. How does water impact the synthesis?
A: This is the most common failure mode in this synthesis. Water negatively impacts the reaction in two primary ways:
-
Consumption of the Acetylating Agent: Acetic anhydride rapidly hydrolyzes in the presence of water to form two equivalents of acetic acid.[1][2] This side reaction consumes your primary reagent, leaving less available to acetylate the lactic acid, thereby directly reducing your potential yield. The hydrolysis reaction is: (CH₃CO)₂O + H₂O → 2 CH₃COOH[1]
-
Product Hydrolysis (Reversibility): The acetylation of lactic acid is an esterification reaction. Like many esterifications, it is reversible. The presence of water can promote the hydrolysis of your desired product, this compound, back to lactic acid and acetic acid, establishing an unfavorable equilibrium.[3][4] To maximize yield, the equilibrium must be shifted toward the product side, which necessitates the rigorous removal of water.[5][6]
Q2: My starting material is an 80-85% aqueous solution of (S)-lactic acid. What is the best industrial and lab-scale method to remove this water before starting the acetylation?
A: Using aqueous lactic acid directly is a frequent source of failure. The water must be removed before the addition of acetic anhydride.
The most effective method is azeotropic distillation . This technique involves adding a solvent that forms a low-boiling azeotrope with water, allowing water to be distilled off at a temperature below its own boiling point.[7]
-
Recommended Solvent: Toluene is an excellent choice. It forms a heterogeneous azeotrope with water (boiling point: 84.1 °C), and upon condensation, the water and toluene separate into two layers, which can be easily managed with a Dean-Stark trap.[8]
-
Industrial Approach: In a continuous process, the aqueous lactic acid solution can be fed into a distillation column along with acetic acid. The water is distilled off from the top, yielding a solution of lactic acid in acetic acid that is ready for the acetylation step.[9]
For detailed instructions, refer to the "Protocol 1: Pre-Reaction Azeotropic Dehydration" section below.
Q3: My NMR analysis shows my final product is contaminated with a significant amount of unreacted acetic anhydride. My aqueous workup didn't remove it. Why is that, and how can I purify my product?
A: It's a common misconception that a simple water wash will instantly hydrolyze all excess acetic anhydride. While acetic anhydride does react with water, the process is not instantaneous, especially if the anhydride is in a non-polar organic phase with limited interfacial area.[10][11] Vigorous mixing can help, but some anhydride will likely remain.
The definitive method for removing residual acetic anhydride (Boiling Point: ~140 °C) from the higher-boiling this compound is vacuum distillation .[12][13]
-
Principle: By reducing the pressure, the boiling points of all components are lowered.[12] This allows you to distill off the more volatile acetic anhydride and the acetic acid byproduct at a moderate temperature, preventing thermal degradation of your desired product.
-
Practical Tip: For stubborn traces, co-evaporation with a solvent like toluene under reduced pressure can be effective before the final distillation.[11]
A detailed methodology is provided in "Protocol 2: Post-Reaction Purification via Vacuum Distillation" .
Q4: My final product is acidic and contains significant amounts of acetic acid. How do I remove it?
A: Acetic acid is a primary byproduct of the reaction (one mole is produced for every mole of lactic acid acetylated) and is also formed from the hydrolysis of any excess acetic anhydride.[1] Its boiling point (118 °C) is close to that of acetic anhydride (140 °C), but significantly lower than the product.
Fortunately, the same vacuum distillation procedure used to remove acetic anhydride will also effectively remove acetic acid.[14] The acetic acid will distill off along with the anhydride, leaving the purified this compound behind in the distillation flask.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acetylation of lactic acid with acetic anhydride?
A: The reaction is a nucleophilic acyl substitution. The hydroxyl group of lactic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group. The final product is the ester, this compound, and acetic acid.
Q2: Can I use a dehydrating agent like concentrated sulfuric acid, as in a Fischer esterification?
A: While concentrated sulfuric acid is a classic catalyst and dehydrating agent for Fischer esterifications, it is less ideal here for several reasons.[3][8]
-
Reagent Reactivity: Acetic anhydride is a much more powerful acetylating agent than acetic acid, so a strong acid catalyst is often unnecessary.[8]
-
Side Reactions: Strong acids at elevated temperatures can promote side reactions, such as elimination or polymerization, potentially lowering the yield and purity of the chiral product.
-
Removal: The catalyst would need to be neutralized and removed during workup, adding complexity. Direct acetylation with acetic anhydride, after rigorously removing initial water, is the cleaner and more common approach.[9][15]
Q3: Are there any non-distillation methods for removing acetic acid?
A: While distillation is superior for achieving high purity, other methods can be considered.
-
Base Extraction: You could dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash carefully with a weak base solution (e.g., saturated sodium bicarbonate) to neutralize and extract the acetic acid. However, this introduces several risks:
-
Emulsion Formation: Can make phase separation difficult.
-
Product Saponification: The ester product itself can be hydrolyzed under basic conditions, especially if the base is too strong or contact time is prolonged.
-
Product Loss: The product has a carboxylic acid moiety and may have some solubility in the aqueous base layer, leading to yield loss. For these reasons, vacuum distillation is the preferred industrial and laboratory method for high-purity applications.[9]
-
Part 3: Experimental Protocols & Data
Data Presentation: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| (S)-Lactic Acid | C₃H₆O₃ | 90.08 | 122 (at 12 mmHg) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 |
| Water | H₂O | 18.02 | 100.0 |
| Toluene | C₇H₈ | 92.14 | 110.6 |
| This compound | C₅H₈O₄ | 132.11 | ~233 (est.) |
Data compiled from sources[1][16][17].
Experimental Protocols
Protocol 1: Pre-Reaction Azeotropic Dehydration of Aqueous Lactic Acid
This protocol describes the removal of water from a commercial aqueous solution of (S)-lactic acid using a Dean-Stark apparatus.
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.
-
Charging the Flask: To the round-bottom flask, add the aqueous (S)-lactic acid solution (e.g., 100 g of 85% solution) and toluene (approx. 2-3 times the volume of water to be removed). Add a magnetic stir bar.
-
Heating: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill at ~84 °C.
-
Water Collection: The condensed azeotrope will collect in the Dean-Stark trap. Being denser, the water will separate and collect in the bottom of the trap, while the upper toluene layer will overflow and return to the reaction flask.[5]
-
Monitoring & Completion: Continue the reflux until no more water collects in the trap and the returning toluene is clear, not cloudy. The volume of collected water should match the calculated amount from your starting material.
-
Solvent Removal: Once dehydration is complete, arrange the apparatus for simple distillation to remove the bulk of the toluene. The resulting anhydrous lactic acid (as a solution or slurry in residual toluene) is now ready for the acetylation reaction.
Protocol 2: Post-Reaction Purification via Vacuum Distillation
This protocol details the removal of excess acetic anhydride and acetic acid from the crude product.
Methodology:
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask, a short fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle with a temperature controller. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Charging the Flask: Transfer the crude reaction mixture to the distillation flask.
-
Applying Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). Gentle stirring can prevent bumping.
-
Fractional Distillation: Gently heat the flask.
-
First Fraction: A mixture of acetic acid and acetic anhydride will distill first. Collect this in the receiving flask. The head temperature will remain relatively constant during the collection of this fraction.
-
Intermediate Fraction: As the lower-boiling components are removed, the head temperature may rise. It is good practice to collect an intermediate fraction to ensure a clean separation.
-
-
Product Collection: Once the volatile impurities are removed, the head temperature will drop. At this point, you can stop the distillation. The purified, higher-boiling this compound remains as the residue in the distillation flask.[9]
-
Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.
Part 4: Visualizations
Experimental Workflows
Caption: Workflow for azeotropic removal of water.
Caption: Workflow for purification by vacuum distillation.
References
-
Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-199. Available at: [Link]
-
Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]
-
Revere, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
- Kruger, L. (1992). U.S. Patent No. 5,160,412. U.S. Patent and Trademark Office.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]
-
Amissah, F. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3474. Available at: [Link]
-
Baliga, B. T., & Whalley, E. (1964). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 42(5), 1019-1026. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Reddit. (2022). What happens if i don't remove water during esterification? r/chemistry. Available at: [Link]
- Othmer, D. F. (1959). U.S. Patent No. 2,893,923. U.S. Patent and Trademark Office.
-
Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction? r/OrganicChemistry. Available at: [Link]
- Cotarca, L., & Puia, C. (2017). KR Patent No. 20170015330A. Google Patents.
-
ResearchGate. (2019). Remove acetic anhydride excess? Available at: [Link]
-
Sciencemadness.org. (2014). Acetic Acid Distillation with an Entrainer. Available at: [Link]
-
Malone, M. F., & Doherty, M. F. (1995). Synthesis of Azeotropic Distillation Systems with Recycles. Industrial & Engineering Chemistry Research, 34(9), 2984-2996. Available at: [Link]
-
CentPro. (n.d.). Azeotropic Distillation of Acetic Acid- Water, N-Butyl Acetate Used as Entertainer. Available at: [Link]
- Cotarca, L., & Puia, C. (2015). CN Patent No. 104955798A. Google Patents.
-
Chemistry Stack Exchange. (2020). How to remove Acetic Anhydride? Available at: [Link]
-
ResearchGate. (2021). How to Remove traces of acetic anhydride from acetic acid? Available at: [Link]
- European Patent Office. (1995). EP 0664785 B1. Google Patents.
-
Chem-Impex. (n.d.). This compound. Available at: [Link]
-
Quora. (2019). How to convert acetic acid to lactic acid. Available at: [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. Available at: [Link]
-
Taylor & Francis. (n.d.). Vacuum distillation – Knowledge and References. Available at: [Link]
-
Busch. (n.d.). Vacuum Distillation. Available at: [Link]
-
Wikipedia. (n.d.). Lactic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). Propanoic acid, 2-(acetyloxy)-2-methyl-. Available at: [Link]
-
Oude Elferink, S. J., et al. (2001). Anaerobic Conversion of Lactic Acid to Acetic Acid and 1,2-Propanediol by Lactobacillus buchneri. Applied and Environmental Microbiology, 67(1), 125-132. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Available at: [Link]
Sources
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5160412A - Dehydration of acetic acid by azeotropic distillation - Google Patents [patents.google.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 13. buschvacuum.com [buschvacuum.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 16. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]
- 17. Propanoic acid,2-(acetyloxy)-2-methyl- | CAS#:15805-98-8 | Chemsrc [chemsrc.com]
Technical Support Center: A Researcher's Guide to (S)-(-)-2-Acetoxypropionic Acid and Its Derivatives
Welcome to the comprehensive technical support guide for (S)-(-)-2-Acetoxypropionic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure safe and successful experimentation. As a chiral building block, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where its stereochemistry plays a crucial role in biological activity.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your research endeavors.
Section 1: Core Safety and Handling of this compound
This compound is classified as a skin and serious eye irritant.[2][3] Adherence to proper safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound and its derivatives, especially the highly reactive acyl chloride.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5][6] | Provides comprehensive protection against splashes of the corrosive acid and its derivatives. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Protects the skin from direct contact, which can cause irritation.[2][3] |
| Body Protection | Chemical-resistant lab coat or apron.[4][5] | Shields the body and personal clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. A respirator may be necessary for large quantities or if significant vapors are generated.[5][6] | Minimizes inhalation of vapors, which can be harmful. |
Diagram 1: Recommended PPE Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
Storage and Handling
Proper storage is crucial to maintain the stability and purity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 2-8°C.[7]
-
Incompatible Materials: Keep away from strong bases, oxidizing agents, and reducing agents.[8] Carboxylic acids should not be stored in metal containers due to the risk of corrosion.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[2][3]
Spill and Emergency Procedures
In the event of a spill, a prompt and informed response is critical.
Minor Spill (Contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, neutralize the spill with a suitable agent like sodium bicarbonate.[9][10]
-
Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).[11]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[9][11]
-
Decontaminate the area with soap and water.[12]
Major Spill (Outside of a fume hood):
-
Evacuate the area immediately and alert others.[10]
-
Contact your institution's emergency response team.[10]
-
Provide them with the Safety Data Sheet (SDS) for this compound.[10]
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][11] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
Section 2: Synthesis and Handling of Derivatives
The reactivity of the carboxylic acid group in this compound allows for the synthesis of various derivatives, such as acyl chlorides, esters, and amides.
(S)-(-)-2-Acetoxypropionyl Chloride
This is a highly reactive intermediate, and its synthesis and handling require stringent safety measures. Acyl chlorides are corrosive and toxic.[4]
Synthesis Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl gas), add this compound.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) until the evolution of gas (SO₂ and HCl) ceases.[9][13] The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by TLC, if applicable, though acyl chlorides can be unstable on silica gel).[9]
-
Workup: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting (S)-(-)-2-Acetoxypropionyl chloride is often used immediately in the next step without further purification.
Diagram 2: Acyl Chloride Synthesis Troubleshooting
Caption: Troubleshooting guide for the synthesis of (S)-(-)-2-Acetoxypropionyl Chloride.
Esters of this compound
Esterification is a common transformation for carboxylic acids.
Synthesis Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, combine this compound, a large excess of the desired alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[8]
-
Reaction: Heat the mixture to reflux. The reaction is an equilibrium, so removing water as it forms (e.g., using a Dean-Stark apparatus) will drive the reaction towards the product.[8]
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Amides of this compound
Amide bond formation is a cornerstone of peptide and medicinal chemistry.
Synthesis Protocol (via Acyl Chloride):
-
Acyl Chloride Formation: Prepare (S)-(-)-2-Acetoxypropionyl chloride as described in section 2.1.
-
Amidation: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, typically 2-3 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Reaction: Slowly add the freshly prepared (S)-(-)-2-Acetoxypropionyl chloride to the amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, a saturated sodium bicarbonate solution to remove any remaining acid, and brine.
-
Purification: Dry the organic layer, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Section 3: Troubleshooting and FAQs
This section addresses common issues encountered during experiments with this compound and its derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in esterification | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol and/or remove water as it forms using a Dean-Stark trap.[8] |
| Insufficient catalyst. | Ensure an adequate amount of acid catalyst is used. | |
| Low yield in amidation | Inactive acyl chloride. | Ensure the acyl chloride was freshly prepared and used immediately. Acyl chlorides are moisture-sensitive.[9] |
| Protonation of the amine. | Use a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated during the reaction.[3] | |
| Racemization of the chiral center | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder reaction conditions. For amide coupling, consider using peptide coupling reagents (e.g., HATU, HOBt/EDC) which are known to minimize racemization.[14] |
| Epimerization during workup or purification. | Avoid prolonged exposure to acidic or basic conditions during workup. Use neutral or slightly acidic conditions for chromatography if possible. | |
| Side reactions during derivatization | Presence of impurities in starting materials. | Purify the starting this compound before use. |
| Reaction with the acetoxy group. | Under strongly basic or acidic conditions, the acetoxy group can be hydrolyzed. Use mild reaction conditions and appropriate protecting group strategies if necessary. | |
| Difficulty in purifying derivatives | Similar polarities of product and byproducts. | Optimize chromatographic conditions (e.g., different solvent systems, gradient elution). Consider recrystallization from various solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the main hazards of this compound? A1: The primary hazards are skin and serious eye irritation.[2][3] It is a corrosive substance, and appropriate PPE should always be worn.[4]
Q2: How can I ensure the chiral purity of my derivatives? A2: Maintaining chiral integrity is crucial. This can be achieved by:
-
Using mild reaction conditions.
-
Avoiding strong acids or bases and high temperatures, which can promote racemization.
-
For sensitive substrates, using chiral coupling reagents that are known to preserve stereochemistry.[14]
-
Analyzing the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent.
Q3: What is the best way to dispose of waste containing this compound? A3: Waste should be treated as hazardous chemical waste.[15][16] Neutralize acidic waste with a base like sodium bicarbonate before disposal, ensuring the final solution is within the pH limits set by your institution's waste management guidelines.[9][17] Do not pour organic acids down the drain.[18]
Q4: Can I use this compound directly in an amide coupling reaction without converting it to the acyl chloride? A4: Yes, direct amide coupling is possible using peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP.[14][19] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that then reacts with the amine. This method often provides better yields and minimizes side reactions and racemization compared to the acyl chloride method.[14]
Q5: My esterification reaction is not going to completion. What can I do? A5: Fischer esterification is an equilibrium process.[8] To drive the reaction to completion, you can either use a large excess of the alcohol (often as the solvent) or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (S)-(-)-2-Acetoxypropionyl chloride|lookchem [lookchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. 2-Acetoxypropionylchloride synthesis - chemicalbook [chemicalbook.com]
- 12. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. chemtube3d.com [chemtube3d.com]
- 16. reddit.com [reddit.com]
- 17. (R)-(+)-2-Acetoxypropionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. reddit.com [reddit.com]
- 19. Amide synthesis by acylation [organic-chemistry.org]
Validation & Comparative
Analytical methods for determining the enantiomeric excess of (S)-(-)-2-Acetoxypropionic acid
An Objective Comparison of Analytical Methods for Determining the Enantiomeric Excess of (S)-(-)-2-Acetoxypropionic Acid
In the realm of pharmaceutical synthesis and materials science, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a final product's efficacy, safety, and functionality. This compound is one such vital intermediate, where control over its enantiomeric composition is paramount. This guide provides a comprehensive, data-supported comparison of the principal analytical techniques for determining its enantiomeric excess (e.e.). We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals to select and implement the most suitable validation strategy.
The accurate determination of enantiomeric excess is a cornerstone of asymmetric synthesis and quality control.[1] The choice of method is a critical decision driven by factors including the required accuracy, sensitivity, sample throughput, and available instrumentation.[2] This document will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside the classical method of Polarimetry.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical method requires a nuanced understanding of the trade-offs between speed, sensitivity, and the need for sample derivatization. The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric excess of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of volatile (often derivatized) enantiomers on a CSP. | Formation of diastereomers (with a CDA) or transient diastereomeric complexes (with a CSA) leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by the chiral sample. |
| Sample Preparation | Dissolution in mobile phase. | Derivatization to a volatile, thermally stable ester is typically required. | Dissolution in deuterated solvent; may require addition of a Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA). | Dissolution in a suitable solvent at a precise concentration. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL), especially with mass spectrometry (MS) detection. | Moderate to Low; requires sufficient concentration for clear signal integration. | Low; requires relatively high concentrations and is prone to error from impurities.[3] |
| Accuracy & Precision | High, considered a gold standard for quality control.[4] | High, provided derivatization is complete and non-racemizing. | High, based on direct integration of signals. | Moderate; highly dependent on sample purity and precise knowledge of the pure enantiomer's specific rotation.[3] |
| Throughput | Moderate; typical run times are 10-30 minutes. | Moderate; run times are similar to HPLC, but derivatization adds time. | High; rapid analysis once the sample is prepared. | Very High; measurements are nearly instantaneous. |
| Pros | Direct analysis, high reliability, widely applicable.[5] | Exceptional resolution and sensitivity.[6] | Non-separative, provides structural information, fast data acquisition.[7] | Simple, fast, non-destructive. |
| Cons | Requires expensive chiral columns, method development can be time-consuming.[1] | Analyte must be volatile or derivatized, potential for thermal degradation.[1] | Lower sensitivity, potential for signal overlap, cost of chiral agents.[8] | Unreliable for low e.e., highly sensitive to impurities, requires known specific rotation of the pure enantiomer.[3] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most robust and widely adopted method for the enantioselective analysis of non-volatile compounds like carboxylic acids. The direct method, which employs a Chiral Stationary Phase (CSP), is often preferred as it avoids the complexities of derivatization.[5]
Scientific Principle & Rationale
The core of this technique lies in the differential, transient diastereomeric interactions between the enantiomers of 2-acetoxypropionic acid and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for arylpropionic acids and related compounds, creating chiral cavities and utilizing a combination of hydrogen bonding, dipole-dipole, and π-π interactions to achieve separation.[9] The choice of mobile phase, typically a mixture of an alkane and an alcohol, is critical for modulating these interactions to achieve optimal resolution.[9]
Experimental Workflow: Chiral HPLC
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC and GC for the Enantioselective Analysis of 2-Acetoxypropionic Acid
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. 2-Acetoxypropionic acid, a chiral building block and a derivative of lactic acid, presents a common analytical challenge: the accurate quantification of its enantiomers. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the enantioselective analysis of this compound. Drawing upon established principles and experimental data from closely related analogs, we will delve into the causality behind methodological choices, present detailed protocols, and offer a clear comparative framework to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.
The Analytical Imperative: Why Chiral Separation of 2-Acetoxypropionic Acid Matters
Chirality plays a pivotal role in the biological activity of molecules. The spatial arrangement of atoms around a chiral center can lead to significant differences in how enantiomers interact with chiral biological systems such as enzymes and receptors. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even toxic.[1] Therefore, robust and reliable analytical methods for separating and quantifying the enantiomers of chiral intermediates like 2-acetoxypropionic acid are critical in quality control and process development.
Chiral High-Performance Liquid Chromatography (HPLC): A Direct Approach
Chiral HPLC is a widely adopted and versatile technique for the separation of enantiomers.[2][3] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is often the preferred method as it avoids the need for derivatization, thereby simplifying sample preparation and reducing the risk of analytical errors.[4]
The Principle of Chiral Recognition in HPLC
Direct chiral separation by HPLC is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stability constants.[4] This difference in stability results in varying retention times for the two enantiomers, enabling their separation. For acidic compounds like 2-acetoxypropionic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[5][6][7]
Experimental Protocol: Chiral HPLC of 2-Acetoxypropionic Acid
This protocol is based on established methods for the separation of lactic acid derivatives and other small chiral carboxylic acids.[5][6]
1. Instrumentation and Column:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate)), is a suitable choice.[5]
-
Column Dimensions: 150 mm x 4.6 mm, 3 µm particle size.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol, IPA) with a small amount of an acidic modifier. A typical starting composition is n-hexane/IPA/trifluoroacetic acid (TFA) at a ratio of 90:10:0.1 (v/v/v). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm, where the carboxyl group exhibits some absorbance.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the 2-acetoxypropionic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
Causality Behind Experimental Choices
-
Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak® AD-3 are known for their broad enantioselectivity for a wide range of chiral compounds, including those with carboxylic acid functional groups. The helical structure of the polysaccharide derivative creates chiral grooves where enantiomers can interact differently.
-
Mobile Phase: The use of a normal-phase mobile phase (n-hexane/IPA) provides a different selectivity compared to reversed-phase conditions and is often successful for the separation of polar analytes on polysaccharide-based CSPs. The addition of TFA ensures that the analyte is in its non-ionized form, which is essential for consistent interaction with the stationary phase and for achieving sharp, symmetrical peaks.
Chiral Gas Chromatography (GC): An Indirect but Powerful Alternative
Gas chromatography is renowned for its high efficiency and sensitivity.[7] However, for non-volatile and polar compounds like carboxylic acids, direct analysis is not feasible.[8] Therefore, a derivatization step is mandatory to convert 2-acetoxypropionic acid into a more volatile and thermally stable derivative.[9]
The Principle of Chiral Separation in GC
Two main strategies can be employed for chiral GC analysis:
-
Direct Separation on a Chiral Column: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9] The chiral cavities of the cyclodextrin molecules allow for differential inclusion of the enantiomeric derivatives, leading to their separation.
-
Indirect Separation on an Achiral Column: The enantiomers are first reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[10]
For this guide, we will focus on the direct separation method, which is generally more straightforward.
Experimental Protocol: Chiral GC of 2-Acetoxypropionic Acid Methyl Ester
This protocol involves a two-step process: derivatization followed by GC analysis.
1. Derivatization to Methyl Esters:
-
Reagents: A methylating agent such as trimethyloxonium tetrafluoroborate (TMO) or BF3-methanol can be used.[9]
-
Procedure (using TMO):
-
To an aqueous sample containing 2-acetoxypropionic acid, add TMO.
-
The reaction proceeds rapidly at room temperature to form the methyl ester derivative.
-
The resulting methyl esters can be extracted using a suitable organic solvent or by solid-phase microextraction (SPME) for analysis.[9]
-
2. Chiral GC Analysis:
-
Instrumentation and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: A cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin, is recommended. An example is the Astec® CHIRALDEX™ B-DP column.
-
Column Dimensions: 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program: An isothermal or temperature-programmed method can be used. A starting point could be an initial temperature of 70 °C, held for a few minutes, followed by a ramp to a higher temperature.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (for FID).
-
Split Ratio: A split injection is typically used to avoid column overloading, with a ratio of 50:1 or higher.
-
Causality Behind Experimental Choices
-
Derivatization: Methylation is a common and effective way to increase the volatility and thermal stability of carboxylic acids, making them amenable to GC analysis.[11] The esterification reaction effectively masks the polar carboxyl group.
-
Chiral Column: Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds in GC. The size of the cyclodextrin cavity and the nature of its substituents determine the enantioselectivity for a given analyte. For small molecules like the methyl ester of 2-acetoxypropionic acid, these columns often provide excellent resolution.[12]
Comparative Analysis: Chiral HPLC vs. GC
The choice between chiral HPLC and GC for the analysis of 2-acetoxypropionic acid enantiomers depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[4] | Separation of volatile derivatives on a chiral stationary phase.[9] |
| Sample Preparation | Minimal; dissolution in mobile phase. | Mandatory derivatization to increase volatility.[8] |
| Instrumentation | HPLC system with UV/DAD detector. | GC system with FID or MS detector. |
| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®).[5] | Cyclodextrin-based (e.g., CHIRALDEX™). |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often under 15 minutes, but sample preparation adds time. |
| Sensitivity | Dependent on the chromophore of the analyte and the detector used. | Generally high, especially with an FID detector. |
| Robustness | Generally robust and reproducible methods. | Derivatization step can introduce variability if not carefully controlled. |
| Advantages | - Direct analysis without derivatization- Milder operating conditions- Wide applicability | - High resolution and efficiency- High sensitivity (FID)- Can be coupled with MS for structural information |
| Disadvantages | - Higher cost of chiral columns and solvents- Potentially longer analysis times | - Derivatization is essential and adds a step to the workflow- Not suitable for thermally labile compounds |
Visualizing the Workflows
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Experimental workflow for chiral GC analysis.
Conclusion and Recommendations
Both chiral HPLC and chiral GC are powerful and viable techniques for the enantioselective analysis of 2-acetoxypropionic acid.
-
Chiral HPLC is recommended when a direct analysis is preferred, to avoid the complexities and potential sources of error associated with derivatization. It is particularly well-suited for routine quality control in a pharmaceutical setting where robustness and simplicity are highly valued.
-
Chiral GC offers the advantages of high resolution and sensitivity. It is an excellent choice when high sample throughput is required (as the chromatographic run times can be shorter) and when the laboratory has established robust derivatization protocols. The coupling of GC with mass spectrometry also provides an orthogonal detection method that can be invaluable for structural confirmation and impurity profiling.
Ultimately, the choice of method will depend on the specific analytical requirements, available instrumentation, and the expertise within the laboratory. It is often beneficial to develop and validate both methods to have complementary techniques for comprehensive characterization and quality assurance of chiral molecules.
References
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
A Comprehensive Guide to the Spectroscopic Validation of (S)-(-)-2-Acetoxypropionic Acid
This guide provides an in-depth validation of the spectroscopic data for (S)-(-)-2-Acetoxypropionic acid, a key chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] For professionals in drug development and chemical synthesis, unequivocal structural confirmation is paramount, as the specific stereochemistry of such compounds can profoundly influence biological activity.[1]
This document moves beyond a simple data sheet, offering a comparative analysis framework. By juxtaposing the spectral data of this compound with its structural precursor, propionic acid, we establish a self-validating system. Every experimental choice is explained, grounding the interpretation in both fundamental principles and authoritative standards for data integrity, such as those recommended by IUPAC and maintained by the National Institute of Standards and Technology (NIST).[2][3][4]
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Expert Insight: The Causality of IR Absorption
Infrared spectroscopy is the foundational step in structural elucidation, providing a rapid, non-destructive confirmation of the functional groups present. For this compound, we anticipate characteristic vibrations from two distinct carbonyl groups (one from the carboxylic acid, one from the ester) and a broad hydroxyl (O-H) stretch, which are absent in simpler precursors. The presence and position of these bands provide the initial, high-confidence fingerprint of the molecule.
Experimental Protocol: Acquiring High-Fidelity FT-IR Data
The following protocol ensures the acquisition of a clean, interpretable spectrum, typically using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has a stable background.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Apply a single drop of this compound directly onto the ATR crystal to form a thin film.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final spectrum, which is then baseline-corrected.
Caption: High-level workflow for FT-IR data acquisition using an ATR accessory.
Data Analysis & Comparative Interpretation
The experimental spectrum of this compound is compared against the known spectrum of propionic acid to highlight the addition of the acetoxy group.
| Functional Group Vibration | Propionic Acid (Expected Range) | This compound (Experimental) | Interpretation |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad)[5] | 2500-3300 cm⁻¹ (very broad) | Confirms the presence of the hydrogen-bonded carboxylic acid moiety in both molecules. |
| C-H Stretch (Alkyl) | ~2850-2990 cm⁻¹ | ~2950-3000 cm⁻¹ | Indicates the presence of the saturated carbon backbone. |
| C=O Stretch (Ester) | N/A | ~1760 cm⁻¹ | Key Differentiating Peak. Unambiguously confirms the presence of the acetoxy group's ester carbonyl. |
| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹[5] | ~1720 cm⁻¹ | Confirms the carboxylic acid carbonyl. The presence of two distinct C=O peaks is a strong validation point. |
| C-O Stretch | ~1210-1320 cm⁻¹ | ~1220 cm⁻¹ & ~1130 cm⁻¹ | Corresponds to the C-O single bonds in the ester and carboxylic acid groups. |
Note: Experimental values are typical and may vary slightly based on instrumentation and sampling method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the precise atomic connectivity of the molecule. By analyzing both proton (¹H) and carbon-13 (¹³C) spectra, we can map the complete carbon-hydrogen framework and confirm the successful synthesis of the target molecule. All chemical shifts are reported relative to tetramethylsilane (TMS) at 0.0 ppm, following IUPAC recommendations.[3]
¹H NMR Spectroscopy
The structure of this compound contains four distinct proton environments. The chemical shift of the methine proton (-CH) is expected to be significantly downfield due to the deshielding effect of two adjacent oxygen atoms. The splitting patterns (multiplicity), governed by the n+1 rule, are critical for confirming neighboring protons.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.[6]
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard pulse-acquire sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 8-16 scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then integrated to determine the relative ratios of protons in each environment.
Caption: Standard experimental workflow for acquiring a ¹H NMR spectrum.
| Proton Assignment | Propionic Acid (¹H NMR) | This compound (¹H NMR) | Interpretation |
| -COOH | ~10-12 ppm (s, broad, 1H)[6] | ~11.0 ppm (s, broad, 1H) | The highly deshielded carboxylic acid proton is present and confirms this functional group. |
| -CH- | N/A | ~5.1 ppm (q, 1H) | Key Signal. The downfield shift confirms the proton is attached to a carbon bearing two oxygens. The quartet (q) splitting correctly indicates its coupling to the adjacent methyl group (-CH₃). |
| -CH₂- | ~2.4 ppm (q, 2H)[6] | N/A | The absence of this signal and the appearance of the methine quartet at 5.1 ppm confirms the substitution at the C2 position. |
| Acetoxy -CH₃ | N/A | ~2.1 ppm (s, 3H) | Key Signal. A singlet integrating to 3 protons, characteristic of an acetyl methyl group, confirming the presence of the acetoxy moiety. |
| Propionyl -CH₃ | ~1.2 ppm (t, 3H)[6] | ~1.5 ppm (d, 3H) | The signal is shifted slightly downfield. Critically, its multiplicity changes from a triplet (t) in propionic acid to a doublet (d), correctly reflecting its coupling to the single adjacent methine proton. |
Note: s=singlet, d=doublet, t=triplet, q=quartet. Chemical shifts are approximate for CDCl₃ solvent.
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR provides a singlet for each unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical environment. We expect five distinct carbon signals for this compound, with the two carbonyl carbons appearing furthest downfield.
The protocol is similar to ¹H NMR, with the key difference being that the spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is used to collapse C-H coupling, ensuring each unique carbon appears as a single line. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay are required.
Caption: Simplified workflow for acquiring a proton-decoupled ¹³C NMR spectrum.
The following table presents experimental data for this compound, sourced from the PubChem database.[7]
| Carbon Assignment | This compound (¹³C NMR in CDCl₃) | Interpretation |
| Carboxylic Acid C=O | ~175 ppm | The downfield shift is characteristic of a carboxylic acid carbonyl carbon. |
| Ester C=O | ~170 ppm | The distinct signal confirms the second carbonyl group of the ester. |
| -CH- | ~68 ppm | The chemical shift is consistent with a carbon atom bonded to two electronegative oxygen atoms. |
| Acetoxy -CH₃ | ~20 ppm | Typical chemical shift for an acetyl methyl carbon. |
| Propionyl -CH₃ | ~16 ppm | The upfield shift is characteristic of a terminal alkyl methyl carbon. |
The presence of all five predicted carbon signals at their expected chemical shifts provides conclusive evidence for the carbon skeleton of the molecule.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expert Insight: Ionization and Fragmentation Pathways
Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of structural evidence. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the molecular ion, typically as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. The exact mass measurement from a high-resolution instrument can be used to confirm the molecular formula (C₅H₈O₄).[1]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ or [M-H]⁻ are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Data Analysis & Comparative Interpretation
| Ion | Propionic Acid | This compound | Interpretation |
| Molecular Formula | C₃H₆O₂[5] | C₅H₈O₄[1] | The formula is confirmed by high-resolution MS. |
| Molecular Weight | 74.08 g/mol [5] | 132.12 g/mol [1] | The increase of 58.04 g/mol corresponds exactly to the addition of an acetyl group (C₂H₂O). |
| [M-H]⁻ (Negative Ion Mode) | m/z 73 | m/z 131 | Key Observation. The detection of the deprotonated molecular ion at m/z 131 confirms the molecular weight of the target compound. |
| Key Fragment Ion | m/z 45 [COOH]⁺[8] | m/z 73 [M-CH₃COO]⁺ | Fragmentation analysis can further support the structure, showing the loss of characteristic neutral fragments like acetic acid. |
The Question of Chirality: Beyond Standard Spectroscopy
Expert Insight: Limitations of Achiral Spectroscopic Methods
It is critical to understand that IR, standard NMR, and MS are achiral techniques. They will produce identical spectra for both this compound and its enantiomer, (R)-(+)-2-Acetoxypropionic acid, as the atomic connectivity and functional groups are the same. Distinguishing between enantiomers requires a technique that interacts with the molecule's three-dimensional stereochemistry.[9][10]
The Decisive Role of Optical Rotation
The definitive validation of the specific (S)-enantiomer is achieved through polarimetry, which measures the rotation of plane-polarized light by a chiral molecule. Each enantiomer rotates light by an equal magnitude but in opposite directions.
Comparative Data: Enantiomeric Distinction
| Parameter | This compound | (R)-(+)-2-Acetoxypropionic Acid |
| Specific Rotation ([α]D) | -44° to -55° (c=7 in CHCl₃)[1] | +44° to +55° (Expected) |
| Sign of Rotation | Levorotatory (-) | Dextrorotatory (+) |
The experimentally observed negative optical rotation is the conclusive piece of data that validates the sample as the (S)-enantiomer.
Conclusion: A Self-Validating Spectroscopic Profile
The comprehensive analysis presented in this guide provides an unequivocal validation of the structure and identity of this compound.
-
IR Spectroscopy confirmed the essential functional groups: a carboxylic acid, an ester, and an alkyl backbone.
-
¹H and ¹³C NMR Spectroscopy provided a complete and unambiguous map of the C-H framework, with chemical shifts and coupling patterns perfectly matching the proposed structure and differentiating it from its precursor.
-
Mass Spectrometry verified the correct molecular weight and, by extension, the molecular formula.
-
Polarimetry provided the final, crucial confirmation of the specific (S)-stereochemistry.
By systematically employing this multi-technique, comparative approach, researchers and drug development professionals can proceed with the utmost confidence in the identity and purity of this vital chiral intermediate.
References
-
National Institute of Standards and Technology (NIST). Atomic Spectra Database. [Link]
-
Re3data.org. NIST Atomic Spectra Database. [Link]
-
Data.gov. NIST Atomic Spectra Database - SRD 78. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
National Institute of Standards and Technology (NIST). NIST Atomic Spectra Database Lines Form. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]
-
Data.gov. NIST Atomic Energy Levels and Spectra Bibliographic Database. [Link]
-
SpectraBase. Propionic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6326324, (2S)-2-(Acetyloxy)propanoic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
-
American Chemical Society. IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. [Link]
-
SpectraBase. This compound - 13C NMR Spectrum. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. [Link]
- Agoston, A., et al. (2007). Chemometric interpretation of spectroscopic data for chiral probing: A review. Microchemical Journal.
-
Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
-
ResearchGate. (PDF) IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. [Link]
-
Polavarapu, P. L. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Atomic Spectra Database | NIST [nist.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. iupac.org [iupac.org]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers at the forefront of chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for creating complex molecules, from life-saving pharmaceuticals to advanced materials. Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, often relies on a powerful and reliable strategy: the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] Its own, well-defined chirality then directs a subsequent chemical reaction, forcing the creation of a new stereocenter with a specific, predictable configuration.[1][2] After fulfilling its role, the auxiliary is cleaved and can often be recovered for reuse.[1][2] This three-step process—attachment, diastereoselective transformation, and cleavage—remains a cornerstone of asymmetric synthesis due to its versatility, predictability, and robustness.[3]
This guide provides an in-depth comparative analysis of the most influential chiral auxiliaries used in modern organic synthesis. Authored from the perspective of a seasoned application scientist, it moves beyond simple protocols to dissect the underlying principles of stereocontrol, compare performance across different platforms using experimental data, and provide the practical insights necessary for selecting the optimal auxiliary for your specific synthetic challenge.
The Ideal Chiral Auxiliary: A Conceptual Framework
Before comparing specific examples, it's crucial to understand the criteria for an effective chiral auxiliary. The ideal auxiliary should be:
-
Readily Available and Inexpensive: Both enantiomers should be accessible to allow for the synthesis of either product enantiomer.
-
Easily Attached and Cleaved: The formation of the substrate-auxiliary conjugate and the final removal of the auxiliary should proceed in high yield under mild conditions that do not compromise the stereochemical integrity of the product.[4]
-
Highly Stereodirecting: It must provide a strong conformational bias to ensure high diastereoselectivity in the key bond-forming reaction.
-
Crystalline: Crystalline derivatives often allow for easy purification and enrichment of the major diastereomer by recrystallization.
-
Recoverable: Efficient recovery and recycling of the auxiliary are critical for process economy, especially on a large scale.
The general workflow for employing a chiral auxiliary is a robust and validated process, as illustrated below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Analysis of Leading Chiral Auxiliaries
We will now examine four of the most trusted and versatile classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, Myers' Pseudoephedrine Amides, and Corey's 8-Phenylmenthol derivatives.
Evans' Oxazolidinone Auxiliaries
Introduced and popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used class for stereoselective synthesis.[2][5] Derived from readily available amino alcohols, their rigid structure and predictable chelation behavior provide exceptional levels of stereocontrol in a variety of transformations, most notably aldol and alkylation reactions.[2][5][6]
Mechanism of Stereocontrol: The power of Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon treatment with a Lewis acid (like dibutylboron triflate) and a hindered base.[7] The substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. This steric hindrance forces an incoming electrophile (such as an aldehyde in an aldol reaction) to approach from the less hindered face, leading to a highly ordered, chair-like six-membered transition state (Zimmerman-Traxler model).[7] This predictable arrangement dictates the absolute stereochemistry of the two newly formed stereocenters.[7]
Caption: Chelation-controlled transition state in an Evans' asymmetric aldol reaction.
Performance and Applications: Evans' auxiliaries provide excellent diastereoselectivity, often exceeding 99:1, in alkylations, aldol reactions, and Diels-Alder reactions.[5][7][8]
| Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90 | Evans, D. A. et al. (1982) |
| Aldol | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 99:1 (syn:anti) | 85 | Evans, D. A. et al. (1981) |
| Diels-Alder | N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 99.5:0.5 (endo) | 90 | Evans, D. A. et al. (1988) |
Cleavage: A key advantage is the variety of mild methods available for auxiliary removal, which allows access to a range of functional groups.[9]
-
LiBH₄ or LiAlH₄: Reductive cleavage to the chiral primary alcohol.[9]
-
Alkoxides (e.g., NaOMe/MeOH): Transesterification to the chiral ester.[9]
-
Lewis Acids (e.g., Yb(OTf)₃): Catalytic conversion to esters, amides, or acids.[11]
Oppolzer's Camphorsultam
Derived from naturally occurring camphor, Oppolzer's sultam is a highly crystalline and conformationally rigid chiral auxiliary.[2][12] Its rigid bicyclic structure provides a well-defined steric environment, making it exceptionally effective for controlling stereochemistry in reactions like Diels-Alder cycloadditions, conjugate additions, and aldol reactions.[13][14]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the sultam ring, which effectively shields one face of the attached prochiral group (e.g., an acryloyl moiety). In the case of N-acyl derivatives, chelation between the carbonyl oxygen, the sulfonyl oxygen, and a Lewis acid creates a rigid conformation. This forces electrophiles to approach from the less hindered face, leading to high diastereoselectivity.
Performance and Applications: Oppolzer's sultam is particularly renowned for its performance in asymmetric Diels-Alder reactions.[14]
| Reaction Type | Substrate | Electrophile/Diene | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Diels-Alder | N-acryloyl camphorsultam | Cyclopentadiene | >98:2 (endo) | 95 | Oppolzer, W. et al. (1987) |
| Aldol | N-propionyl camphorsultam | Benzaldehyde | 97:3 (anti:syn) | 85 | Helmchen, G. et al. (1986) |
| Conjugate Addn. | N-enoyl camphorsultam | (CH₃)₂CuLi | >99:1 | 91 | Oppolzer, W. et al. (1991) |
Cleavage: Cleavage is typically achieved via hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄), similar to Evans' auxiliaries. The high crystallinity of the auxiliary often facilitates its recovery in high purity.
Myers' Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine serves as a practical and highly effective chiral auxiliary, particularly for the asymmetric alkylation of enolates to produce α-substituted chiral carboxylic acids, alcohols, and aldehydes.[15][16][17] A key advantage is its origin as an inexpensive commodity chemical, available in both enantiomeric forms.[17]
Mechanism of Stereocontrol: The pseudoephedrine amide is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of lithium chloride.[18] This generates a rigid, internally chelated Z-enolate where the lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl group.[15] The phenyl group and the C-methyl group of the auxiliary effectively block the top face of the enolate, directing the incoming alkylating agent to the bottom face with high fidelity.[1]
Caption: Steric shielding in the lithium chelated enolate of a Myers' pseudoephedrine amide.
Performance and Applications: The Myers' auxiliary system demonstrates remarkable performance, often providing diastereomerically pure products after a single crystallization. It has a broad substrate scope, showing high selectivity even with less reactive alkyl halides.[15]
| Reaction Type | Substrate | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Alkylation | Pseudoephedrine propionamide | Methyl iodide | >99:1 | 97 | Myers, A. G. et al. (1997)[18] |
| Alkylation | Pseudoephedrine propionamide | Benzyl bromide | >99:1 | 95 | Myers, A. G. et al. (1997)[18] |
| Alkylation | Pseudoephedrine propionamide | n-Butyl iodide | >99:1 | 92 | Myers, A. G. et al. (1997)[18] |
Cleavage: The cleavage of pseudoephedrine amides is straightforward and versatile.[2]
-
Acidic or Basic Hydrolysis: Yields the chiral carboxylic acid. The auxiliary can be recovered.
-
Reduction (e.g., LiAlH₄, LiBH₄): Provides the chiral alcohol.
-
Addition of Organometallics (e.g., R-MgBr): Gives the chiral ketone.
8-Phenylmenthol
Introduced by E.J. Corey, (-)-8-phenylmenthol was one of the pioneering auxiliaries in asymmetric synthesis.[1][2] It is particularly effective in Diels-Alder reactions and conjugate additions, where the bulky dimethylbenzyl group provides a powerful steric shield.[][20]
Mechanism of Stereocontrol: For α,β-unsaturated esters derived from 8-phenylmenthol, the auxiliary is believed to adopt a conformation where the bulky phenyl-containing group blocks one face of the dienophile (the si face).[][20] This forces the diene to approach from the opposite, more accessible re face, controlling the stereochemical outcome of the cycloaddition.[]
Performance and Applications: While perhaps less commonly used today than Evans' or Myers' auxiliaries due to its somewhat difficult preparation, 8-phenylmenthol remains a powerful tool, especially for [4+2] cycloadditions.[2]
| Reaction Type | Substrate | Diene/Nucleophile | Diastereomeric excess (d.e.) | Yield (%) | Reference |
| Diels-Alder | (-)-8-phenylmenthyl acrylate | 5-benzyloxymethylcyclopentadiene | 98% | 85 | Corey, E. J. & Ensley, H. E. (1975) |
| Alkylation | (-)-8-phenylmenthyl methoxyacetate | Allyl bromide | 88% | 83-100 | Oppolzer, W. et al. (1983)[21] |
| Conjugate Addn. | (-)-8-phenylmenthyl crotonate | Li(p-tolyl)₂Cu | 99% | 90 | Whitesell, J. K. et al. (1982) |
Cleavage: The ester linkage is typically cleaved by hydrolysis (saponification) or reduction with reagents like LiAlH₄ to furnish the corresponding acid or alcohol.[20]
Head-to-Head Performance Summary
| Feature | Evans' Oxazolidinones | Oppolzer's Camphorsultam | Myers' Pseudoephedrine | 8-Phenylmenthol |
| Primary Use | Aldol, Alkylation, Diels-Alder | Diels-Alder, Conjugate Addition | Alkylation | Diels-Alder, Conjugate Addition |
| Stereocontrol | Excellent (>99% de) | Excellent (>98% de) | Excellent (>99% de) | Very Good (>90% de) |
| Mechanism | Chelation Control | Steric Shielding (Rigid) | Chelation Control | Steric Shielding |
| Attachment | N-Acylation (mild) | N-Acylation | N-Acylation | Esterification |
| Cleavage | Versatile (acid, alcohol, ester) | Hydrolysis, Reduction | Versatile (acid, alcohol, ketone) | Hydrolysis, Reduction |
| Crystallinity | Good | Excellent | Excellent (often) | Moderate |
| Availability | Widely available | Widely available | Inexpensive, but regulated | Less common |
Experimental Protocols: Asymmetric Alkylation
To provide a practical context, detailed protocols for the asymmetric alkylation of a propionyl group using both Evans' and Myers' auxiliaries are provided below. These protocols are designed to be self-validating, yielding products whose diastereomeric purity can be readily assessed by standard techniques like ¹H NMR or GC analysis.
Protocol 1: Evans' Asymmetric Alkylation
This three-step sequence involves acylation of the auxiliary, diastereoselective alkylation, and hydrolytic cleavage.[4][22]
Step A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool the solution to -78 °C under argon.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic phase. The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography.
Step C: Hydrolytic Cleavage
-
Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 1.0 M).
-
Stir vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution (1.5 M, 5.0 equiv) and stir for 30 minutes.
-
Acidify the mixture to pH ~2 with HCl and extract the chiral carboxylic acid product with dichloromethane. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Protocol 2: Myers' Asymmetric Alkylation
This protocol highlights the use of pseudoephedrine for a similar transformation.[4][18]
Step A: N-Acylation of (1R,2R)-Pseudoephedrine
-
Suspend (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in anhydrous toluene (0.5 M) at 0 °C.
-
Add propionyl chloride (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv).
-
Allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by recrystallization or chromatography.
Step B: Diastereoselective Alkylation
-
Suspend the pseudoephedrine propionamide (1.0 equiv) and anhydrous lithium chloride (5.0 equiv) in anhydrous THF (0.1 M) under argon.
-
Cool the suspension to -78 °C and add lithium diisopropylamide (LDA) (2.2 equiv, freshly prepared or commercial solution) dropwise.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete enolate formation.
-
Re-cool the solution to 0 °C and add benzyl bromide (1.5 equiv) dropwise.
-
Stir at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. The product is often highly crystalline and can be purified by recrystallization to yield a single diastereomer.
Step C: Hydrolytic Cleavage
-
Dissolve the purified alkylated amide (1.0 equiv) in THF (0.2 M).
-
Add 1 M sulfuric acid (10 equiv) and heat the mixture to reflux for 12 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether to obtain the chiral carboxylic acid.
-
The aqueous layer can be basified with NaOH and extracted with dichloromethane to recover the pseudoephedrine auxiliary.
Conclusion and Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' oxazolidinones offer unparalleled versatility and a vast literature precedent, making them a reliable choice for a wide range of C-C bond formations, especially aldol reactions.[5]
-
Oppolzer's camphorsultam provides exceptional steric shielding and crystallinity, rendering it a superior choice for reactions like the Diels-Alder cycloaddition.[2]
-
Myers' pseudoephedrine amides represent a highly practical and powerful method for asymmetric alkylations, offering broad substrate scope and often yielding diastereomerically pure products with a simple recrystallization.[15][17]
-
8-Phenylmenthol , while an older auxiliary, still demonstrates high efficacy in specific cycloaddition and conjugate addition reactions.[20]
Ultimately, the optimal auxiliary depends on the specific transformation, the desired product, and practical considerations such as cost and scalability. By understanding the mechanistic underpinnings and comparative performance of these powerful molecular tools, researchers can continue to push the boundaries of chemical synthesis, building complex, life-impacting molecules with precision and control.
References
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Flores-Geant, R., & Tlahuext, H. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
Chiral auxiliary - chemeurope.com. Available at: [Link]
-
Merino, P. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(3), 154-164. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Available at: [Link]
-
Ling-Yan, C., & Pei-Qiang, H. (2024). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 27(4). Available at: [Link]
-
Huang, T., & Tang, Y. (2003). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry, 68(26), 10144-10147. Available at: [Link]
-
Oppolzer, W., & Löher, H. J. (1983). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. Helvetica Chimica Acta, 66(5), 1392-1402. Available at: [Link]
-
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. (2025). Oreate AI Blog. Available at: [Link]
-
Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. (2025). ACS Fall 2025. Available at: [Link]
-
Reddy, K. L., & Sharwan, B. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. Available at: [Link]
-
Camphorsultam - Wikipedia. Available at: [Link]
-
Mondal, G. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(91), 49953-49970. Available at: [Link]
-
Myers Asymmetric Alkylation. SynArchive. Available at: [Link]
-
Larrow, J. F., & Pfaltz, A. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 80(12), 1442. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2007). ResearchGate. Available at: [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Harvard University. Available at: [Link]
-
Britton, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at: [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (258-259), 23-29. Available at: [Link]
-
Myers, A. G., Yang, B. H., & Gleason, J. L. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362. Available at: [Link]
-
Parra-Rivera, A. C., et al. (2020). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 85(15), 9955-9966. Available at: [Link]
-
Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. Available at: [Link]
-
Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2024). ResearchGate. Available at: [Link]
-
Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1545-1552. Available at: [Link]
Sources
- 1. Chiral_auxiliary [chemeurope.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Camphorsultam - Wikipedia [en.wikipedia.org]
- 13. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 16. synarchive.com [synarchive.com]
- 17. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY - ProQuest [proquest.com]
- 22. chemistry.williams.edu [chemistry.williams.edu]
A Tale of Two Enantiomers: A Comparative Guide to (S)-(-)- and (R)-(+)-2-Acetoxypropionic Acid in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. This guide provides an in-depth technical comparison of two closely related yet stereochemically distinct chiral building blocks: (S)-(-)-2-Acetoxypropionic acid and its enantiomer, (R)-(+)-2-Acetoxypropionic acid. While structurally mirror images, their applications in stereoselective reactions can lead to vastly different results, a critical consideration in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
The Significance of Chirality: A Brief Overview
Chirality is a fundamental concept in chemistry, where a molecule is non-superimposable on its mirror image. These mirror images are known as enantiomers. In the pharmaceutical industry, the different enantiomers of a chiral drug can exhibit distinct pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active, while the other could be less potent, inactive, or even cause adverse effects. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern drug development. This has driven the demand for versatile and efficient chiral building blocks like the enantiomers of 2-acetoxypropionic acid.
Physical and Chemical Properties at a Glance
While enantiomers share the same physical properties in an achiral environment (e.g., boiling point, density, and refractive index), they rotate plane-polarized light in equal but opposite directions. This optical activity is a key distinguishing feature.
| Property | This compound | (R)-(+)-2-Acetoxypropionic acid |
| CAS Number | 36394-74-8 | 18668-00-3 |
| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol | 132.11 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Optical Rotation | Negative (-) | Positive (+) |
Stereoselective Applications: A Tale of Divergent Roles
The utility of (S)-(-)- and (R)-(+)-2-acetoxypropionic acid in stereoselective synthesis is best illustrated through their distinct applications. The (S)-enantiomer has found a well-established role as a key chiral building block in the synthesis of complex pharmaceuticals, while both enantiomers, in the form of their acyl chlorides, can theoretically be employed as chiral acylating agents in kinetic resolutions.
This compound: A Cornerstone in the Synthesis of Iopamidol
A prime example of the industrial application of this compound is its use in the synthesis of Iopamidol, a non-ionic, low-osmolar X-ray contrast agent. The synthesis of Iopamidol requires the introduction of a specific chiral side chain, which is achieved by using (S)-2-acetoxypropionyl chloride.
The stereochemistry of this side chain is crucial for the pharmacological properties and tolerance of the final drug. The (S)-enantiomer is specifically chosen to ensure the formation of the correct diastereomer of the final product.
The following is a representative protocol for the acylation step in the synthesis of an Iopamidol precursor, illustrating the use of (S)-2-acetoxypropionyl chloride.
Reaction:
-
Starting Material: 5-amino-N,N'-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide
-
Reagent: (S)-2-acetoxypropionyl chloride
-
Solvent: N,N-dimethylacetamide (DMA)
-
Temperature: Room temperature
Procedure:
-
The starting diamide is dissolved in N,N-dimethylacetamide.
-
(S)-2-acetoxypropionyl chloride is added slowly to the solution while maintaining the temperature.
-
The reaction is stirred at room temperature for several hours until completion, monitored by a suitable analytical technique (e.g., HPLC).
-
The reaction is then quenched, and the product is isolated and purified.
This highly specific application underscores the importance of the (S)-enantiomer as a chiral building block where the transfer of its stereochemical integrity to the final product is essential.
Caption: Workflow for the acylation step in Iopamidol synthesis.
(R)-(+)-2-Acetoxypropionic Acid: A Chiral Resolving Agent in Kinetic Resolution
While large-scale industrial applications of the (R)-enantiomer are less documented than its (S)-counterpart, its utility can be demonstrated in the context of kinetic resolution. Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral reagent. (R)-(+)-2-acetoxypropionyl chloride can serve as such a chiral acylating agent for the resolution of racemic alcohols and amines.
In a typical kinetic resolution via acylation, one enantiomer of the racemic substrate reacts faster with the chiral acylating agent, leading to the formation of a diastereomeric ester or amide and leaving the unreacted substrate enriched in the other enantiomer.
The following is a generalized protocol for the kinetic resolution of a racemic secondary alcohol. The specific conditions and results would be substrate-dependent.
Reaction:
-
Substrate: Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Reagent: (R)-(+)-2-acetoxypropionyl chloride
-
Base: A non-nucleophilic base (e.g., pyridine or a hindered tertiary amine)
-
Solvent: An aprotic solvent (e.g., dichloromethane or toluene)
-
Temperature: Typically low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
Procedure:
-
The racemic alcohol and the base are dissolved in the solvent and cooled to the desired temperature.
-
A solution of (R)-(+)-2-acetoxypropionyl chloride in the same solvent is added dropwise.
-
The reaction is monitored by a suitable technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is quenched at approximately 50% conversion to optimize for both the yield and enantiomeric excess of the unreacted alcohol.
-
The mixture is worked up to separate the acylated product from the unreacted alcohol.
The effectiveness of the kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more efficient resolution.
A Comparative Guide to Chiral Synthons: Evaluating (S)-(-)-2-Acetoxypropionic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral building block is paramount to achieving high stereoselectivity and overall efficiency. Among the arsenal of available synthons, α-hydroxy acids and their derivatives, sourced from the chiral pool, are of significant importance. This guide provides an in-depth technical comparison of (S)-(-)-2-Acetoxypropionic acid and its efficacy as a chiral building block against other commonly employed synthons, namely derivatives of (S)-lactic acid and (S)-mandelic acid. We will delve into their performance in the synthesis of pharmaceutically relevant molecules, supported by experimental data and detailed protocols, to inform the rational design of stereoselective synthetic routes.
Introduction to Chiral Building Blocks and the Significance of α-Hydroxy Acid Synthons
Chiral building blocks are enantiomerically pure compounds that introduce stereocenters into a target molecule.[1] The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and α-hydroxy acids, which serve as versatile starting materials in organic synthesis.
This compound, a derivative of the naturally occurring (S)-lactic acid, is a valuable C3 chiral synthon. The temporary protection of the hydroxyl group as an acetate ester can offer advantages in certain synthetic transformations by modifying the molecule's reactivity and steric environment. This guide will explore the practical implications of this structural modification in comparison to other synthons where the hydroxyl group is either free, protected differently, or part of a different molecular scaffold.
Performance Comparison in Asymmetric Synthesis: The Case of 2-Arylpropionic Acids (Profens)
A significant application of these chiral synthons is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." The pharmacological activity of these drugs, such as ibuprofen and naproxen, resides almost exclusively in the (S)-enantiomer.[2] Therefore, the enantioselective synthesis of these compounds is of great industrial and academic interest.
Here, we compare the effectiveness of different chiral auxiliaries derived from (S)-lactic acid and (S)-mandelic acid in the synthesis of (S)-ibuprofen. A common strategy involves the coupling of the chiral auxiliary to an achiral carboxylic acid, followed by a diastereoselective alkylation or arylation step to introduce the stereocenter.
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Synthesis of (S)-Ibuprofen Derivatives
| Chiral Auxiliary | Target Moiety | Key Reaction Step | Diastereomeric Ratio (d.r.) | Overall Yield | Reference |
| (S)-Lactic acid piperidide | (S)-Ibuprofen ester | Esterification & dynamic kinetic resolution | 85:15 | Good | [3][4] |
| (S)-Lactic acid morpholide | (S)-Ibuprofen ester | Esterification & dynamic kinetic resolution | 82:18 | Good | [3][4] |
| (S)-Lactic acid pyrrolidide | (S)-Ibuprofen ester | Esterification & dynamic kinetic resolution | 92:8 | Good | [3][4] |
The data in Table 1, derived from a study by Amoroso et al., demonstrates that amides of (S)-lactic acid can serve as effective chiral auxiliaries in the synthesis of (S)-ibuprofen esters through a dynamic kinetic resolution process.[3][4] The diastereoselectivity of the esterification is influenced by the nature of the amide group, with the pyrrolidine derivative showing the highest selectivity.[3][4]
While a direct experimental comparison for this compound in this specific context is lacking in the available literature, we can infer its potential role. The acetoxy group can influence the steric and electronic properties of the chiral auxiliary, potentially altering the diastereoselectivity of subsequent transformations. The acetylated form may offer different solubility profiles and could be advantageous in specific solvent systems or with particular reagents.
Mechanistic Considerations: The Role of the Hydroxyl Protection
The choice to acetylate the hydroxyl group of (S)-lactic acid to form this compound is a deliberate one, driven by several potential advantages in a synthetic sequence:
-
Prevention of Unwanted Reactions: The free hydroxyl group in lactic acid derivatives can be nucleophilic or acidic, leading to side reactions. Acetylation masks this reactivity, allowing for cleaner transformations at other sites of the molecule.
-
Modified Steric Hindrance: The bulkier acetoxy group, compared to a hydroxyl group, can exert a different stereodirecting effect in diastereoselective reactions, potentially enhancing the formation of the desired stereoisomer.
-
Activation for Subsequent Steps: The acetoxy group can be a good leaving group under certain conditions, or its presence can influence the reactivity of the adjacent carboxylic acid functionality.
The following diagram illustrates the general concept of using a chiral auxiliary in asymmetric synthesis.
(S)-CH3-CH(OAc)-COOH + SOCl2 -> (S)-CH3-CH(OAc)-COCl + SO2 + HCl
(S)-Lactic Amide + Racemic Ibuprofen -> Diastereomeric Ibuprofen Amide Esters
Caption: Synthetic pathway to (S)-profens using a lactate-derived chiral auxiliary.
Conclusion and Future Outlook
This compound and other derivatives of (S)-lactic acid are valuable and versatile chiral building blocks in asymmetric synthesis. The choice of a specific synthon depends on the target molecule, the desired synthetic strategy, and the specific reaction conditions. While direct comparative data is not always available, the principles of stereodifferentiation through the use of chiral auxiliaries are well-established.
The acetylation of the hydroxyl group in (S)-lactic acid offers a means to modulate the reactivity and steric environment of the chiral synthon, which can be advantageous in certain synthetic contexts. Further research directly comparing the performance of O-acetylated lactic acid derivatives with their free-hydroxyl counterparts and other chiral synthons like mandelic acid derivatives in standardized systems would be highly beneficial for the field. Such studies would provide a clearer quantitative basis for the rational selection of the optimal chiral building block for a given asymmetric transformation, ultimately accelerating the development of efficient and highly stereoselective syntheses of valuable chiral molecules.
References
- Amoroso, R., Cardillo, G., et al. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries.
- Cocco, M. T., Congiu, C., Onnis, V., Morelli, M., & Cauli, O. (2003). Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties. European Journal of Medicinal Chemistry, 38(5), 513-518.
- Delach, C. (2019). Developing a Chiral Auxiliary Platform for the Asymmetric Synthesis of.
- Hutt, A. J., & Caldwell, J. (1984). The importance of stereochemistry in the clinical pharmacokinetics of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Clinical Pharmacokinetics, 9(4), 371-373.
- Amoroso, R., et al. (2002). Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. Tetrahedron: Asymmetry, 13(10), 1083-1091.
- Singh, B. K., & Singh, R. K. P. (2012). Synthesis, Pharmacological and Toxicological Evaluation of Amide Derivatives of Ibuprofen. International Journal of Pharmaceutical Sciences and Research, 3(10), 3846-3851.
- Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590.
- Wu, Y., et al. (2020). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Biotechnology and Bioengineering, 69(3), 304-310.
- Ahmadi, A., & Alimohammadi, F. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Oriental Journal of Chemistry, 30(2), 591-595.
- Chavez-Flores, D. (2013). Conversion of Racemic Ibuprofen to (S)-Ibuprofen. ScholarWorks@UTEP.
- Tsai, S. W., & Lin, C. J. (2000). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Biotechnology Progress, 16(6), 986-992.
- Palomo, C., et al. (2004). Highly diastereoselective arylation of (S)-mandelic acid enolate: enantioselective synthesis of substituted (R)-3-hydroxy-3-phenyloxindoles and (R)-benzylic acids and synthesis of nitrobenzophenones. The Journal of Organic Chemistry, 69(20), 6821-6829.
- Li, G., et al. (2019). Novel asymmetric catalytic synthesis method of (S)-naproxen. CN109810159A.
- Whitesell, J. K., & Reynolds, D. (1983). Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry, 48(20), 3548-3551.
- Zhang, T., et al. (2012). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 17(8), 9489-9503.
- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
- Harada, N., et al. (2009). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, (142), 2-19.
- Gallardo, H., & Merlo, A. A. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals.
- BenchChem. (2025). S(+)-Ibuprofen: A Deep Dive into its Enantioselective Properties. BenchChem.
- Wang, Z., et al. (2010). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1238-1242.
- Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51.
- Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF. ISU ReD.
- Rovis, T., et al. (2024). Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence. Journal of the American Chemical Society.
- Liu, D., et al. (2021). Asymmetric synthesis of (S)‐naproxen.
Sources
A Comparative Guide to the Resolution of Racemic (±)-2-Acetoxypropionic Acid
For researchers and professionals in drug development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical step that defines the efficacy and safety of the final product. Racemic (±)-2-acetoxypropionic acid, a versatile chiral building block, is no exception. Its individual (R) and (S) enantiomers serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth comparison of the primary techniques for resolving racemic (±)-2-acetoxypropionic acid, offering both theoretical insights and practical, data-driven protocols to inform your experimental design.
Physicochemical Properties of (±)-2-Acetoxypropionic Acid
Understanding the fundamental properties of the racemic compound is the first step in designing a successful resolution strategy. (±)-2-Acetoxypropionic acid, also known by synonyms such as O-acetyllactic acid, is a bifunctional molecule containing both a carboxylic acid and an ester group.[2][3] This dual reactivity influences its solubility and interactions, which are key factors in both chemical and enzymatic resolution methods.
Table 1: Physicochemical Properties of 2-Acetoxypropionic Acid Enantiomers and Racemate
| Property | Racemic (±) | (S)-(-)-Enantiomer | (R)-(+)-Enantiomer |
| CAS Number | 535-17-1[2][4] | 6034-46-4[1] | 18668-00-3[5] |
| Molecular Weight | 132.11 g/mol [2] | 132.12 g/mol [1] | 132.12 g/mol [5] |
| Appearance | Colorless to almost colorless clear liquid[2] | Colorless clear liquid[1] | Colorless to almost colorless clear liquid[2] |
| Density | 1.176 g/mL at 20 °C[2] | 1.162 g/mL at 25°C[2] | N/A |
| Boiling Point | 127 °C at 11 mmHg[2] | 115-117 °C at 2 mmHg[2] | 82 °C[2] |
| Refractive Index | n20/D 1.423[2] | n20/D 1.422[2] | N/A |
| Optical Rotation | 0° (equal mixture)[2] | [α]20/D = -44 to -55° (c=7 in CHCl3)[1] | N/A |
Comparative Analysis of Resolution Techniques
The choice of a resolution technique is governed by factors such as scale, desired purity, cost, and available equipment. Three primary methods have proven effective for resolving (±)-2-acetoxypropionic acid and structurally similar compounds: classical chemical resolution, enzymatic kinetic resolution, and chiral chromatography.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6][7][8] | Scalable, cost-effective for large quantities, well-established methodology.[7] | Can be laborious, success is unpredictable, requires stoichiometric amounts of resolving agent, maximum theoretical yield is 50% without a racemization loop.[6][8] | Large-scale industrial production where cost is a primary driver. |
| Enzymatic Kinetic Resolution | An enzyme, typically a lipase, selectively catalyzes the reaction (e.g., hydrolysis or esterification) of one enantiomer over the other.[9] | High enantioselectivity (high e.e.), mild reaction conditions, environmentally benign (biocatalysis). | Maximum theoretical yield is 50% for the unreacted enantiomer and 50% for the product, requires screening for a suitable enzyme.[10] | Lab-scale to medium-scale synthesis requiring high enantiopurity and mild conditions. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation.[11][12] | High analytical precision, applicable to a wide range of compounds, can achieve very high enantiomeric purity, direct separation of both enantiomers.[12][13] | High cost of chiral columns and solvents, limited scalability for preparative separations.[11] | Analytical quality control, small-scale preparative work, and purification of high-value compounds. |
In-Depth Methodologies and Experimental Protocols
Classical Chemical Resolution via Diastereomeric Salt Formation
This technique hinges on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound to form diastereomers.[14] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][14] For an acidic compound like 2-acetoxypropionic acid, chiral amines (e.g., (R)-α-phenylethylamine, brucine, or cinchonidine) are common resolving agents.[6][10]
Workflow for Classical Chemical Resolution
Caption: Workflow for classical resolution of a racemic acid.
Protocol: Resolution of (±)-2-Acetoxypropionic Acid with (R)-α-Phenylethylamine
-
Salt Formation: Dissolve one equivalent of (±)-2-acetoxypropionic acid in a minimal amount of heated ethanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-α-phenylethylamine in heated ethanol. Rationale: Using a sub-stoichiometric amount of the resolving agent can often increase the diastereomeric excess of the initial precipitate.[15]
-
Crystallization: Slowly add the warm amine solution to the acid solution with constant stirring. Allow the mixture to cool gradually to room temperature, then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol. The mother liquor can be processed separately to recover the other enantiomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add 1M HCl dropwise until the pH is strongly acidic (pH 1-2). This breaks the salt and protonates the carboxylic acid.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-acetoxypropionic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) using chiral HPLC or by measuring the specific rotation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[9] In the context of 2-acetoxypropionic acid, a lipase can selectively hydrolyze the ester group of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of one enantiomer of the starting material and one enantiomer of the product (lactic acid), which can then be separated. Lipases from Candida rugosa (CRL) and Pseudomonas fluorescens are frequently employed for resolving 2-arylpropionic acid derivatives and similar esters.[9][16]
Workflow for Enzymatic Kinetic Resolution
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]
- 3. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(+)-2-Acetoxypropionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Chiral_resolution [chemeurope.com]
- 9. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jackwestin.com [jackwestin.com]
- 15. benchchem.com [benchchem.com]
- 16. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (S)-(-)-2-Acetoxypropionic Acid
For Immediate Reference: Key Disposal Parameters
| Parameter | Guideline |
| Primary Disposal Route | Neutralization followed by collection as hazardous waste. |
| Neutralizing Agents | Weak bases such as sodium bicarbonate or a dilute (≤5%) solution of sodium hydroxide. |
| Target pH for Neutralization | 6.0 - 8.0 |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or butyl rubber), chemical safety goggles, and a lab coat. A face shield is recommended for splash hazards. |
| Work Area | A well-ventilated chemical fume hood. |
| Prohibited Actions | Do not dispose of down the sanitary sewer without prior neutralization and approval from your institution's Environmental Health and Safety (EHS) department. Do not dispose of in regular trash. |
| Regulatory Compliance | All disposal activities must adhere to local, state, and federal regulations for hazardous waste. |
Introduction: Beyond the Benchtop
(S)-(-)-2-Acetoxypropionic acid, a valuable chiral building block in pharmaceutical and agrochemical synthesis, requires meticulous handling not only during its use but also in its disposal.[1] As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in research and development, with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The Scientific Rationale for Proper Disposal
This compound is classified as a skin and eye irritant.[1][2] As a carboxylic acid, it possesses corrosive properties. Furthermore, the acetyl group introduces the potential for hydrolysis, which would yield lactic acid and acetic acid. While lactic acid is readily biodegradable and of low ecotoxicity, the initial compound and its concentrated waste solutions must be treated as hazardous.[3][4] Improper disposal, such as discharge into the sanitary sewer system, is prohibited for hazardous chemicals and can lead to environmental damage and harm to aquatic life.[5][6][7]
Core Disposal Workflow: A Step-by-Step Protocol
The primary and recommended method for the disposal of waste containing this compound is through collection by a licensed hazardous waste disposal company. For aqueous waste streams, in-lab neutralization may be a permissible pre-treatment step before collection, subject to institutional policies.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.[5][6][8]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6]
-
Material Compatibility: The container must be made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE). Avoid using metal containers.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[5]
-
Incompatible Wastes: Do not mix waste containing this compound with incompatible chemicals. A detailed table of incompatibilities is provided below. Store the waste container away from bases, oxidizing agents, and reactive metals.
Table of Chemical Incompatibilities for this compound Waste
| Incompatible Chemical Class | Examples | Potential Hazard |
| Bases | Sodium hydroxide (concentrated), potassium hydroxide, amines | Violent exothermic neutralization reaction. |
| Strong Oxidizing Agents | Peroxides, permanganates, chromates | Can lead to vigorous, potentially explosive reactions. |
| Reactive Metals | Sodium, potassium, magnesium | Generation of flammable hydrogen gas. |
| Cyanides | Sodium cyanide, potassium cyanide | Release of highly toxic hydrogen cyanide gas. |
| Sulfides | Sodium sulfide, iron sulfide | Release of toxic and flammable hydrogen sulfide gas. |
Step 2: In-Lab Neutralization (Where Permitted)
Neutralization of acidic waste can render it less hazardous for storage and transport. However, this procedure must only be performed by trained personnel and in accordance with your institution's EHS guidelines.
Experimental Protocol: Neutralization of this compound Waste
Objective: To neutralize aqueous waste containing this compound to a pH between 6.0 and 8.0.
Materials:
-
Aqueous waste containing this compound
-
Sodium bicarbonate (NaHCO₃) or a freshly prepared ≤5% sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate, labeled hazardous waste container
-
Stir bar and stir plate
-
Beaker large enough to accommodate the waste volume and potential foaming
-
Ice bath (recommended for controlling temperature)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Don all required PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.
-
Dilution: If the waste is concentrated, slowly dilute it with cold water to a concentration of less than 10%. This is a critical step to manage the heat generated during neutralization.
-
Cooling: Place the beaker containing the diluted acidic waste in an ice bath to help dissipate heat.
-
Neutralization: While continuously stirring the solution, slowly add the weak base (sodium bicarbonate) in small portions. If using a dilute sodium hydroxide solution, add it dropwise. Be vigilant for signs of reaction, such as gas evolution (if using bicarbonate) and an increase in temperature.
-
pH Monitoring: Periodically, and cautiously, check the pH of the solution using pH paper or a pH meter.
-
Completion: Continue the slow addition of the neutralizing agent until the pH of the solution is stable between 6.0 and 8.0.
-
Final Collection: Once neutralized, transfer the solution to the designated hazardous waste container. Secure the lid tightly.
Step 3: Storage and Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the chemical properties of this compound and adhering to the detailed protocols outlined in this guide, we can collectively mitigate risks and ensure that our scientific pursuits are conducted responsibly. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most current and detailed information.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
- H.J.M. Verhaar, C.J. van Leeuwen, J.L.M. Hermens. (1995).
-
U.S. Environmental Protection Agency. (1988, April 29). Pesticide Fact Sheet: Lactic Acid. Retrieved from [Link]
-
The Good Scents Company. This compound. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of California, Irvine. (2025, September). Empty Hazardous Chemical Container Flowchart. Retrieved from [Link]
-
University of Waterloo. Hazardous Liquid Chemical Waste Flowchart. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2008, August). SIDS INITIAL ASSESSMENT PROFILE: Lactic Acid L(+) Lactic Acid. Retrieved from [Link]
-
precisionFDA. 2-ACETOXYPROPANOIC ACID, (+/-)-. Retrieved from [Link]
-
Federal Register. (2019, July 26). Lactic Acid; Exemption From the Requirement of a Tolerance. Retrieved from [Link]
-
ACS Omega. (2021). Eco-Friendly Approach for the Recovery of Lactic Acid by Complex Extraction. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. actenviro.com [actenviro.com]
A Proactive Approach to Safety: Essential Personal Protective Equipment for Handling (S)-(-)-2-Acetoxypropionic Acid
For the discerning researcher in the fast-paced world of drug development, precision and safety are paramount. (S)-(-)-2-Acetoxypropionic acid is a key chiral building block, and its effective use is underpinned by a thorough understanding of its handling requirements. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both the integrity of your research and the safety of your laboratory personnel.
Deconstructing the Hazard: A Prerequisite for Effective Protection
Before delving into PPE specifics, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation and serious eye irritation[1][2]. Therefore, the primary goal of our PPE strategy is to establish a reliable barrier against dermal and ocular exposure.
The Core Tenets of PPE Selection: Beyond the Basics
The choice of PPE is not a static, one-size-fits-all protocol. It must be tailored to the specific experimental context, considering the quantity of the substance being handled, the potential for splashes or aerosolization, and the duration of the procedure.
Eye and Face Protection: Your First Line of Defense
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Standard Operations: For routine tasks involving small quantities, such as weighing or preparing dilute solutions within a fume hood, chemical safety glasses with side shields are the minimum requirement.
-
Elevated Risk Scenarios: For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions conducted under positive pressure, a higher level of protection is essential. In these situations, chemical safety goggles that form a seal around the eyes are mandatory. For optimal protection, a full-face shield worn over chemical safety goggles is the gold standard, providing a comprehensive barrier against splashes and airborne droplets.
Skin and Body Protection: An Impermeable Shield
Preventing skin contact is fundamental to avoiding irritation. The selection of appropriate gloves and protective clothing is critical.
-
Gloves: Nitrile gloves are the recommended choice for handling this compound in most laboratory applications. They offer excellent chemical resistance and maintain a high degree of dexterity. It is imperative to inspect gloves for any signs of damage or permeation before and during use. For extended procedures or when there is a significant risk of splashes, the practice of double-gloving is strongly advised. Always employ the correct glove removal technique to prevent skin contamination.
-
Protective Clothing: A standard, long-sleeved laboratory coat is essential to shield the skin and personal attire from accidental spills. The lab coat should be fully fastened to provide maximum coverage. In situations with a high potential for splashing, a chemically resistant apron worn over the lab coat offers an additional layer of defense. Contaminated clothing should be removed immediately and washed before reuse[1][2].
Respiratory Protection: A Matter of Prudent Risk Assessment
For the majority of laboratory-scale work with this compound, a properly functioning chemical fume hood provides sufficient respiratory protection by effectively containing and exhausting vapors and potential aerosols[2].
-
When to Escalate Respiratory Protection: The use of a NIOSH-approved respirator with a suitable cartridge should be considered under the following circumstances:
-
Large-Scale Handling: When working with significant quantities of the material where the concentration of airborne vapors may exceed the capacity of the fume hood.
-
Spill Response: In the event of a large spill, particularly outside of a contained area.
-
Ventilation Failure: If a chemical fume hood is unavailable or not functioning correctly.
-
A thorough risk assessment should always precede any task to determine the necessity of respiratory protection.
A Task-Oriented Guide to PPE Selection
To facilitate rapid and accurate PPE selection, the following table outlines the recommended protective measures for various common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Work within a chemical fume hood |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Standard lab coat | Work within a chemical fume hood |
| Conducting Reactions | Chemical safety goggles | Nitrile gloves | Standard lab coat | Work within a chemical fume hood |
| Transferring Large Volumes | Face shield over safety goggles | Nitrile gloves (double-gloving recommended) | Chemically resistant apron over lab coat | Work within a chemical fume hood |
| Small Spill Cleanup | Chemical safety goggles | Nitrile gloves | Standard lab coat | Work within a chemical fume hood |
| Large Spill Cleanup | Face shield over safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemically resistant apron or suit | NIOSH-approved respirator with appropriate cartridge |
Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety strategy extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials, such as strong oxidizing agents.
Waste Disposal
All waste materials, including empty containers, contaminated gloves, and absorbent materials used for spill cleanup, must be disposed of as hazardous chemical waste. Adherence to all local, state, and federal regulations is mandatory. This substance should never be discarded down the drain[1].
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical advice[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
Visualizing the PPE Decision-Making Framework
The following diagram provides a clear, logical pathway for determining the appropriate level of PPE for any task involving this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
